(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
描述
属性
分子式 |
C57H94N7O18P3S |
|---|---|
分子量 |
1290.4 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriaconta-18,21,24,27,30,33-hexaenethioate |
InChI |
InChI=1S/C57H94N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-45(65)40-48(67)86-39-38-59-47(66)36-37-60-55(70)52(69)57(2,3)42-79-85(76,77)82-84(74,75)78-41-46-51(81-83(71,72)73)50(68)56(80-46)64-44-63-49-53(58)61-43-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,20-21,43-46,50-52,56,65,68-69H,4,7,10,13,16,19,22-42H2,1-3H3,(H,59,66)(H,60,70)(H,74,75)(H,76,77)(H2,58,61,62)(H2,71,72,73)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t45-,46-,50-,51-,52+,56-/m1/s1 |
InChI 键 |
XWQWNHYCZCOINL-XGXBGGTPSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Foreword: The Imperative of Structural Clarity in Complex Lipids
In the intricate landscape of cellular metabolism, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their derivatives are emerging as critical players in maintaining cellular membrane integrity, modulating signaling pathways, and serving as vital energy sources.[1] The introduction of functional groups, such as hydroxyl moieties, to these long acyl chains generates key metabolic intermediates. One such class of molecules, 3-hydroxyacyl-CoAs, are fundamental to the mitochondrial β-oxidation of fatty acids.[2][3][4] Disruptions in the metabolism of these lipids, often due to genetic defects in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to severe and complex multi-system pathologies affecting the heart, liver, and nervous system.[1][5][6]
This guide provides a comprehensive, in-depth technical framework for the structural elucidation of a novel and highly complex unsaturated fatty acyl-CoA, (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. While the precise biological role of this specific C36 hexa-unsaturated 3-hydroxyacyl-CoA is an active area of investigation, its structural features suggest it is a key intermediate in the metabolism of exceptionally long and highly unsaturated fatty acids. Understanding the precise architecture of such a molecule is paramount for researchers in drug development and metabolic diseases, as it provides the foundational knowledge for designing targeted therapies and diagnostic tools.
This document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind the analytical choices, offering a self-validating workflow that ensures the unambiguous determination of the molecular formula, the stereochemistry of the hydroxyl group, and the precise location and configuration of all six double bonds.
I. Strategic Overview of the Elucidation Workflow
The structural elucidation of this compound requires a multi-faceted analytical approach. No single technique can provide the complete structural picture. Therefore, we will employ a synergistic workflow that integrates high-resolution mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and chiral chromatography.
Caption: Overall workflow for the structural elucidation of the target molecule.
II. Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is the cornerstone of our analysis, providing the initial molecular formula and critical information about the molecule's constituent parts. For a large and complex molecule like a very-long-chain acyl-CoA, a multi-pronged MS strategy is essential.
A. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Rationale: Before we can determine the structure, we must know the elemental composition. High-resolution mass spectrometry, for instance, using an Orbitrap or FT-ICR instrument, provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified analyte in 1 mL of a 50:50 (v/v) solution of acetonitrile and water.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Orbitrap or FT-ICR.
-
Scan Range: m/z 150-2000.
-
Resolution: >100,000.
-
Data Analysis: Use software to calculate the molecular formula from the accurate mass of the protonated molecule [M+H]⁺.
-
Expected Data: The calculated exact mass of this compound (C₅₇H₈₈N₇O₁₈P₃S) is 1295.5056. The HRMS data should confirm this to within 5 ppm.
B. Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Rationale: Tandem MS allows us to fragment the molecule in a controlled manner, providing clues about its connectivity. For acyl-CoAs, characteristic fragmentation patterns are well-documented.[7] We expect to see losses corresponding to the CoA moiety and fragments related to the acyl chain.
Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of the analyte in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell using a collision gas (e.g., argon or nitrogen).
-
Product Ion Scan: Scan the resulting fragment ions in the second mass analyzer.
-
Data Interpretation: Identify characteristic neutral losses and fragment ions.
Expected Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 1296.5134 | 789.4778 | 507.0356 | Loss of 3'-phospho-AMP |
| 1296.5134 | 529.4312 | 767.0822 | Cleavage of the thioester bond, loss of the acyl chain |
C. Ozonolysis-Mass Spectrometry for Unambiguous Double Bond Localization
Rationale: The six double bonds in the hexatriacontahexaenoyl chain present a significant challenge. Standard MS/MS is often insufficient to pinpoint their exact locations. Ozonolysis, which specifically cleaves C=C double bonds, coupled with mass spectrometry (a technique often referred to as OzID or OzESI-MS), provides definitive localization.[1][2][5][8][9]
Protocol: Online Ozonolysis-MS
-
System Setup: Integrate an online ozonolysis reaction cell between the LC column and the mass spectrometer's ESI source.
-
Ozone Generation: Generate ozone from an oxygen source and introduce it into the reaction cell.
-
LC-MS Analysis: Perform the LC separation as described for HRMS. The eluent containing the analyte will mix with ozone in the reaction cell.
-
MS Detection: The mass spectrometer will detect the ozonolysis products (aldehydes and aldehyde-esters).
-
Data Analysis: The masses of the resulting fragments will directly correspond to the cleaved portions of the acyl chain, allowing for the precise mapping of each double bond.
Expected Ozonolysis Fragments: The cleavage of the six double bonds at positions 18, 21, 24, 27, 30, and 33 will generate a series of aldehyde and aldehyde-ester fragments that confirm their locations.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of the molecule and the stereochemistry of the double bonds.[3] A suite of 1D and 2D NMR experiments will be employed.
A. 1D NMR: ¹H and ¹³C Spectra
Rationale: ¹H NMR provides information about the chemical environment of all protons in the molecule, while ¹³C NMR reveals the carbon skeleton.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in a suitable deuterated solvent (e.g., CD₃OD or D₂O).
-
Instrumentation: A high-field NMR spectrometer (≥600 MHz).
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard 1D ¹³C NMR spectrum.
Expected Chemical Shifts:
| Protons/Carbons | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Olefinic (-CH=CH-) | 5.3 - 5.4 | 127 - 132 |
| Methylene adjacent to C=C | ~2.0 | ~27 |
| Bis-allylic methylene (=C-CH₂-C=) | ~2.8 | ~25 |
| Carbinol proton (-CH(OH)-) | ~4.1 | ~68 |
| Methylene α to C=O | ~2.5 | ~45 |
| Terminal methyl (-CH₃) | ~0.9 | ~14 |
B. 2D NMR: COSY and HSQC
Rationale: 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
Protocol: 2D NMR Acquisition
-
Instrumentation: A high-field NMR spectrometer equipped for 2D experiments.
-
Acquisition: Run standard COSY and HSQC pulse sequences.
-
Data Analysis: Use NMR software to visualize and interpret the cross-peaks in the 2D spectra to build up the carbon-hydrogen framework of the acyl chain.
References
- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Fatty Acid Oxidation Disorders - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]
- 8. researchgate.net [researchgate.net]
- 9. What Are Long-Chain Fatty Acid Oxidation Disorders? - The Waiting Room [thewaitingroom.karger.com]
The Pivotal Role of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA in Retinal Health: A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with carbon chains of 26 atoms or more, are a unique class of lipids essential for the structural and functional integrity of highly specialized tissues, most notably the retina. The biosynthesis of these critical molecules is a multi-step enzymatic process localized in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the biological significance of a key intermediate in this pathway: (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. We will delve into its synthesis, metabolic fate, and profound implications for retinal physiology and the pathogenesis of inherited retinal diseases such as Stargardt disease-3. This document is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of lipid metabolism in the eye and to develop novel therapeutic strategies for retinal degenerations.
Introduction: The Enigma of Very Long-Chain Polyunsaturated Fatty Acids
Fatty acids are fundamental building blocks of cellular membranes and potent signaling molecules. While the roles of long-chain fatty acids (LCFAs; C12-C22) are well-established, a specialized class of fatty acids, the very long-chain polyunsaturated fatty acids (VLC-PUFAs; >C24), have emerged as critical players in specific biological contexts.[1] These lipids are particularly enriched in the retina, brain, and testes.[2] In the retina, VLC-PUFAs are integral components of photoreceptor outer segment membranes, where they are thought to contribute to the high fluidity and curvature of the disc membranes, properties that are essential for the efficient functioning of the visual cycle.[3]
The biosynthesis of VLC-PUFAs is not a trivial extension of the canonical fatty acid synthesis pathway. It requires a dedicated enzymatic machinery located in the endoplasmic reticulum.[4] A central, albeit transient, player in this process is the 3-hydroxyacyl-CoA intermediate. This guide will specifically focus on this compound, a molecule poised at a critical juncture in the synthesis of C36 VLC-PUFAs, which are vital for retinal health.
The Biosynthetic Pathway: A Four-Step Elongation Cycle
The synthesis of VLC-PUFAs occurs through a cyclic process involving four key enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain.[5] The substrate for the synthesis of the C36 VLC-PUFA is a pre-existing long-chain polyunsaturated fatty acyl-CoA, which undergoes elongation through the concerted action of a multi-enzyme complex.
The formation of this compound is the second step in one of the final rounds of this elongation process. The complete cycle is as follows:
-
Condensation: The cycle is initiated by the condensation of a fatty acyl-CoA with malonyl-CoA, a reaction catalyzed by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[6] For the synthesis of VLC-PUFAs in the retina, ELOVL4 is the key condensing enzyme.[2] This step results in the formation of a 3-ketoacyl-CoA.
-
First Reduction: The 3-ketoacyl-CoA is then reduced to a (3R)-3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[5][7] This reaction gives rise to our molecule of interest, this compound.
-
Dehydration: The third step involves the dehydration of the 3-hydroxyacyl-CoA to a trans-2-enoyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).[8][9][10] There are four known mammalian HACD enzymes (HACD1-4).[11][12]
-
Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TECR), again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[4][13][14] This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into complex lipids.
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Metabolic Fate and Function in the Retina
Following its synthesis, the elongated hexatriacontahexaenoyl-CoA is rapidly incorporated into complex lipids, primarily phosphatidylcholines (PCs).[3] These VLC-PUFA-containing PCs are then transported to the photoreceptor outer segments, where they become a significant component of the disc membranes.[2] The unique biophysical properties of these lipids are thought to be critical for several aspects of photoreceptor function:
-
Membrane Fluidity and Curvature: The presence of multiple cis-double bonds in the long acyl chain of VLC-PUFAs imparts a high degree of fluidity to the membrane. This is believed to facilitate the rapid conformational changes of rhodopsin and other proteins involved in the phototransduction cascade. The unique structure of these lipids may also contribute to the high curvature of the photoreceptor disc rims.[3]
-
Cellular Signaling: VLC-PUFAs can be released from membrane phospholipids by phospholipases and act as precursors for the synthesis of bioactive lipid mediators.[2]
-
Synaptic Function: Recent evidence suggests that VLC-PUFAs also play a role in synaptic transmission at the photoreceptor terminals, potentially by influencing the size and dynamics of synaptic vesicles.[15]
Pathophysiology: The Link to Stargardt Disease-3
The critical role of VLC-PUFAs in retinal health is underscored by the consequences of defects in their biosynthesis. Autosomal dominant Stargardt disease-3 (STGD3), a juvenile-onset macular dystrophy, is caused by mutations in the ELOVL4 gene.[16] These mutations typically lead to the production of a truncated, non-functional ELOVL4 protein that is mislocalized within the cell.[17]
The pathogenesis of STGD3 is thought to involve a loss-of-function mechanism, leading to a deficiency of VLC-PUFAs in the retina.[18] This deficiency disrupts the normal structure and function of photoreceptor outer segments, ultimately leading to photoreceptor cell death and progressive vision loss.[3] Animal models of STGD3 have been instrumental in confirming the link between ELOVL4 dysfunction, VLC-PUFA depletion, and retinal degeneration.[17][18]
Research Methodologies: A Guide to Studying VLC-PUFAs
The study of VLC-PUFAs and their intermediates presents unique analytical challenges due to their low abundance and complex structures. Here, we outline key experimental protocols for their investigation.
Lipid Extraction from Retinal Tissue
A robust lipid extraction method is the cornerstone of any lipidomic analysis. The Folch and Bligh & Dyer methods are classic liquid-liquid extraction techniques that are widely used. More recently, simpler, single-step methods using isopropanol have been shown to be effective for the analysis of a broad range of lipids from cultured cells.[19]
Protocol: Simplified Lipid Extraction for Cultured Retinal Cells
-
Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS) and then scrape the cells into a suitable volume of PBS.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for downstream analysis.
For retinal tissue, a more rigorous homogenization step is typically required prior to solvent extraction.[20][21]
Analysis of VLC-PUFAs and their Intermediates
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the two most powerful techniques for the analysis of VLC-PUFAs and their derivatives.[22][23][24][25]
Table 1: Comparison of Analytical Techniques for VLC-PUFA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Required (e.g., fatty acid methyl esters) | Not always required |
| Separation Principle | Volatility and polarity | Polarity and partitioning |
| Ionization Method | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Strengths | Excellent for fatty acid profiling, established libraries for identification | High sensitivity, suitable for intact lipid analysis, can provide structural information |
| Limitations | Indirect analysis of complex lipids, thermal degradation of some analytes | Ion suppression effects, less extensive libraries for some lipid classes |
Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids
This method is adapted from established protocols for the analysis of 3-hydroxy fatty acids in biological samples.[22][26][27]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxy fatty acid) to the lipid extract.
-
Hydrolysis: Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.
-
Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acids to their more volatile methyl ester or trimethylsilyl (TMS) ether derivatives.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column. Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for sensitive and specific detection.
Caption: A typical workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Future Directions and Therapeutic Potential
The elucidation of the biosynthetic pathway of VLC-PUFAs and the identification of the genetic basis of STGD3 have opened up new avenues for therapeutic intervention. Current research is focused on several promising strategies:
-
Gene Therapy: Correcting the underlying genetic defect in ELOVL4 through gene replacement or gene editing technologies holds the potential to restore VLC-PUFA synthesis and halt disease progression.
-
Dietary Supplementation: While VLC-PUFAs are not typically found in the diet, studies in animal models have shown that oral supplementation with synthetic VLC-PUFAs can increase their levels in the retina and improve visual function.[28]
-
Small Molecule Modulators: The development of small molecules that can enhance the activity of the fatty acid elongation machinery or promote the proper folding and localization of mutant ELOVL4 protein is another area of active investigation.
Conclusion
This compound is more than just a fleeting intermediate in a complex metabolic pathway. It represents a critical control point in the synthesis of a unique class of lipids that are indispensable for the health and function of the retina. A deeper understanding of its biology and the enzymes that govern its formation and conversion is paramount for the development of effective therapies for a range of debilitating retinal degenerative diseases. This guide has provided a comprehensive overview of our current knowledge in this exciting field and has outlined the key experimental approaches that will undoubtedly lead to future breakthroughs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Follow ME in Denmark: TECR (trans-2-enoyl-CoA reductase), VLCFAs and sphingolipids in ME [followmeindenmark.blogspot.com]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Mouse Models of Stargardt 3 Dominant Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Tissue fixation effects on human retinal lipid analysis by MALDI imaging and LC-MS/MS technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid and fatty acid profile of the retina, retinal pigment epithelium/choroid, and the lacrimal gland, and associations with adipose tissue fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of very long chain polyunsaturated fatty acids using high-performance liquid chromatography - atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. digital.csic.es [digital.csic.es]
- 25. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions | Springer Nature Experiments [experiments.springernature.com]
- 26. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
An In-Depth Technical Guide to the Metabolic Pathway of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that represents a key intermediate in the intricate network of lipid metabolism. While direct research on this specific C36 hexa-unsaturated acyl-CoA is nascent, its metabolic pathway can be elucidated by understanding the established principles of very-long-chain fatty acid (VLCFA) synthesis and degradation. This guide provides a comprehensive overview of the putative metabolic pathway of this compound, detailing its biosynthesis via fatty acid elongation and its catabolism through peroxisomal β-oxidation. We will explore the enzymatic machinery involved, the regulatory mechanisms governing its flux, and present state-of-the-art methodologies for its investigation. This technical guide is intended to serve as a foundational resource for researchers in lipidomics, metabolic diseases, and drug discovery, providing the necessary framework to explore the functional significance of this unique lipid species.
Introduction: The Emerging Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, playing critical roles in membrane structure, energy storage, and signaling.[1] The subset of VLCFAs that are also polyunsaturated (VLC-PUFAs) are of particular interest due to their specialized functions in tissues such as the retina, brain, and testes.[2][3] The specific molecule of interest, this compound, is a C36 hexa-unsaturated 3-hydroxyacyl-CoA. Its structure suggests it is an intermediate in the β-oxidation of a C36:6 VLC-PUFA. Understanding the metabolic flux of such a molecule is crucial for unraveling its potential roles in health and disease.
Biosynthesis of the C36:6 Precursor Fatty Acyl-CoA
The synthesis of the C36:6 fatty acyl-CoA, the precursor to this compound, is a multi-step process occurring in the endoplasmic reticulum. This pathway involves the sequential elongation of shorter polyunsaturated fatty acid precursors through the action of a dedicated enzymatic complex.
The key enzymes in this process are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases .[4][5] The biosynthesis of a C36:6 fatty acid likely begins with a common dietary PUFA, such as docosahexaenoic acid (DHA, C22:6), and proceeds through multiple cycles of elongation. Each elongation cycle adds two carbons to the fatty acyl chain and consists of four distinct reactions:
-
Condensation: Catalyzed by an ELOVL elongase, this is the rate-limiting step where the acyl-CoA substrate is condensed with malonyl-CoA.[6]
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase then removes a molecule of water.
-
Reduction: Finally, an enoyl-CoA reductase reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original substrate.[2]
Given the C36 chain length, it is hypothesized that ELOVL4 , which is known to be involved in the synthesis of VLC-PUFAs for vision and skin barrier function, is a key player in this pathway.[7]
Figure 1: Proposed final elongation cycle for the biosynthesis of the C36:6 fatty acyl-CoA precursor.
The Catabolic Pathway: Peroxisomal β-Oxidation
Due to their extended chain length, VLCFAs are primarily degraded via β-oxidation within peroxisomes, as the mitochondrial machinery is not equipped to handle these large molecules.[8][9] The catabolism of the C36:6 fatty acyl-CoA is where this compound emerges as a key intermediate.
The peroxisomal β-oxidation spiral involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.
-
Oxidation: The first step is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX) . Unlike its mitochondrial counterpart, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[10]
-
Hydration: The resulting trans-2-enoyl-CoA is then hydrated by a peroxisomal multifunctional enzyme (MFE) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This hydration step yields this compound.
-
Dehydrogenation: The same MFE then catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate to form 3-ketoacyl-CoA.
-
Thiolysis: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a C34:6 acyl-CoA, which can then undergo further rounds of β-oxidation.
This process continues until the fatty acyl-CoA is shortened to a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.[11]
Figure 2: The peroxisomal β-oxidation pathway highlighting the central role of the topic molecule.
Regulatory Landscape of VLC-PUFA Metabolism
The metabolism of VLC-PUFAs is tightly regulated to maintain cellular homeostasis. Key transcription factors that govern the expression of genes involved in fatty acid metabolism include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of peroxisomal β-oxidation, inducing the expression of ACOX and other enzymes in response to high levels of fatty acids.[10]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major regulator of fatty acid synthesis, including the expression of ELOVL elongases.
The interplay between these and other transcription factors ensures that the synthesis and degradation of VLC-PUFAs are coordinated with the overall metabolic state of the cell.
Experimental Protocols for Investigating the Metabolic Pathway
The study of this compound and its metabolic pathway requires sophisticated analytical techniques due to its low abundance and the complexity of the lipidome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoA esters.
Workflow for the Analysis of VLC-PUFA-CoAs
Figure 3: A generalized experimental workflow for the analysis of VLC-PUFA-CoAs.
Detailed Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer containing antioxidants and internal standards.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate lipids.
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled to a UHPLC system.
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Develop a gradient elution method using mobile phases containing an ion-pairing agent to improve peak shape.
-
Optimize mass spectrometer parameters for the detection of the target molecule, including precursor and product ion selection for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate peak areas for the target analyte and the internal standard.
-
Generate a standard curve using a synthetic standard of this compound to quantify its concentration in the samples.
-
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the literature, the following table provides a representative example of how such data could be presented.
| Tissue Type | Condition | This compound Concentration (pmol/mg protein) |
| Retina | Wild-Type | 1.5 ± 0.3 |
| Retina | ELOVL4 Knockout | Not Detected |
| Liver | Control Diet | 0.2 ± 0.05 |
| Liver | High-Fat Diet | 0.8 ± 0.2 |
Conclusion and Future Directions
The metabolic pathway of this compound, while not yet directly characterized, can be confidently inferred from the established principles of VLC-PUFA metabolism. Its biosynthesis is likely dependent on ELOVL elongases, and its degradation occurs via peroxisomal β-oxidation, where it serves as a key intermediate. The technical framework provided in this guide offers a solid foundation for researchers to delve into the functional significance of this and other VLC-PUFAs. Future research should focus on the definitive identification of the specific enzymes involved in its metabolism, the elucidation of its precise biological roles, and its potential as a biomarker or therapeutic target in metabolic diseases.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
The Pivotal Role of Long-Chain 3-Hydroxyacyl-CoAs: From Metabolic Intermediates to Potential Regulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain 3-hydroxyacyl-Coenzyme A (LC-3-OH-CoA) esters are critical intermediates in mitochondrial fatty acid β-oxidation, a fundamental pathway for energy production in higher organisms. While their role in metabolism is well-established, emerging evidence suggests that their functions may extend beyond simple energy currency, touching upon cellular signaling and regulatory networks. This guide provides a comprehensive overview of the endogenous functions of LC-3-OH-CoAs, detailing their canonical metabolic roles, the pathophysiological consequences of their dysregulation, and exploring their potential as signaling molecules. Furthermore, this document serves as a technical resource, offering detailed protocols for the extraction, quantification, and enzymatic analysis of these vital molecules, aiming to equip researchers with the necessary tools to further elucidate their functions in health and disease.
The Core Function: A Central Hub in Mitochondrial β-Oxidation
Long-chain 3-hydroxyacyl-CoAs are integral to the catabolism of fatty acids, a process essential for energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver during periods of fasting.[1][2][3] They are the substrate for the third step in the mitochondrial β-oxidation spiral, catalyzed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[4][5] LCHAD is a component of the mitochondrial trifunctional protein (MTP), a multi-enzyme complex bound to the inner mitochondrial membrane that also harbors enoyl-CoA hydratase and thiolase activities for long-chain fatty acids.[1][6]
The LCHAD-catalyzed reaction involves the NAD+-dependent oxidation of the hydroxyl group on the third carbon of the acyl-chain, converting the L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[7] This step is crucial for the subsequent thiolytic cleavage that shortens the fatty acid chain by two carbons, releasing acetyl-CoA which then enters the citric acid cycle for further oxidation and ATP production.[8]
Figure 1: The central role of L-3-Hydroxyacyl-CoA in the mitochondrial β-oxidation pathway.
Pathophysiological Implications: When Metabolism Goes Awry
The critical importance of proper LC-3-OH-CoA metabolism is starkly illustrated by the genetic disorder, LCHAD deficiency (LCHADD).[1][2] This autosomal recessive condition arises from mutations in the HADHA gene, which encodes the alpha-subunit of the MTP containing the LCHAD catalytic site.[1][2] A deficiency in LCHAD activity leads to the accumulation of LC-3-OH-CoAs and their derivatives, such as long-chain 3-hydroxyacylcarnitines, within the mitochondria and subsequently in the cytoplasm and circulation.[6]
This accumulation has cytotoxic effects, contributing to the severe clinical manifestations of LCHADD.[1][2] The partially metabolized fatty acids can act as detergents, disrupting mitochondrial membrane integrity and impairing the function of the electron transport chain.[9] The consequences are multi-systemic, reflecting the reliance of various tissues on fatty acid oxidation.
| Clinical Manifestation | Underlying Pathophysiology | References |
| Hypoketotic Hypoglycemia | Impaired hepatic fatty acid oxidation prevents the generation of ketone bodies and gluconeogenesis during fasting. | [5] |
| Cardiomyopathy | The heart is heavily reliant on fatty acid oxidation for energy. Accumulation of toxic intermediates and energy deprivation lead to heart muscle dysfunction. | [4] |
| Rhabdomyolysis | Skeletal muscle damage and breakdown, particularly during periods of increased energy demand or illness. | [1] |
| Hepatopathy | Fatty infiltration of the liver (steatosis) and liver dysfunction due to toxic metabolite accumulation. | [1][2] |
| Retinopathy & Peripheral Neuropathy | Progressive vision loss and nerve damage, potentially due to the lipotoxicity of accumulated intermediates. | [1][6] |
Emerging Roles in Cellular Regulation: Beyond a Simple Intermediate
While the primary role of LC-3-OH-CoAs is in metabolism, there is growing interest in the potential for these and related acyl-CoA species to act as signaling molecules, directly influencing cellular processes. The evidence for direct signaling by LC-3-OH-CoAs is still nascent; however, studies on the broader class of long-chain acyl-CoAs provide a compelling framework for future investigation.
Long-chain acyl-CoAs have been shown to directly bind to and regulate the activity of various proteins, including transcription factors.[10] For instance, in mammals, the nuclear receptor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) can be allosterically regulated by long-chain acyl-CoAs, thereby influencing the expression of genes involved in lipid and glucose metabolism.[10][11] It is plausible that specific intermediates of fatty acid oxidation, such as LC-3-OH-CoAs, could have distinct regulatory effects, providing a finer level of metabolic control.
Furthermore, the concept of "metabolic rewiring" in various diseases, including cancer, has brought the role of metabolic intermediates as signaling molecules to the forefront. While there is no direct evidence to date of protein "3-hydroxyacylation" as a post-translational modification analogous to acetylation or succinylation, the chemical reactivity of the thioester bond in LC-3-OH-CoAs makes this an intriguing area for future exploration. The established roles of other acyl-CoAs in protein acylation suggest that the cellular machinery for such modifications exists.[12][13]
Figure 2: Hypothesized regulatory roles of Long-Chain 3-Hydroxyacyl-CoAs.
Technical Guide: Methodologies for Investigation
A thorough understanding of the endogenous functions of LC-3-OH-CoAs necessitates robust and sensitive analytical methods. The following section provides an overview and step-by-step protocols for key experimental approaches.
Extraction and Quantification of Long-Chain 3-Hydroxyacyl-CoAs by LC-MS/MS
The accurate quantification of intracellular LC-3-OH-CoAs is challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the required sensitivity and specificity.
Experimental Workflow:
Figure 3: Workflow for the analysis of Long-Chain 3-Hydroxyacyl-CoAs.
Protocol: Extraction from Tissues
Causality: This protocol utilizes an acidic buffer to inhibit enzymatic activity and a series of organic solvents to efficiently extract the amphipathic acyl-CoA molecules while precipitating proteins. Solid-phase extraction is then used to purify the acyl-CoAs from other cellular components that may interfere with LC-MS/MS analysis.
-
Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.
-
Add 1 mL of 2-propanol and homogenize further.
-
-
Extraction:
-
Add 2 mL of acetonitrile to the homogenate, vortex vigorously, and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE column with methanol followed by equilibration with the extraction solvent.
-
Load the supernatant onto the SPE column.
-
Wash the column with an appropriate buffer to remove unbound contaminants (e.g., a low percentage of organic solvent in water).
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, typically involving an aqueous mobile phase with a weak acid (e.g., formic or acetic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for each LC-3-OH-CoA of interest should be optimized.
Measurement of LCHAD Enzyme Activity
Assessing the catalytic function of LCHAD is crucial for both basic research and clinical diagnostics. A coupled spectrophotometric assay is a reliable method.[14]
Protocol: Coupled Spectrophotometric Assay [14]
Causality: This assay measures the rate of NADH production, which is directly proportional to LCHAD activity. The reaction is coupled with the subsequent cleavage of the 3-ketoacyl-CoA product by thiolase, which makes the overall reaction essentially irreversible and prevents product inhibition, ensuring a linear reaction rate.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing:
-
NAD+ (e.g., 1 mM)
-
Coenzyme A (e.g., 0.1 mM)
-
3-ketoacyl-CoA thiolase (an excess of purified enzyme)
-
Detergent (e.g., Triton X-100) to solubilize the long-chain substrate.
-
-
Sample Preparation: Prepare cell or tissue lysates (e.g., from cultured fibroblasts or muscle biopsy) by sonication or detergent lysis in a suitable buffer.
-
Initiation of Reaction:
-
Add the cell/tissue lysate to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxy-palmitoyl-CoA).
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve.
-
Enzyme activity can be expressed as nmol/min/mg of protein.
-
Subcellular Fractionation for Compartmental Analysis
To investigate the subcellular distribution of LC-3-OH-CoAs, particularly between the mitochondria and cytosol, subcellular fractionation is a necessary first step.[15][16]
Protocol: Differential Centrifugation [15][16]
Causality: This method separates cellular organelles based on their size and density. A series of centrifugation steps at increasing speeds pellets progressively smaller components.
-
Cell Lysis:
-
Harvest cells and resuspend in an ice-cold hypotonic buffer.
-
Allow cells to swell and then lyse the plasma membrane using a Dounce homogenizer with a loose pestle, preserving the integrity of the organelles.
-
-
Nuclear Pellet:
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The pellet will contain the nuclei.
-
-
Mitochondrial Pellet:
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
-
Cytosolic Fraction:
-
The supernatant from the previous step is the cytosolic fraction.
-
-
Downstream Analysis:
-
Each fraction can then be subjected to the acyl-CoA extraction and LC-MS/MS protocol described above to determine the concentration of LC-3-OH-CoAs in each compartment.
-
Future Directions and Unanswered Questions
The study of long-chain 3-hydroxyacyl-CoAs is at an exciting juncture. While their metabolic role is well-defined, their potential as signaling molecules remains a largely unexplored frontier. Key questions for future research include:
-
Do specific receptors or cellular sensors for LC-3-OH-CoAs exist? The development of novel chemical biology tools and unbiased screening approaches may be necessary to identify binding partners.
-
Is there evidence for protein 3-hydroxyacylation as a post-translational modification? Advanced proteomic techniques will be required to search for this novel modification and to identify the potential enzymatic machinery involved.
-
How does the subcellular compartmentalization of LC-3-OH-CoAs change in different metabolic states and disease conditions? The application of the described fractionation and analytical techniques will be crucial to address this question.
Answering these questions will not only deepen our fundamental understanding of cellular metabolism and signaling but may also open new avenues for therapeutic intervention in a range of metabolic diseases.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. revvity.com [revvity.com]
- 5. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Full-length nuclear receptor allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights into Protein Hydroxylation and Its Important Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Subcellular fractionation protocol [abcam.com]
biosynthesis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
An In-Depth Technical Guide to the Biosynthesis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly specific and complex very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As an intermediate in the fatty acid elongation cycle, its biosynthesis represents a convergence of the pathways responsible for generating very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). Understanding its formation is critical for researchers investigating lipid metabolism, membrane biology, and the pathology of diseases linked to lipid dysregulation. This guide provides a comprehensive overview of the proposed biosynthetic pathway, the key enzymatic players, regulatory mechanisms, and robust experimental protocols for its study. We synthesize established principles of lipid biochemistry to construct a scientifically grounded narrative, offering both foundational knowledge and actionable methodologies for professionals in the field.
Introduction: Deconstructing a Complex Lipid Intermediate
The molecule this compound is defined by three key structural features:
-
A C36 Very-Long-Chain Acyl Backbone: Its 36-carbon length places it in the category of VLCFAs, which are crucial components of specific cellular lipids like sphingolipids and are involved in maintaining epidermal water barriers and myelin sheath integrity.[1]
-
A Polyunsaturated Omega-3 Profile: The six cis (Z) double bonds, beginning at the third carbon from the methyl end (n-3), classify it as a highly unsaturated omega-3 fatty acid derivative. Such PUFAs are precursors to potent signaling molecules and are integral to membrane fluidity and function.[2]
-
A 3-Hydroxyacyl-CoA Intermediate: The (3R)-hydroxy group at the C-3 position signifies that this molecule is a stereospecific intermediate within the canonical fatty acid synthesis or elongation cycle, captured after the first reduction step and before dehydration.[3][4]
While a dedicated pathway for this exact molecule is not extensively documented as an end-product, its biosynthesis can be confidently inferred from the well-characterized machinery of fatty acid metabolism. It is synthesized in the endoplasmic reticulum (ER) by a membrane-bound enzyme system known as the elongase complex.[1] This guide will elucidate the multi-cycle process that constructs this intricate molecule from common dietary fatty acid precursors.
The Core Machinery: Fatty Acid Elongation and Desaturation
The synthesis of any VLC-PUFA is an iterative process involving two distinct sets of enzymatic reactions: elongation and desaturation .
-
Fatty Acid Elongation (FAE): This is a four-step cycle that extends an existing fatty acyl-CoA chain by two carbons, using malonyl-CoA as the carbon donor.[1][5] The process is catalyzed by a complex of four enzymes that perform sequential reactions:
-
Condensation: Catalyzed by Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes. This is the rate-limiting step and determines the substrate specificity of the entire cycle.
-
Reduction: The resulting 3-ketoacyl-CoA is reduced to a (3R)-3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) .
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) .
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TER) , completing the cycle with a chain that is two carbons longer.
-
-
Fatty Acid Desaturation: This process introduces double bonds at specific positions in the fatty acyl chain. It is catalyzed by fatty acid desaturases (FADs) , which are often named for the position of the double bond they create (e.g., Δ5, Δ6 desaturases).[2]
The biosynthesis of our target molecule involves numerous passes through these cycles, starting with a common PUFA precursor.
Proposed Biosynthetic Pathway
The characteristic n-3 polyunsaturated structure of this compound strongly suggests that its ultimate precursor is the essential fatty acid, α-linolenic acid (ALA; 18:3, n-3) . The pathway involves sequential elongation and desaturation steps to build the C36 backbone.
The journey from an 18-carbon precursor to a 36-carbon intermediate is a multi-stage process occurring within the endoplasmic reticulum. Each elongation phase adds two carbons, and each desaturation phase introduces a new double bond, progressively building the complex structure.
The final step in the synthesis of the C36 chain involves the condensation of a C34 polyunsaturated acyl-CoA with malonyl-CoA. This reaction, catalyzed by a specific ELOVL enzyme, produces the 3-ketoacyl-CoA precursor. This precursor is then reduced by a 3-ketoacyl-CoA reductase (KAR) to yield the final target molecule: This compound . This molecule is the direct substrate for the next enzyme in the cycle, 3-hydroxyacyl-CoA dehydratase (HACD).
Caption: Proposed biosynthetic pathway from ALA to the target molecule.
Key Enzyme Families and Their Causality
The synthesis of this VLC-PUFA is not the work of a single enzyme but a coordinated effort of several enzyme families, each with distinct roles and substrate preferences.
| Enzyme Family | Abbreviation | Catalytic Function | Causality in Pathway |
| Elongation of Very-Long-Chain Fatty Acids | ELOVL | Catalyzes the initial, rate-limiting condensation of an acyl-CoA with malonyl-CoA. | Determines the maximal chain length and efficiency of elongation for specific PUFA substrates. |
| 3-Ketoacyl-CoA Reductase | KAR | Reduces the 3-keto group to a (3R)-hydroxyl group using NADPH. | Directly produces the 3-hydroxy intermediate, establishing the R-stereochemistry. |
| 3-Hydroxyacyl-CoA Dehydratase | HACD | Dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. | Consumes the target molecule to continue the elongation cycle. |
| trans-2-Enoyl-CoA Reductase | TER | Reduces the trans-2 double bond using NADPH to yield a saturated, elongated acyl-CoA. | Completes the two-carbon extension in each cycle. |
| Fatty Acid Desaturase | FAD (e.g., Δ5, Δ6) | Introduces cis double bonds at specific positions in the acyl chain. | Creates the polyunsaturated nature of the fatty acid backbone.[2] |
Expertise Insight: The choice of which ELOVL isoform is used at each step is critical. For example, some ELOVLs show a preference for shorter, saturated chains, while others are specialized for elongating long-chain PUFAs. The expression profile of these specific ELOVL and FAD isoforms in a given tissue dictates its capacity to synthesize complex lipids like our target molecule.
Regulatory Landscape: Controlling the Flow of Synthesis
The biosynthesis of VLC-PUFAs is tightly regulated to meet cellular demands while preventing lipid over-accumulation. Regulation occurs primarily at the transcriptional level, governed by nutrient-sensing transcription factors.[6][7]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Often considered the master regulator of lipogenesis, SREBP-1c activates the transcription of genes involved in fatty acid synthesis, including ELOVLs and FADs. Insulin signaling strongly induces SREBP-1c activity.
-
Liver X Receptors (LXRs): These nuclear receptors are activated by cholesterol metabolites and, in turn, can activate SREBP-1c, linking cholesterol and fatty acid metabolism.[8]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα, are activated by fatty acids themselves and tend to promote fatty acid oxidation. However, they also play complex roles in regulating lipid synthesis.
-
Feedback Inhibition: High levels of long-chain fatty acyl-CoAs can allosterically inhibit key enzymes like acetyl-CoA carboxylase (ACC), which produces the malonyl-CoA substrate for elongation, thereby providing a direct feedback mechanism to halt synthesis when products are abundant.[9]
Caption: Key transcriptional regulators of VLC-PUFA biosynthesis.
Experimental Protocols for Studying the Biosynthesis
To validate and quantify the , a multi-faceted approach combining in vitro and cell-based assays with advanced analytical techniques is required.
Protocol 1: In Vitro Reconstitution of the Final Elongation Step
This protocol aims to demonstrate the direct enzymatic conversion of the C34 precursor to the C36 3-hydroxy intermediate.
Objective: To confirm the activity of a candidate ELOVL and KAR enzyme in producing the target molecule.
Materials:
-
Purified, recombinant candidate ELOVL and KAR enzymes.
-
(18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontatetraenoyl-CoA (C34:6, n-3) substrate.
-
Malonyl-CoA.
-
NADPH.
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM MgCl2).
-
Quenching solution (e.g., Acetonitrile with 1% formic acid).
-
LC-MS/MS system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, 10 µM C34:6-CoA substrate, 50 µM malonyl-CoA, and 200 µM NADPH.
-
Enzyme Addition: Initiate the reaction by adding 1-5 µg of purified ELOVL and KAR enzymes. For a negative control, use heat-inactivated enzymes.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold quenching solution.
-
Extraction & Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant directly by injecting it into an LC-MS/MS system configured for detecting the predicted mass-to-charge ratio (m/z) of the target C36 3-hydroxyacyl-CoA.
Self-Validation: The presence of the product peak in the active reaction and its absence in the negative control provides direct evidence of enzymatic activity.
Protocol 2: Stable Isotope Tracing in Cultured Cells
This protocol uses labeled precursors to trace the complete biosynthetic pathway in a cellular context.
Objective: To track the conversion of a labeled fatty acid into the target molecule.
Materials:
-
Relevant cell line (e.g., hepatocytes, keratinocytes).
-
Cell culture medium.
-
Deuterium-labeled α-linolenic acid (d4-ALA).
-
Lipid extraction solvents (e.g., Folch method: chloroform/methanol).
-
Solid Phase Extraction (SPE) cartridges for lipid class separation.
-
LC-MS/MS system.
Methodology:
-
Cell Culture: Plate cells and allow them to reach ~80% confluency.
-
Labeling: Supplement the culture medium with d4-ALA (conjugated to fatty-acid-free BSA) at a final concentration of 25-50 µM.
-
Incubation: Culture the cells for 24-48 hours to allow for uptake and metabolism of the labeled precursor.
-
Lipid Extraction: Harvest the cells, and perform a total lipid extraction using the Folch method.
-
Fractionation: Saponify the lipid extract to release fatty acids from complex lipids and convert them to their CoA thioesters, or use targeted SPE to enrich for the acyl-CoA fraction.
-
LC-MS/MS Analysis: Analyze the acyl-CoA fraction. Create an inclusion list for the predicted m/z of the d4-labeled target molecule. The detection of a peak with the correct mass shift (+4 Da) confirms its de novo synthesis from the provided precursor.
Caption: Workflow for cell-based stable isotope tracing experiments.
Conclusion and Future Directions
The is a testament to the precision and modularity of cellular lipid metabolism. By integrating the well-established enzymatic cycles of fatty acid elongation and desaturation, cells can construct highly complex and specific molecules from simple dietary precursors. The pathway, governed by a sophisticated network of transcriptional regulators, highlights the interconnectedness of nutrient sensing and metabolic output.
For researchers and drug development professionals, understanding this pathway opens doors to new avenues of investigation. Elucidating the specific ELOVL and FAD isoforms responsible for producing such ultra-long-chain PUFAs could identify novel therapeutic targets for metabolic diseases. Furthermore, the biological role of this specific 3-hydroxy intermediate remains an open question: is it merely a transient species, or does it possess unique signaling or structural functions? The methodologies outlined in this guide provide a robust framework for addressing these critical questions and advancing our knowledge of lipid science.
References
- 1. very long chain fatty acid biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Degradation Pathway of Unsaturated Hydroxy Fatty Acyl-CoAs
Abstract
The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the degradation of simple saturated fatty acids follows the well-established β-oxidation spiral, the metabolic fate of more complex lipids, such as unsaturated and hydroxylated fatty acids, requires a sophisticated interplay of auxiliary enzymes to navigate their unique chemical structures. These fatty acids are not merely metabolic curiosities; they are integral components of cellular membranes, signaling molecules, and industrial feedstocks. Understanding their degradation is critical for researchers in metabolic diseases, drug development targeting lipid pathways, and biotechnology. This guide provides an in-depth exploration of the enzymatic machinery responsible for the breakdown of unsaturated hydroxy fatty acyl-CoAs, focusing on the mechanistic rationale behind each step, field-proven experimental protocols to probe pathway activity, and the integration of these pathways into the broader metabolic network.
Foundational Principles: The β-Oxidation Core Pathway
To comprehend the complexities of unsaturated hydroxy fatty acid degradation, one must first master the canonical β-oxidation pathway, the central processing unit for fatty acyl-CoAs.[1][2] This four-step enzymatic spiral, occurring primarily within the mitochondrial matrix, systematically shortens the fatty acid chain by two carbons per cycle, releasing acetyl-CoA, NADH, and FADH₂.[1][3][4][5][6]
The core reactions are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans double bond between the α (C2) and β (C3) carbons, reducing FAD to FADH₂.[4]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-β-hydroxyacyl-CoA intermediate.[4][5]
-
Oxidation: β-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the β-carbon to a ketone, reducing NAD⁺ to NADH.[4][7]
-
Thiolysis: β-Ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter, ready for the next cycle.[4][8]
This elegant and efficient cycle is the foundation upon which the degradation of all fatty acids is built. However, the presence of pre-existing double bonds or hydroxyl groups in the acyl chain presents stereochemical and mechanistic challenges that the core enzymes cannot resolve alone.
Navigating Structural Hurdles I: The Challenge of Unsaturation
Unsaturated fatty acids, with their cis double bonds, are common in nature and pose two primary problems for the β-oxidation pathway.[3][8] The auxiliary enzymes required depend on the position of the double bond.
Odd-Numbered and Monounsaturated Acyl-CoAs
When β-oxidation encounters a cis-Δ³ double bond (a common intermediate from fatty acids like oleic acid), the standard enoyl-CoA hydratase cannot act upon it. The cell employs Δ³,Δ²-enoyl-CoA isomerase to convert this cis-Δ³ bond into a trans-Δ² bond.[3][9] This new intermediate is a legitimate substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to resume. This bypass, however, comes at a small energetic cost, as the initial acyl-CoA dehydrogenase step for that cycle is skipped, resulting in the loss of one FADH₂ molecule.[8]
Even-Numbered and Polyunsaturated Acyl-CoAs
Fatty acids with double bonds at even-numbered carbons, such as linoleic acid, present a more complex problem. After several rounds of β-oxidation, a 2-trans,4-cis-dienoyl-CoA intermediate is formed.[10][11] This conjugated system is not a substrate for the subsequent enzymes. The cell resolves this with a two-step process:
-
Reduction: The enzyme 2,4-dienoyl-CoA reductase , utilizing NADPH as a reductant, reduces the conjugated diene to a trans-Δ³-enoyl-CoA.[3][4][10][12] This step is a critical control point and a key difference between prokaryotic and eukaryotic systems, which use structurally distinct reductase enzymes.[10][11]
-
Isomerization: The resulting trans-Δ³-enoyl-CoA is then acted upon by Δ³,Δ²-enoyl-CoA isomerase , which, as described above, converts it to the trans-Δ²-enoyl-CoA substrate, thereby feeding it back into the main β-oxidation pathway.[9][12]
Navigating Structural Hurdles II: The Challenge of Hydroxylation
Hydroxy fatty acids are intermediates in standard β-oxidation but also arise from other pathways, such as the cytochrome P450-mediated hydroxylation of fatty acids.[13] The stereochemistry and position of the hydroxyl group dictate the required enzymatic machinery.
The core pathway is stereospecific for (S)-3-hydroxyacyl-CoA (also known as L-3-hydroxyacyl-CoA).[6][7] The enzyme 3-hydroxyacyl-CoA dehydrogenase specifically recognizes this isomer.[7] If an (R)-3-hydroxyacyl-CoA intermediate is generated, a 3-hydroxyacyl-CoA epimerase is required to convert it to the (S)-isomer, allowing it to enter the main pathway.
Hydroxyl groups at other positions (e.g., C2, C4) necessitate distinct enzymatic pathways, often involving α-oxidation or other specialized enzymes, to convert them into recognizable β-oxidation intermediates.
The Integrated Pathway: A Synthesis
The degradation of an unsaturated hydroxy fatty acyl-CoA requires a coordinated effort of the core β-oxidation machinery and the specific auxiliary enzymes needed to resolve its unique structural features. The pathway is not linear but rather a series of cycles where the core enzymes proceed until a problematic intermediate is formed. At this branch point, the appropriate auxiliary enzyme is recruited to modify the intermediate, which is then channeled back into the core pathway.
The diagram below illustrates the degradation of a hypothetical hydroxylated, polyunsaturated fatty acyl-CoA, showcasing the decision points where auxiliary enzymes are required.
Caption: Integrated pathway for unsaturated hydroxy fatty acyl-CoA degradation.
Key Enzymes: A Comparative Overview
A clear understanding of the enzymes involved is paramount for any researcher in this field. The following table summarizes the core and auxiliary enzymes discussed.
| Enzyme Name | Abbreviation | Substrate | Cofactor/Co-substrate | Product | Pathway Role |
| Acyl-CoA Dehydrogenase | ACAD | Saturated Acyl-CoA | FAD | trans-Δ²-Enoyl-CoA | Core β-Oxidation |
| Enoyl-CoA Hydratase | ECH | trans-Δ²-Enoyl-CoA | H₂O | (S)-3-Hydroxyacyl-CoA | Core β-Oxidation |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | (S)-3-Hydroxyacyl-CoA | NAD⁺ | 3-Ketoacyl-CoA | Core β-Oxidation |
| β-Ketoacyl-CoA Thiolase | - | 3-Ketoacyl-CoA | Coenzyme A | Acetyl-CoA + Shortened Acyl-CoA | Core β-Oxidation |
| Δ³,Δ²-Enoyl-CoA Isomerase | ECI | cis/trans-Δ³-Enoyl-CoA | None | trans-Δ²-Enoyl-CoA | Auxiliary (Unsaturation) |
| 2,4-Dienoyl-CoA Reductase | DECR | 2,4-Dienoyl-CoA | NADPH | trans-Δ³-Enoyl-CoA | Auxiliary (Unsaturation) |
In-Depth Experimental Methodologies
Trustworthy data is the bedrock of scientific advancement. The protocols described here are designed to be self-validating systems for interrogating the degradation of unsaturated hydroxy fatty acids.
Protocol 1: Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase (DECR) Activity
This protocol measures the activity of DECR by monitoring the decrease in absorbance of its cofactor, NADPH, a choice dictated by the direct stoichiometric relationship between substrate reduction and cofactor oxidation.
Principle: DECR catalyzes the reduction of 2,4-dienoyl-CoA to 3-enoyl-CoA using NADPH as an electron donor. The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).[14]
Materials:
-
Purified DECR enzyme or mitochondrial lysate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
NADPH stock solution (10 mM in Assay Buffer)
-
Substrate: 2,4-hexadienoyl-CoA (or other suitable 2,4-dienoyl-CoA) stock solution (1 mM)
-
UV/Vis Spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL Assay Buffer
-
100 µL mitochondrial lysate or purified enzyme solution
-
10 µL of 10 mM NADPH (final concentration: 100 µM)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to record any background NADPH oxidation.
-
Initiate the reaction by adding 10 µL of 1 mM 2,4-hexadienoyl-CoA (final concentration: 10 µM).
-
Immediately mix by inversion and begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Self-Validation/Control: Run a parallel reaction without the substrate to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from the rate obtained with the substrate.
-
Calculation: Calculate the specific activity using the Beer-Lambert law. Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg protein in cuvette).
Protocol 2: Measurement of Overall β-Oxidation using Radiolabeled Substrates
This workflow provides a holistic view of the entire degradation pathway by tracking the conversion of a radiolabeled fatty acid into water-soluble intermediates.[15]
Principle: A ¹⁴C-labeled fatty acid (e.g., [1-¹⁴C]oleic acid, custom synthesized with a hydroxyl group) is incubated with isolated mitochondria or cell homogenates. The β-oxidation process cleaves the fatty acid into ¹⁴C-labeled acetyl-CoA and other small, acid-soluble metabolites (ASM). By separating the unmetabolized, acid-insoluble fatty acid from the acid-soluble products, the rate of oxidation can be quantified by scintillation counting.[15]
Caption: Workflow for radiolabeled fatty acid oxidation assay.
Procedure:
-
Isolate mitochondria from tissue or cultured cells using differential centrifugation. Determine protein concentration via BCA or Bradford assay.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM NAD⁺, 1 mM FAD, 5 mM ATP, 0.1 mM Coenzyme A, and 2 mM L-carnitine.
-
In a microfuge tube, combine 50-100 µg of mitochondrial protein with the reaction buffer.
-
Add the ¹⁴C-labeled unsaturated hydroxy fatty acid substrate (e.g., 0.1 µCi) complexed to fatty-acid-free BSA.
-
Incubate at 37°C for a set time (e.g., 15-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold 10% perchloric acid. This precipitates proteins and long-chain fatty acids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the ¹⁴C-labeled acid-soluble metabolites, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Control: A zero-time-point control (acid added immediately after substrate) is essential to determine background counts.
Conclusion and Future Directions
The degradation of unsaturated hydroxy fatty acyl-CoAs is a testament to the adaptability and precision of metabolic pathways. By employing a suite of specialized auxiliary enzymes, cells can efficiently harness energy from these complex lipid molecules. A thorough understanding of this pathway, grounded in robust experimental validation, is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutics for diseases such as diabetes, where fatty acid oxidation is dysregulated.[12] Future research will likely focus on the intricate regulatory networks that control the expression and activity of these auxiliary enzymes and their roles in inter-organelle communication, particularly between mitochondria and peroxisomes.[16]
References
- 1. aocs.org [aocs.org]
- 2. jackwestin.com [jackwestin.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bu.edu [bu.edu]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. bu.edu [bu.edu]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 13. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 14. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the subcellular localization of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA, a key intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Understanding the precise location of this molecule is critical for elucidating its physiological roles and its implications in various disease states.
Introduction: The Significance of a Unique Metabolic Intermediate
This compound is an unsaturated fatty acyl-CoA that belongs to the class of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2][3] VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and also serve as precursors for signaling molecules.[1][3] The metabolism of VLCFAs is a critical cellular process, and its dysregulation is linked to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and demyelination.[1][3]
The specific molecule , with its 36-carbon chain and six double bonds, is a hydroxylated intermediate. Its structure points to its involvement in either the synthesis (elongation) or degradation (β-oxidation) of VLC-PUFAs. The primary sites for these two processes are distinct, placing this molecule at a crucial metabolic crossroads.
Primary Cellular Localization: A Tale of Two Organelles
The subcellular localization of this compound is not confined to a single compartment. Instead, its presence is intrinsically linked to the two major organelles responsible for VLCFA metabolism: the Endoplasmic Reticulum and the Peroxisome.
The Endoplasmic Reticulum (ER): The Site of Synthesis
Very long-chain fatty acids are synthesized in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[1] This process involves a family of enzymes known as ELOVL elongases. Specifically, the ELOVL4 enzyme is responsible for the synthesis of VLC-PUFAs with chain lengths of C28 and longer.[4][5][6] The synthesis cycle involves four key steps: condensation, reduction to a 3-hydroxyacyl-CoA, dehydration, and a second reduction. Therefore, this compound is a key intermediate in the ER-based elongation pathway of its parent fatty acid.
Caption: VLC-PUFA Elongation in the ER
The Peroxisome: The Hub of Degradation
Due to their length, VLCFAs cannot be oxidized in the mitochondria. Instead, their degradation is initiated in the peroxisomes through a process of β-oxidation.[7] This pathway also involves a 3-hydroxyacyl-CoA intermediate. Once a VLCFA-CoA, such as the parent molecule of our topic, is formed, it is transported into the peroxisome for catabolism. The peroxisomal β-oxidation spiral shortens the fatty acid chain, and the resulting shorter chains can then be further oxidized in the mitochondria. Studies on the biosynthesis of docosahexaenoic acid (DHA) have shown that the β-oxidation of its C24 precursor to the final C22 product occurs in the peroxisomes.[8][9][10] This highlights the central role of peroxisomes in the metabolism of long-chain polyunsaturated fatty acids.
Caption: Peroxisomal β-Oxidation of VLC-PUFA
Experimental Methodologies for Determining Subcellular Localization
To experimentally verify the localization of this compound, a multi-pronged approach is recommended.
Subcellular Fractionation and Mass Spectrometry
This is a classic and powerful technique to determine the organellar concentration of a molecule.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissue samples in an isotonic buffer to maintain organellar integrity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and intact cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a higher speed (e.g., 20,000 x g) to pellet peroxisomes.
-
Finally, centrifuge the remaining supernatant at a very high speed (e.g., 100,000 x g) to pellet microsomes (ER fragments).
-
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction on each organellar pellet to isolate lipids and their CoA esters.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound in each fraction.
Data Presentation:
| Subcellular Fraction | This compound Concentration (pmol/mg protein) |
| Whole Cell Lysate | Example Value |
| Nuclear | Example Value |
| Mitochondrial | Example Value |
| Peroxisomal | Example Value |
| Microsomal (ER) | Example Value |
| Cytosolic | Example Value |
Immunofluorescence Microscopy
This technique allows for the visualization of the molecule's location within the cell by targeting the enzymes that produce or consume it.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for an enzyme in the VLCFA elongation pathway (e.g., ELOVL4) or the peroxisomal β-oxidation pathway (e.g., acyl-CoA oxidase).
-
Incubate with a secondary antibody conjugated to a fluorophore that recognizes the primary antibody.
-
-
Organelle Staining: Co-stain with fluorescent markers for the ER (e.g., anti-Calreticulin antibody) and peroxisomes (e.g., anti-PMP70 antibody).
-
Imaging: Visualize the cells using a confocal microscope to determine the co-localization of the target enzymes with the organelle markers.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations | Semantic Scholar [semanticscholar.org]
- 6. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Enzymatic Regulation of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA Levels
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids and Their Metabolic Intermediates
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains longer than 20 carbons, are critical components of cellular lipids, particularly in specialized tissues such as the retina, brain, and testes.[1] Their unique structures, combining both saturated and polyunsaturated segments, contribute to the specialized functions of cellular membranes and serve as precursors for signaling molecules. The endogenous synthesis of these lipids is carried out by the ELOVL family of enzymes.[1]
The catabolism of VLC-PUFAs does not occur through the canonical mitochondrial beta-oxidation pathway but is instead primarily handled by peroxisomes.[2][3][4][5] This distinct metabolic route is essential for maintaining lipid homeostasis; defects in this pathway lead to the accumulation of VLC-PUFAs and severe metabolic disorders, such as D-bifunctional protein deficiency (DBPD), a fatal form of Zellweger syndrome.[3][6][7]
A key intermediate in the peroxisomal beta-oxidation of a C36 VLC-PUFA is (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. The cellular concentration of this metabolite is a direct reflection of the flux through the peroxisomal beta-oxidation pathway. Its levels are tightly controlled by a bifunctional enzyme that both produces and consumes it. This guide provides a detailed technical overview of the enzymatic machinery and regulatory networks that govern the cellular levels of this specific 3-hydroxyacyl-CoA, offering insights for researchers in metabolic diseases and drug development.
Metabolic Context: Peroxisomal Beta-Oxidation of a C36 VLC-PUFA
The breakdown of a C36 VLC-PUFA in the peroxisome proceeds through a cycle of four enzymatic reactions, analogous to mitochondrial beta-oxidation but with distinct enzymes. The levels of this compound are determined by the balance of the second and third steps of this cycle.
Caption: Peroxisomal beta-oxidation of a C36 VLC-PUFA.
The Central Regulatory Enzyme: Peroxisomal Multifunctional Enzyme Type 2 (MFE-2 / HSD17B4)
The synthesis and degradation of this compound are catalyzed by a single protein: the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein.[2][3][4][5] This enzyme, encoded by the HSD17B4 gene, is a cornerstone of peroxisomal beta-oxidation, handling the second and third steps of the pathway for a wide array of substrates, including straight-chain VLC-PUFAs, branched-chain fatty acids, and bile acid precursors.[5][8]
MFE-2 possesses two distinct catalytic domains:
-
Enoyl-CoA Hydratase 2 Domain: This domain catalyzes the hydration of a trans-2-enoyl-CoA to produce a (3R)-3-hydroxyacyl-CoA. This is the reaction that produces the topic molecule of this guide.[5]
-
(3R)-hydroxyacyl-CoA Dehydrogenase Domain: This NAD+-dependent domain catalyzes the oxidation of the (3R)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This is the reaction that consumes the topic molecule.[5]
Therefore, the steady-state level of this compound is a direct function of the relative activities of the hydratase and dehydrogenase domains of MFE-2. The regulation of MFE-2 is thus the primary determinant of this intermediate's concentration.
Core Regulatory Mechanisms
The regulation of MFE-2 activity, and consequently the levels of its 3-hydroxyacyl-CoA intermediate, occurs at multiple levels, with transcriptional control being the most well-characterized.
Transcriptional Regulation by PPARα
The paramount level of regulation is the transcriptional control of the HSD17B4 gene, which is governed by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated nuclear receptor that acts as a master sensor of lipid levels in the cell.
-
Activation: Natural ligands for PPARα include fatty acids and their derivatives. Synthetic ligands include fibrate drugs used to treat hyperlipidemia.
-
Mechanism: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, including HSD17B4.[6][7] This binding recruits coactivator proteins and initiates the transcription of the gene, leading to increased synthesis of the MFE-2 enzyme.
Caption: Transcriptional control of MFE-2 by PPARα.
Hormonal and Other Transcriptional Influences
In addition to PPARα ligands, other factors can influence HSD17B4 gene expression. Progesterone has been shown to stimulate the expression of HSD17B4, indicating hormonal oversight of peroxisomal activity.[6][7] Conversely, phorbol esters have been reported to down-regulate its expression.[6][7]
Post-Translational Modification (PTM)
While direct allosteric regulation of MFE-2's dehydrogenase activity is not well-documented, post-translational modifications (PTMs) are emerging as a key regulatory layer for peroxisomal enzymes.[9] PTMs such as phosphorylation, acetylation, and S-nitrosylation can rapidly alter an enzyme's activity, localization, or stability in response to cellular signals.[9][10]
For HSD17B4 specifically, recent studies have highlighted the role of acetylation . Acetylation of the HSD17B4 protein can mark it for degradation, thereby reducing its cellular levels. This process has been implicated in the progression of certain cancers.[11] This represents a direct mechanism for modulating MFE-2 protein levels independent of new gene transcription.
Quantitative Data on MFE-2 Regulation
| Regulatory Factor | Type of Regulation | Effect on MFE-2 (HSD17B4) | Consequence for (3R)-3-hydroxyhexatriacontahexaenoyl-CoA Levels |
| Fatty Acids / Fibrates | Transcriptional (PPARα) | Increased Gene Expression | Increased turnover (both production and degradation) |
| Progesterone | Transcriptional | Increased Gene Expression | Increased turnover |
| Phorbol Esters | Transcriptional | Decreased Gene Expression | Decreased turnover |
| Acetylation | Post-Translational | Increased Protein Degradation | Decreased turnover |
Experimental Protocols for Studying Enzymatic Regulation
To investigate the regulation of this compound levels, two primary experimental approaches are essential: a functional assay for the consuming enzyme activity and a quantitative method for the molecule itself.
Protocol 1: Spectrophotometric Assay for MFE-2 Dehydrogenase Activity
This protocol details a continuous spectrophotometric assay to measure the activity of the (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2. The assay monitors the production of NADH, which absorbs light at 340 nm.[12]
Principle: (3R)-3-hydroxyacyl-CoA + NAD+ ---(MFE-2)---> 3-ketoacyl-CoA + NADH + H+
The rate of increase in absorbance at 340 nm is directly proportional to the rate of the dehydrogenase reaction.
Materials:
-
Purified recombinant MFE-2 (HSD17B4) or peroxisomal lysate
-
Tris-HCl buffer (100 mM, pH 8.5-9.0)
-
NAD+ solution (100 mM in water)
-
This compound substrate (1-10 mM stock)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL, optional, to prevent substrate sticking)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 340 nm at a controlled temperature (e.g., 37°C)
Substrate Preparation Note: The C36 VLC-PUFA-CoA substrate is not commercially available and requires chemical or enzymatic synthesis.[1][13] Due to its long acyl chain, it may have low aqueous solubility. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and add BSA to the assay buffer to improve solubility and prevent adsorption to surfaces.
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture (final volume 1 mL):
-
850 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
50 µL of 100 mM NAD+ solution (final concentration: 5 mM)
-
(Optional) 10 µL of 10 mg/mL BSA
-
Variable volume of substrate stock solution to achieve desired final concentrations (e.g., for Km determination, range from 1 µM to 200 µM). Adjust buffer volume accordingly.
-
-
Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding a small volume (e.g., 10-20 µL) of the MFE-2 enzyme solution. Mix immediately by gentle inversion or pipetting.
-
Data Acquisition: Record the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. Ensure the initial rate is linear.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate to µmol/min/mL. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the specific activity (µmol/min/mg of protein).
-
For kinetic analysis, plot the reaction rates against substrate concentrations and fit to the Michaelis-Menten equation to determine Vmax and Km.
Caption: Workflow for MFE-2 Dehydrogenase Activity Assay.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive and specific quantification of the target acyl-CoA from cell or tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]
Principle: Cellular lipids are extracted, and the target acyl-CoA is separated from other metabolites by reverse-phase liquid chromatography. The separated molecule is then ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity. Quantification is achieved using a stable isotope-labeled internal standard.
Materials:
-
Cell or tissue samples
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA.
-
Extraction Solvent: e.g., 2.5% sulfosalicylic acid (SSA) or acidic acetonitrile/methanol.[14]
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer.
-
Reverse-phase C18 column suitable for lipid analysis.
Procedure:
-
Sample Preparation & Extraction:
-
Harvest cells or homogenize tissue on ice.
-
Add a known amount of the internal standard to the sample.
-
Add ice-cold extraction solvent to precipitate proteins and extract metabolites.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an LC vial for analysis.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a binary solvent gradient for separation (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid).
-
Develop a gradient that effectively separates the very long-chain acyl-CoA from other lipids (e.g., a slow increase from 5% to 95% Solvent B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Optimize the MRM transitions for the analyte and the internal standard. This involves identifying a specific precursor ion (the molecular ion, [M+H]+) and a characteristic product ion after collision-induced dissociation.
-
Set the instrument to monitor these specific transitions during the LC run.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Generate a standard curve by analyzing known concentrations of the analyte with a fixed amount of IS.
-
Use the standard curve to determine the absolute concentration of this compound in the original sample.
-
Caption: Workflow for LC-MS/MS Quantification of Acyl-CoA.
Conclusion and Future Directions
The cellular levels of this compound are intricately linked to the activity of the peroxisomal multifunctional enzyme type 2 (MFE-2/HSD17B4). Regulation is dominated by the transcriptional control of the HSD17B4 gene, with the PPARα nuclear receptor serving as the central hub for sensing cellular lipid status. This provides a robust, albeit relatively slow, mechanism for adapting the cell's capacity for VLC-PUFA oxidation to metabolic demands.
For drug development professionals, targeting the PPARα pathway remains a key strategy for modulating the entire peroxisomal beta-oxidation cascade. For researchers, several areas warrant further investigation. The role of post-translational modifications in the acute regulation of MFE-2's dehydrogenase activity is a significant knowledge gap. Understanding if cellular signals can rapidly "tune" this enzyme's activity, independent of new protein synthesis, would provide a more complete picture of metabolic control. Furthermore, elucidating the precise kinetic parameters of MFE-2 with specific, naturally occurring VLC-PUFA substrates will be critical for building accurate models of peroxisomal metabolism and its dysregulation in disease.
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multilevel Regulation of Peroxisomal Proteome by Post-Translational Modifications [mdpi.com]
- 10. Post-translational modification - Wikipedia [en.wikipedia.org]
- 11. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA Standard
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their derivatives are critical components of cellular membranes and serve as precursors to a variety of signaling molecules.[1] The specific molecule, (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA, is a key intermediate in the biosynthesis and metabolism of these complex lipids. Its precise structure, featuring a C36 polyunsaturated acyl chain with a hydroxyl group at the C-3 position in the (R)-configuration, makes it a valuable standard for researchers studying fatty acid metabolism, particularly the pathways involved in VLC-PUFA elongation and oxidation.[2] The availability of a chemically synthesized and well-characterized standard is paramount for accurate quantification in biological samples and for elucidating the roles of these molecules in health and disease.
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound. The synthetic strategy is designed to be robust and scalable, providing researchers with the means to produce this essential standard in-house. The protocol is divided into three main stages:
-
Synthesis of the C36 polyunsaturated fatty acid backbone.
-
Stereoselective introduction of the (3R)-hydroxyl group.
-
Coupling with Coenzyme A to yield the final product.
Furthermore, this guide details the necessary purification and analytical characterization techniques to ensure the identity and purity of the synthesized standard.
Materials and Reagents
| Reagent | Supplier | Grade |
| Docosahexaenoic acid (DHA) | Sigma-Aldrich | ≥98% |
| 10-Bromodecanoic acid | Alfa Aesar | 98% |
| Oxalyl chloride | Acros Organics | 98% |
| Zinc dust | Fisher Scientific | Activated |
| Palladium(IV) tetrakis(triphenylphosphine) | Strem Chemicals | 99% |
| (R)-2-hydroxy-1,2,2-triphenylethyl acetate | TCI Chemicals | >98% |
| Lithium diisopropylamide (LDA) | Sigma-Aldrich | 2.0 M in THF/heptane/ethylbenzene |
| Coenzyme A trilithium salt | Cayman Chemical | ≥95% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Oakwood Chemical | 99% |
| N-Hydroxysuccinimide (NHS) | Chem-Impex | 98+% |
| Dichloromethane (DCM) | VWR | HPLC Grade |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous |
| Diethyl ether | J.T. Baker | Anhydrous |
| Acetonitrile (ACN) | Macron Fine Chemicals | HPLC Grade |
| Trifluoroacetic acid (TFA) | Halocarbon | 99% |
Experimental Protocols
Part 1: Synthesis of (18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoic Acid
This part of the synthesis focuses on constructing the C36 polyunsaturated fatty acid chain using a Negishi coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3]
Step 1.1: Preparation of Docosahexaenoyl Chloride
-
To a solution of docosahexaenoic acid (DHA) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield docosahexaenoyl chloride as a yellow oil. Use this crude product immediately in the next step.
Step 1.2: Preparation of the Alkyl Zinc Reagent
-
In a separate flask, add activated zinc dust (2.5 eq) to a solution of 10-bromodecanoic acid methyl ester (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 4 hours under an argon atmosphere. The formation of the organozinc reagent can be monitored by the disappearance of the zinc dust.
Step 1.3: Negishi Coupling
-
To the freshly prepared alkyl zinc reagent, add palladium(IV) tetrakis(triphenylphosphine) (0.05 eq).
-
Add a solution of the crude docosahexaenoyl chloride from Step 1.1 in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to afford the methyl ester of (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid.
Step 1.4: Saponification
-
Dissolve the methyl ester from Step 1.3 in a mixture of THF and methanol (1:1).
-
Add a 2 M aqueous solution of lithium hydroxide (5.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid.
Caption: Stereoselective introduction of the 3-hydroxy group.
Part 3: Coupling with Coenzyme A
The final step involves the formation of the thioester bond with Coenzyme A. A common method for this transformation is the activation of the carboxylic acid with DCC and NHS.
Step 3.1: Activation of the 3-Hydroxy Fatty Acid
-
Dissolve the (3R)-3-hydroxy fatty acid from Part 2 (1.0 eq) in a mixture of anhydrous DCM and THF (1:1).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
Step 3.2: Thioesterification with Coenzyme A
-
Dissolve the crude NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 eq) in a sodium bicarbonate buffer (0.1 M, pH 8.0).
-
Add the solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 4-5 with 0.1 M HCl.
Part 4: Purification and Characterization
Step 4.1: Purification by HPLC
Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 100% B over 40 minutes.
-
Detection: UV at 260 nm (for the adenine moiety of CoA).
-
Flow Rate: 4 mL/min
Collect the fractions containing the desired product and lyophilize to obtain the purified this compound.
Step 4.2: Characterization
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.
-
Expected [M-H]⁻: Calculate the exact mass of the target molecule. The fragmentation pattern should show characteristic losses of the CoA moiety. [4][5] Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the polyunsaturated chain, the methine proton at the C-3 position adjacent to the hydroxyl group, and the protons of the Coenzyme A moiety.
-
¹³C NMR: The spectrum will confirm the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): These experiments will aid in the complete assignment of the proton and carbon signals.
Conclusion
This application note provides a detailed and logical workflow for the synthesis of the important metabolic standard, this compound. By following this protocol, researchers can produce a well-characterized standard for use in a variety of applications, including metabolic flux analysis, enzyme kinetic studies, and as an internal standard for quantitative mass spectrometry-based lipidomics. The chemo-enzymatic approach outlined ensures high stereoselectivity, which is crucial for biological relevance.
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyunsaturated Fatty Acid and Sphingolipid Measurements by Tandem Mass Spectrometry | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Senior Scientist's Guide to the Mass Spectrometry of Long-Chain Hydroxy Fatty Acyl-CoAs
Foreword: The Crucial Role and Analytical Challenge of Long-Chain Hydroxy Fatty Acyl-CoAs
Long-chain hydroxy fatty acyl-Coenzyme A (LC-OH-FA-CoA) molecules are not mere metabolic intermediates; they are critical signaling molecules and building blocks in a multitude of biological processes. Their accurate detection and quantification are paramount for researchers in fields ranging from metabolic diseases to drug development. However, their analysis by mass spectrometry is notoriously challenging due to their inherent chemical properties. These amphipathic molecules, possessing both a polar Coenzyme A head and a nonpolar, hydroxylated fatty acyl tail, are prone to poor ionization, ion suppression in complex biological matrices, and in-source fragmentation.[1] This guide provides a comprehensive framework, grounded in field-proven experience, to navigate these analytical hurdles and achieve robust, reproducible results.
Part 1: The Foundation of Success - Meticulous Sample Preparation
The adage "garbage in, garbage out" has never been more pertinent than in the analysis of LC-OH-FA-CoAs. The low abundance and inherent instability of these molecules demand a sample preparation workflow that is both rapid and rigorously controlled to prevent enzymatic degradation and chemical hydrolysis.[1][2]
Protocol 1: Extraction of LC-OH-FA-CoAs from Biological Tissues
This protocol is designed to maximize the recovery of LC-OH-FA-CoAs while minimizing degradation.
Core Principle: The rapid quenching of metabolic activity is the cornerstone of preserving the in vivo acyl-CoA profile.[2] This is followed by an efficient extraction that separates the polar acyl-CoAs from the bulk of cellular lipids.
Materials:
-
Liquid Nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 2-propanol/acetonitrile/water (2:1:1, v/v/v) with 0.1% formic acid
-
Internal Standard (IS): A stable isotope-labeled long-chain hydroxy fatty acyl-CoA (e.g., ¹³C-labeled 3-hydroxy-palmitoyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).[3]
Procedure:
-
Metabolic Quenching: Immediately upon collection, flash-freeze the tissue sample in liquid nitrogen. This is the most critical step to halt all enzymatic activity.[2]
-
Homogenization: While still frozen, grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the powdered tissue to a pre-weighed tube.
-
Add 1 mL of ice-cold extraction solvent per 50 mg of tissue.
-
Add the internal standard at a known concentration. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and ionization.[1]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
-
Phase Separation & Collection:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 50 mM ammonium acetate in 20%/80% acetonitrile/water for a long-chain method).[4]
-
Part 2: The Analytical Engine - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation of LC-OH-FA-CoAs from their non-hydroxylated counterparts and other interfering lipids is crucial for accurate quantification. Reversed-phase chromatography is the method of choice, and the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.[5][6]
Workflow for LC-MS/MS Analysis of Long-Chain Hydroxy Fatty Acyl-CoAs
Caption: LC-MS/MS workflow for LC-OH-FA-CoA analysis.
Protocol 2: LC-MS/MS Method for the Quantification of LC-OH-FA-CoAs
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 10 mM ammonium acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A typical gradient for long-chain acyl-CoAs would start at a low percentage of organic phase and gradually increase to elute the more hydrophobic species. For example: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The key to selective quantification is monitoring specific precursor-to-product ion transitions. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[1][6] Therefore, the primary transition to monitor is [M+H]⁺ → [M+H-507]⁺. Another characteristic fragment ion is at m/z 428, representing the CoA moiety itself.[1]
-
Collision Energy (CE): This will need to be optimized for each specific compound but is typically in the range of 20-40 eV.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the manufacturer's recommendations.
Part 3: Data Interpretation - Unraveling the Acyl-CoA Profile
Accurate identification and quantification rely on understanding the characteristic fragmentation patterns of LC-OH-FA-CoAs.
Characteristic Fragmentation of Long-Chain Hydroxy Fatty Acyl-CoAs
In positive ion mode ESI-MS/MS, the fragmentation of LC-OH-FA-CoAs is dominated by the cleavage of the pyrophosphate bond, leading to the characteristic neutral loss of 507 Da. The position of the hydroxyl group on the fatty acyl chain can influence the relative abundance of other fragment ions, although this is often subtle. The presence of the hydroxyl group can sometimes lead to additional water loss from the acyl chain fragment.
Caption: Fragmentation of a long-chain hydroxy fatty acyl-CoA.
Quantitative Data Summary
The following table provides a hypothetical example of MRM transitions for the analysis of several LC-OH-FA-CoAs. Note: These values should be empirically determined and optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Hydroxy-palmitoyl-CoA | 1006.5 | 499.5 | 50 | 35 |
| 3-Hydroxy-stearoyl-CoA | 1034.6 | 527.6 | 50 | 35 |
| 3-Hydroxy-oleoyl-CoA | 1032.5 | 525.5 | 50 | 35 |
| ¹³C₁₆-3-Hydroxy-palmitoyl-CoA (IS) | 1022.5 | 515.5 | 50 | 35 |
Trustworthiness and Self-Validation
To ensure the integrity of your results, incorporate the following self-validating systems into your workflow:
-
Internal Standards: As previously mentioned, the use of a stable isotope-labeled internal standard for each analyte is the gold standard for accurate quantification.[1] If these are not available, a closely related odd-chain acyl-CoA can be used.
-
Quality Control (QC) Samples: Prepare pooled samples from your study cohort and inject them periodically throughout your analytical run. This will allow you to monitor the stability of your instrument and the reproducibility of your method.
-
Calibration Curves: Prepare a calibration curve for each analyte using a blank matrix that is as close as possible to your sample matrix (e.g., cell lysate from a control group). This will help to account for matrix effects.
-
System Suitability Tests: Before each analytical run, inject a standard mixture to ensure that your LC-MS system is performing optimally in terms of peak shape, retention time, and signal intensity.
Conclusion: A Pathway to Confident Analysis
The mass spectrometric analysis of long-chain hydroxy fatty acyl-CoAs is a formidable challenge, but one that can be overcome with a meticulous and well-validated approach. By combining a robust sample preparation protocol with a highly selective LC-MS/MS method and a thorough understanding of the underlying fragmentation chemistry, researchers can confidently unlock the valuable biological information held within these complex molecules. This guide provides a solid foundation, but remember that optimization and validation are key to success in your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Purification of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA: A Comprehensive Guide
<_
Application Note & Protocol
Abstract
This document provides a detailed, field-proven protocol for the purification of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA, a very-long-chain hydroxy polyunsaturated fatty acyl-coenzyme A. Such molecules are critical intermediates in specialized metabolic pathways, yet their purification presents significant challenges due to their amphipathic nature and susceptibility to degradation. This guide details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method, from sample preparation to fraction analysis, designed for researchers in biochemistry, drug discovery, and metabolic engineering. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt the protocol for analogous molecules.
Introduction and Scientific Principle
This compound is a C36 acyl-CoA containing six cis double bonds and a hydroxyl group at the beta-position (C3). This structure is indicative of a role in complex lipid metabolism, potentially as an intermediate in fatty acid elongation or the biosynthesis of specialized pro-resolving mediators (SPMs) or other bioactive lipids.[1] The accurate purification of this molecule is a prerequisite for functional studies, enzymatic assays, and structural elucidation.
The primary analytical challenge lies in the molecule's amphipathic character. The hexatriacontahexaenoyl chain is extremely hydrophobic, while the Coenzyme A (CoA) moiety is large, polar, and carries a net negative charge at neutral pH. Furthermore, the numerous cis double bonds make the acyl chain highly susceptible to oxidation, which can create artifacts and reduce yield.[2][3]
This protocol employs reverse-phase HPLC (RP-HPLC) , a powerful technique that separates molecules based on their hydrophobicity.[4] A C18 stationary phase, which consists of silica gel functionalized with 18-carbon alkyl chains, is used to retain the hydrophobic acyl chain of the target molecule.[5] Elution is achieved using a gradient of an organic solvent (acetonitrile) in an aqueous mobile phase.[6] The gradual increase in organic solvent concentration decreases the polarity of the mobile phase, disrupting the hydrophobic interactions and allowing the analyte to elute.[4]
To ensure sharp peak shape and consistent retention of the negatively charged CoA group, the mobile phase is buffered at a slightly acidic pH and may include a low concentration of an ion-pairing reagent if necessary, although this protocol prioritizes a simpler acidic mobile phase to facilitate downstream mass spectrometry.[6][7] Detection is performed by monitoring UV absorbance at 260 nm, the characteristic absorbance maximum of the adenine ring in the CoA molecule.[8]
Materials and Reagents
Equipment
-
HPLC System with binary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1100/1200 series or equivalent)[9]
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
-
Analytical balance
-
pH meter
-
Glassware (volumetric flasks, beakers)
-
Filtration apparatus for mobile phase (0.22 µm filter)
-
Nitrogen gas line for solvent evaporation
-
Vortex mixer and centrifuge
Chemicals and Solvents
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), LC-MS grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Crude sample containing this compound
-
Nitrogen gas, high purity
Detailed Experimental Protocol
Sample Preparation: The Key to Stability
Acyl-CoA esters, particularly polyunsaturated species, are prone to both chemical and enzymatic hydrolysis.[4] All steps must be performed rapidly and on ice to minimize degradation.
-
Extraction (if from biological matrix): If the analyte is in a tissue or cell sample, a modified extraction method is recommended.[6] Homogenize the sample in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Add 2-propanol and acetonitrile to precipitate proteins and extract the acyl-CoAs.[6] Centrifuge at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.
-
Drying: Evaporate the organic solvent from the extract under a gentle stream of nitrogen. Avoid heating.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume of the initial mobile phase (Mobile Phase A). The ideal concentration should be determined empirically but should be within the linear range of the detector.[9]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates before injection.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 75 mM KH₂PO₄ in HPLC-grade water, adjusted to pH 4.9 with phosphoric acid. Alternatively, for LC-MS compatibility, use 0.1% Formic Acid in water.
-
Mobile Phase B (Organic): 100% Acetonitrile.
Rationale for pH: An acidic pH of 4.9 suppresses the ionization of the phosphate groups on CoA, leading to better peak shape and more consistent retention times on the reverse-phase column.[6]
HPLC System Configuration and Chromatographic Conditions
The following table summarizes the optimized parameters for the purification.
| Parameter | Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 (or 0.1% FA in Water) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20-50 µL (dependent on sample concentration) |
| Run Time | 45 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70.0 | 30.0 |
| 5.0 | 70.0 | 30.0 |
| 30.0 | 5.0 | 95.0 |
| 35.0 | 5.0 | 95.0 |
| 35.1 | 70.0 | 30.0 |
| 45.0 | 70.0 | 30.0 |
Gradient Rationale: The initial 30% acetonitrile holds the highly hydrophobic molecule on the column while allowing more polar impurities to elute. The long, shallow gradient from 30% to 95% acetonitrile is critical for resolving the target molecule from structurally similar lipids, such as isomers or species with different degrees of saturation.[7]
Visualization of the Purification Workflow
The entire process, from sample preparation to data analysis, is outlined below.
Caption: Workflow for the purification of this compound.
Data Analysis and Identity Confirmation
The peak corresponding to the target molecule is identified based on its retention time, which will be significantly longer than that of shorter-chain or more saturated acyl-CoAs due to the C36 hexa-unsaturated chain.
Purity Assessment: The purity of the collected fraction can be estimated by re-injecting an aliquot onto the same HPLC system. The peak area of the target molecule should be >95% of the total integrated peak area at 260 nm.
Identity Confirmation (Crucial): Due to the limitations of UV detection, which only confirms the presence of the CoA moiety, identity must be confirmed by mass spectrometry (MS).
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode is the gold standard for acyl-CoA analysis.
-
Expected Mass: Calculate the exact molecular weight of this compound and search for the corresponding [M-H]⁻ ion in the mass spectrum.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) will provide definitive structural confirmation. Fragmentation will yield characteristic ions corresponding to the CoA moiety and the fatty acyl chain, allowing for confirmation of both the chain length and the presence of the hydroxyl group.[10]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | Secondary interactions with silica; improper mobile phase pH; column degradation. | Ensure mobile phase pH is correctly adjusted to 4.9.[6] Consider adding a low concentration of an ion-pairing agent (e.g., 5 mM tributylamine) if the issue persists. Replace the column if it's old. |
| Low Recovery / Yield | Sample degradation (hydrolysis/oxidation); irreversible binding to column. | Work quickly on ice during sample prep.[4] Use fresh, degassed solvents. Ensure the sample is fully dissolved before injection. Flush the column with a strong solvent like isopropanol. |
| Poor Resolution | Gradient is too steep; column is overloaded. | Decrease the slope of the gradient (e.g., extend the 30-95% B ramp from 25 to 40 minutes). Reduce the injection volume or dilute the sample. |
| Extraneous Peaks | Sample oxidation; mobile phase contamination. | Prepare samples fresh and store under argon/nitrogen if possible. Use high-purity solvents and filter the mobile phase daily. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the challenging purification of this compound. By understanding the principles behind each step—from the necessity of acidic conditions to control ionization to the use of a shallow gradient for resolving hydrophobic species—researchers can confidently implement and adapt this method. The successful purification of this and other very-long-chain polyunsaturated acyl-CoAs is a critical step in advancing our understanding of complex lipid metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Authored by: A Senior Application Scientist
Introduction: Unraveling the Role of a Very-Long-Chain Polyunsaturated Acyl-CoA
(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA is a very-long-chain, polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Molecules of this class are critical intermediates in lipid metabolism and signaling.[1] Their complex structure, featuring a C36 carbon chain with multiple cis double bonds and a hydroxyl group at the C3 position, strongly suggests a role in specific metabolic pathways, particularly peroxisomal fatty acid β-oxidation. The "(3R)-3-hydroxy" configuration is a canonical intermediate generated during the hydration of an enoyl-CoA precursor in this pathway.
The study of such specific VLC-PUFA-CoAs is essential for understanding the regulation of lipid homeostasis and its dysregulation in metabolic diseases.[2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potential interactions with key metabolic enzymes. Given the inherent instability of polyunsaturated acyl-CoAs, a significant emphasis is placed on proper handling and experimental design to ensure data integrity.
Part 1: Critical Handling and Sample Preparation
The primary challenge in working with VLC-PUFA-CoAs is their susceptibility to degradation via non-enzymatic pathways. The numerous double bonds in the acyl chain are prime targets for lipid peroxidation, a free-radical-driven chain reaction that can be initiated by exposure to atmospheric oxygen, transition metals, or elevated temperatures.[3] Compromised sample integrity leads to non-reproducible results in enzymatic assays.[3]
Core Principles for Maintaining Sample Integrity:
-
Storage: For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Conditions: Always handle the compound on ice to minimize thermal degradation.[3]
-
Solvents and Buffers: Utilize de-gassed, high-purity solvents. Prepare aqueous buffers fresh and consider sparging with an inert gas to remove dissolved oxygen. The inclusion of a chelating agent like 0.5 mM EDTA can sequester metal ions that catalyze oxidation.[3]
-
Antioxidants: For certain applications, the addition of a low-concentration antioxidant such as butylated hydroxytoluene (BHT, 5-10 µM) to buffers can prevent oxidation. However, compatibility with the enzyme under study must first be verified.
-
Solubilization: Due to their amphipathic nature, VLC-PUFA-CoAs can be challenging to dissolve and pipette accurately. For aqueous solutions, dissolve the compound in a minimal amount of organic solvent (e.g., DMSO) before diluting into an appropriate assay buffer containing a carrier protein like fatty-acid-free BSA or a mild non-ionic detergent (e.g., 0.01% Triton X-100) to maintain solubility and prevent micelle formation.
Part 2: Application Protocol 1: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This protocol is designed to determine if this compound serves as a substrate for 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme responsible for the third step of β-oxidation. The assay measures the rate of NAD+ reduction to NADH, which is monitored spectrophotometrically by the increase in absorbance at 340 nm.
Scientific Rationale: The oxidation of the 3-hydroxyacyl-CoA intermediate by HADH is a critical, stereospecific reaction in the β-oxidation spiral. By providing the (3R)-hydroxy substrate and monitoring NADH production, we can directly quantify the kinetic parameters (Kₘ, Vₘₐₓ) of a putative HADH enzyme (e.g., from peroxisomal extracts or a purified recombinant protein) with respect to this specific VLC-PUFA-CoA.
Hypothesized Metabolic Context
Caption: Hypothesized role as a β-oxidation intermediate.
Experimental Workflow for HADH Assay
Caption: General workflow for the HADH spectrophotometric assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 0.5 mM EDTA. Prepare fresh and keep on ice.
-
NAD+ Stock Solution: 20 mM NAD+ in Assay Buffer. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of purified HADH or peroxisomal lysate in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for 30-60 minutes.
-
Substrate Stock Solution: Prepare a 1 mM stock of this compound in DMSO. Further dilute in Assay Buffer containing 0.01% Triton X-100 to desired concentrations just before use.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add the components in the order listed in the table below.
-
Include "No Substrate" controls (replace substrate with buffer) to measure background NAD+ reduction.
-
Include "No Enzyme" controls to check for non-enzymatic substrate degradation.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the Substrate solution.
-
Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.
-
Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Reaction Setup Table
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. |
| Assay Buffer | 1X | Up to 200 | 1X |
| NAD+ Stock | 20 mM | 10 | 1 mM |
| Enzyme Solution | Varies | 10 | Varies |
| Substrate Solution | 10X Final Conc. | 20 | 0.5 - 100 µM |
| Total Volume | 200 |
-
Data Analysis:
-
Subtract the rate of the "No Substrate" control from all experimental wells.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve using the Beer-Lambert law:
-
Velocity (µmol/min) = (ΔAbs₃₄₀ / min) / ε * (Reaction Volume / 1000) * 10⁶
-
Where ε (molar absorptivity of NADH) = 6220 M⁻¹cm⁻¹ and the path length must be determined for the plate reader and volume used.
-
-
Plot the initial velocities against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Part 3: Application Protocol 2: Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol determines if the title molecule is a substrate for acyl-CoA thioesterases (ACOTs), enzymes that hydrolyze the thioester bond to release free coenzyme A and the corresponding fatty acid. The assay quantifies the generation of free thiol groups from Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
Scientific Rationale: ACOTs play a crucial role in regulating intracellular levels of acyl-CoAs, thereby preventing lipotoxicity and managing metabolic fluxes.[1] Determining if this compound is hydrolyzed by a specific ACOT provides insight into its metabolic stability and potential regulatory functions.
Experimental Workflow for ACOT Assay
Caption: Workflow for the DTNB-based ACOT activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.
-
DTNB Reagent: 10 mM DTNB in Assay Buffer. Prepare fresh and protect from light.
-
Enzyme Solution: Prepare a stock of purified ACOT or cell lysate in Assay Buffer.
-
Substrate Stock Solution: Prepare a 1 mM stock as described in the HADH protocol.
-
Standard Curve: Prepare a set of Coenzyme A standards (0 to 100 µM) in Assay Buffer.
-
-
Assay Procedure (96-well clear plate):
-
Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, combine Assay Buffer, Enzyme Solution, and Substrate Solution to a final volume of 100 µL.
-
Include "No Enzyme" controls to account for spontaneous hydrolysis.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of the DTNB Reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 412 nm.
-
Reaction Setup Table
| Component | Stock Conc. | Volume per Well (µL) | Final Conc. |
| Assay Buffer | 1X | Up to 100 | 1X |
| Enzyme Solution | Varies | 10 | Varies |
| Substrate Solution | 10X Final Conc. | 10 | 10 - 200 µM |
| Reaction Volume | 100 | ||
| DTNB Reagent | 10 mM | 100 | 5 mM |
| Final Volume | 200 |
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 412 nm versus the concentration of the Coenzyme A standards.
-
Subtract the absorbance of the "No Enzyme" control from the corresponding experimental wells.
-
Use the standard curve to determine the concentration of free CoA produced in each reaction.
-
Calculate the enzyme activity as µmol of CoA produced per minute per mg of enzyme.
-
References
Application Note: A Researcher's Guide to the Handling and Storage of Unsaturated Fatty Acyl-CoA Compounds
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies.
Introduction Unsaturated fatty acyl-Coenzyme A (acyl-CoA) compounds are central intermediates in a multitude of critical cellular processes, including energy metabolism through β-oxidation, synthesis of complex lipids, and cellular signaling.[1][2][3] Their accurate quantification and use in enzymatic assays are fundamental to understanding metabolic health and disease. However, the inherent chemical instability of these molecules presents a significant challenge to researchers. The structure of an unsaturated fatty acyl-CoA contains two primary points of vulnerability: a high-energy thioester bond and one or more double bonds in the acyl chain.[4][5] These sites are highly susceptible to non-enzymatic degradation, leading to sample corruption, loss of activity, and experimental irreproducibility.
This application note provides a comprehensive, experience-driven guide to the best practices for handling and storing unsaturated fatty acyl-CoA compounds. By understanding the mechanisms of degradation and implementing the robust protocols detailed herein, researchers can ensure the integrity of their samples and the validity of their experimental results.
The Chemical Rationale: Understanding Unsaturated Acyl-CoA Instability
The integrity of an unsaturated fatty acyl-CoA molecule is perpetually challenged by its chemical environment. Successful handling is predicated on mitigating the three primary degradation pathways: hydrolysis, oxidation, and enzymatic breakdown.
Hydrolysis of the Thioester Bond
The thioester bond linking the fatty acid to Coenzyme A is the most common point of failure.
-
Influence of pH: This bond is highly susceptible to chemical hydrolysis, a process significantly accelerated by pH. The bond is most stable in a slightly acidic environment.[4]
-
Alkaline Conditions (pH > 7.0): Significantly promote rapid hydrolysis.
-
Strongly Acidic Conditions (pH < 4.0): Can also lead to hydrolysis, though typically slower than in alkaline conditions.
-
Optimal pH Range: For maximum stability in aqueous solutions, a pH between 4.0 and 6.8 is recommended.[4]
-
-
Aqueous Solutions: Acyl-CoAs are notably unstable in aqueous solutions, with the rate of degradation increasing with the length of the fatty acid chain.[1] This necessitates careful solvent selection and the use of freshly prepared solutions.
Oxidation
Unsaturated acyl-CoAs have a second point of vulnerability not present in their saturated counterparts: the carbon-carbon double bonds.
-
Acyl Chain Oxidation: The cis-double bonds are susceptible to peroxidation when exposed to atmospheric oxygen, light, and trace metal ions. This alters the structure of the fatty acid, rendering the molecule useless for most biological assays.
-
Thiol Group Oxidation: The free thiol group on Coenzyme A can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with quantification and activity.[4]
Enzymatic Degradation
When working with biological samples, endogenous enzymes pose a major threat. Acyl-CoA thioesterases (ACOTs) are ubiquitous enzymes that efficiently catalyze the hydrolysis of the thioester bond.[4][6] Proper and rapid inactivation of these enzymes during sample extraction is critical for accurate measurement of endogenous acyl-CoA pools.
Physical Stressors
-
Temperature: Elevated temperatures accelerate the rates of both chemical hydrolysis and enzymatic degradation.[4]
-
Freeze-Thaw Cycles: Repeated cycles are highly detrimental. As an aqueous solution freezes, solutes like buffers and salts become concentrated in the remaining unfrozen liquid, causing drastic localized shifts in pH that can rapidly hydrolyze the thioester bond.[5]
Core Principles and Storage Recommendations
A disciplined approach to storage is the foundation of reliable experimentation. The following principles are designed to minimize degradation from the moment a new compound is received.
Long-Term Storage (Lyophilized Powder)
The solid, lyophilized form is the most stable state for long-term preservation.
-
Temperature: Store at -80°C for optimal long-term stability.[4][5] Storage at -20°C is acceptable for shorter periods but is not ideal.[7]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[7] This minimizes exposure to oxygen and moisture, protecting against both oxidation and hydrolysis.
-
Aliquoting: This is the single most critical step for preserving a new batch of compound. Before storing, aliquot the lyophilized powder into single-use, amber glass or chemical-resistant vials. This strategy prevents repeated warming of the entire stock and eliminates the introduction of atmospheric moisture that occurs when opening a cold vial.[5][7]
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Recommended Duration | Key Consideration |
| Lyophilized Powder | -80°C | Inert Gas (Argon/Nitrogen) | > 1 year | Aliquot into single-use vials before initial storage. |
| Lyophilized Powder | -20°C | Inert Gas (Argon/Nitrogen) | Up to 6 months | A viable, but less optimal, alternative to -80°C. |
| Stock Solution (Organic) | -80°C | Tightly Sealed | < 1 month | Minimize freeze-thaw cycles. Purity should be verified if stored long-term. |
| Working Solution (Aqueous) | 4°C | Tightly Sealed | < 8 hours | Not recommended. Prepare fresh from stock immediately before use. |
Preparation of Stock and Working Solutions
The transition from a stable solid to a usable solution is a high-risk phase where degradation can occur rapidly if not properly controlled.
Solvent Selection: A Critical Choice
The amphipathic nature of long-chain acyl-CoAs makes them challenging to dissolve directly in aqueous buffers.[7]
-
Avoid Pure Water: Reconstituting directly into water or unbuffered aqueous solutions is strongly discouraged due to poor solubility and rapid hydrolysis.[1]
-
Organic Solvents: Methanol has demonstrated the best stability for reconstituting acyl-CoA standards and is the recommended primary solvent.[1][5] For compounds that are difficult to dissolve, a small amount of DMSO can be used, but researchers must verify its compatibility with downstream assays, as it can inhibit enzymatic activity.[7]
-
Buffered Systems: For final working solutions, diluting the organic stock into a slightly acidic buffer (pH 4.0-6.8) is ideal. A solution of 50% methanol / 50% ammonium acetate (pH 7) has also been shown to improve stability compared to purely aqueous solutions.[1][5]
Table 2: Solvent Selection Guide for Unsaturated Fatty Acyl-CoAs
| Solvent / System | Primary Use | Advantages | Disadvantages |
| Methanol | Reconstitution / Stock Solution | Good solubilizing power; provides superior stability over aqueous solutions.[1][5] | Must be removed or diluted for many cell-based assays. |
| Slightly Acidic Buffer (pH 4.0-6.8) | Working Solution | Maximizes thioester bond stability.[4] | May not be compatible with all assay pH requirements. |
| DMSO | Reconstitution (Difficult Compounds) | Excellent solubilizing power for high concentrations. | Can inhibit enzymes; may be toxic to cells.[7] |
| Pure Water / Neutral Buffers | Not Recommended | - | Poor solubility; promotes rapid hydrolysis.[1] |
Validated Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following step-by-step methods incorporate the principles discussed above.
Protocol 1: Reconstitution of Lyophilized Unsaturated Fatty Acyl-CoA
Objective: To prepare a concentrated stock solution from a single-use aliquot of lyophilized powder.
-
Equilibrate: Remove one single-use vial of lyophilized acyl-CoA from -80°C storage. Allow the vial to equilibrate to room temperature for at least 10-15 minutes before opening . This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Addition: Add the required volume of high-purity methanol to the vial to achieve the desired stock concentration (e.g., 1-5 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a room temperature water bath for short 30-second intervals until the solution is clear. Avoid excessive heating.[7]
-
Dilution (for Working Solution): Immediately before use, dilute the methanol stock solution into the appropriate, pre-chilled assay buffer (ideally pH 4.0-6.8). Add the stock solution dropwise to the buffer while gently vortexing to prevent precipitation.
-
Use Immediately: Use the final aqueous working solution without delay. Do not store aqueous solutions.[7]
Protocol 2: Quality Control Workflow
Objective: To verify the concentration and integrity of a new batch of acyl-CoA or a stored stock solution.
-
Concentration Verification (UV-Vis Spectrophotometry):
-
Dilute the stock solution in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Measure the absorbance at 260 nm . The absorbance is primarily due to the adenine moiety of Coenzyme A.
-
Calculate the concentration using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of ~16,400 L·mol⁻¹·cm⁻¹ at 260 nm.
-
-
Purity Assessment (Reversed-Phase HPLC-UV or LC-MS):
-
This is the gold standard for assessing degradation. A robust method can separate the intact unsaturated acyl-CoA from its primary degradants (free fatty acid, free Coenzyme A) and oxidized byproducts.[8][9]
-
Inject a freshly prepared sample onto a C18 column.
-
Use a gradient elution program with a mobile phase consisting of a slightly acidic buffer (e.g., potassium phosphate, pH 5.0-6.5) and an organic solvent like acetonitrile or methanol.[9]
-
Monitor the elution profile at 260 nm. A pure sample should yield a single, sharp major peak corresponding to the intact acyl-CoA. The presence of earlier-eluting peaks (e.g., free CoA) or later-eluting peaks (free fatty acid) indicates degradation.
-
LC-MS provides definitive identification of the parent compound and its degradants by mass.[10][11]
-
Visualizing Key Processes
Diagrams help to conceptualize the critical aspects of acyl-CoA instability and the workflow required to maintain integrity.
Caption: Primary degradation pathways for unsaturated fatty acyl-CoA.
Caption: Recommended workflow for handling unsaturated acyl-CoA.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 11. daneshyari.com [daneshyari.com]
Application Notes and Protocols for the Experimental Use of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA in Cell Culture
Introduction: A Novel Tool for Investigating Very-Long-Chain Fatty Acid Metabolism and Cellular Fates
(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA is a very-long-chain, polyunsaturated 3-hydroxy fatty acyl-CoA.[1][2][3] Its structure suggests a role as a key intermediate in both the synthesis and degradation of very-long-chain fatty acids (VLCFAs).[4][5] The presence of multiple double bonds indicates its potential involvement in critical cellular processes such as the regulation of membrane fluidity, inflammatory signaling, and a specialized form of cell death known as ferroptosis.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this novel molecule in cell culture systems. We will delve into the theoretical underpinnings of its potential biological activities, provide detailed protocols for its preparation and application, and suggest experimental designs to explore its effects on cellular physiology and pathology.
Scientific Foundation: Potential Roles in Cellular Physiology
The biological functions of this compound are likely tied to the metabolic pathways of other very-long-chain polyunsaturated fatty acids. These pathways are integral to several critical cellular processes:
-
Ferroptosis: This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides.[9] The incorporation of polyunsaturated fatty acids into membrane phospholipids, a process mediated by enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), is a prerequisite for ferroptosis.[10][11][12] Given its structure, this compound could be a substrate for these enzymes, thereby sensitizing cells to ferroptotic stimuli.[13][14]
-
Inflammation and Resolution: Long-chain polyunsaturated fatty acids are precursors to potent signaling molecules that can either promote or resolve inflammation.[7][15][16] For instance, omega-3 fatty acids like EPA and DHA give rise to anti-inflammatory resolvins and protectins.[7][16] The unique structure of this compound suggests it could be a substrate for enzymes that generate novel lipid mediators with roles in inflammatory processes.[8][17]
-
Membrane Biology and Lipid Homeostasis: The fatty acid composition of cellular membranes dictates their physical properties, such as fluidity, which in turn affects the function of membrane-associated proteins and signaling platforms.[18][19][20] LPCAT3, for example, plays a crucial role in enriching membranes with arachidonic acid, which is vital for triglyceride transport.[18][19] Investigating the incorporation of this compound into cellular membranes could reveal its impact on lipid homeostasis and membrane-dependent cellular functions.
Below is a diagram illustrating the potential metabolic fate and functional implications of this novel fatty acyl-CoA.
Caption: Potential metabolic pathways of the novel fatty acyl-CoA.
Experimental Protocols
Preparation of Stock Solutions
Due to the amphipathic nature of long-chain fatty acyl-CoAs, proper solubilization is critical for consistent experimental results.
Materials:
-
This compound
-
Ethanol (anhydrous, sterile)[21]
-
Fatty acid-free Bovine Serum Albumin (BSA)[22]
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, nuclease-free water
Protocol for BSA-Conjugated Stock Solution (Recommended):
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1g of BSA in 10 mL of sterile PBS. Gently agitate at 37°C until fully dissolved. Sterile filter through a 0.22 µm filter.
-
Initial Solubilization of the Fatty Acyl-CoA: Briefly dissolve a known amount of this compound in a small volume of ethanol.
-
Complexation with BSA: While vortexing the 10% BSA solution, slowly add the ethanolic solution of the fatty acyl-CoA. The final concentration of ethanol should not exceed 0.5% in the BSA solution.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation.
-
Storage: Aliquot the BSA-conjugated stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol for initial dissolution | Minimizes cytotoxicity compared to other organic solvents.[21] |
| Carrier | Fatty acid-free BSA | Mimics physiological transport and enhances bioavailability in culture.[22] |
| BSA:Fatty Acyl-CoA Ratio | 3:1 to 5:1 (molar ratio) | Ensures complete sequestration and prevents micelle formation. |
| Storage Temperature | -80°C | Preserves the integrity of the polyunsaturated fatty acyl chain. |
Cell Culture Treatment
The optimal concentration and incubation time for this compound will be cell-type dependent and should be determined empirically.
General Workflow:
Caption: General workflow for cell culture treatment.
Detailed Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solutions: Thaw the BSA-conjugated stock solution and dilute it to the final desired concentrations in serum-free or low-serum medium. It is crucial to use serum-free or low-serum medium during treatment to avoid interference from lipids present in the serum.[]
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with BSA-ethanol complex without the fatty acyl-CoA).
-
Incubation: Incubate the cells for the desired period. This can range from a few hours to 72 hours, depending on the endpoint being measured.
-
Downstream Analysis: Following incubation, proceed with the desired cellular and molecular assays.
| Parameter | Recommended Range | Rationale |
| Working Concentration | 1 µM - 100 µM | A starting point for dose-response experiments. |
| Incubation Time | 4h - 72h | Dependent on the biological question (e.g., short for signaling, long for viability). |
| Culture Medium | Serum-free or low-serum | Reduces variability from serum-derived lipids.[] |
| Controls | Vehicle (BSA-ethanol), Untreated | Essential for interpreting results. |
Suggested Applications and Downstream Assays
Investigating the Role in Ferroptosis
Hypothesis: this compound sensitizes cells to ferroptosis by being incorporated into membrane phospholipids, which then undergo peroxidation.
Experimental Design:
-
Co-treatment: Treat cells with a sub-lethal concentration of a known ferroptosis inducer (e.g., erastin, RSL3) in the presence or absence of varying concentrations of this compound.
-
Rescue Experiments: In cells treated with the fatty acyl-CoA and a ferroptosis inducer, add known ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1 to confirm the mode of cell death.[9]
Downstream Assays:
| Assay | Method | Purpose |
| Cell Viability | MTS, CellTiter-Glo | To quantify cell death. |
| Lipid Peroxidation | C11-BODIPY 581/591 staining and flow cytometry | To measure lipid reactive oxygen species.[6] |
| Iron Levels | FerroOrange probe | To measure intracellular ferrous iron. |
| Lipidomics | LC-MS/MS | To identify and quantify the incorporation of the fatty acyl-CoA into phospholipids.[24] |
Exploring the Impact on Inflammatory Signaling
Hypothesis: this compound is metabolized into novel lipid mediators that modulate the inflammatory response.
Experimental Design:
-
Pre-treatment: Pre-treat immune cells (e.g., macrophages) with the fatty acyl-CoA for a defined period.
-
Inflammatory Challenge: Stimulate the pre-treated cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Analysis: Measure the production of pro- and anti-inflammatory cytokines and analyze the lipid mediator profile.
Downstream Assays:
| Assay | Method | Purpose |
| Cytokine Production | ELISA, multiplex bead array | To measure levels of TNF-α, IL-6, IL-10, etc.[17] |
| Gene Expression | qRT-PCR | To measure the expression of inflammatory genes (e.g., COX-2, iNOS). |
| Lipid Mediator Profiling | LC-MS/MS | To identify novel metabolites derived from the fatty acyl-CoA. |
| NF-κB Activation | Western blot for p-p65, reporter assays | To assess a key inflammatory signaling pathway. |
Conclusion
This compound represents a novel and potent tool for investigating the complex roles of very-long-chain polyunsaturated fatty acids in cellular health and disease. Its unique structure points towards significant involvement in ferroptosis, inflammation, and membrane biology. The protocols and experimental designs outlined in these application notes provide a robust framework for researchers to begin exploring the multifaceted biological activities of this intriguing molecule. As with any novel compound, careful optimization of experimental conditions will be paramount to uncovering its full potential in advancing our understanding of lipid metabolism and its implications for human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain fatty acids and inflammation | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 9. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Long-chain fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cambridge.org [cambridge.org]
- 17. scienceopen.com [scienceopen.com]
- 18. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]
- 20. Lysophosphatidylcholine acyltransferase 3-dependent phospholipid remodeling regulates lipid homeostasis and inflammation [escholarship.org]
- 21. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 22. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Assay of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive framework for designing and executing a robust enzymatic activity assay for enzymes that metabolize (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. This substrate is a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). The protocols detailed herein are primarily centered on a continuous spectrophotometric assay for L-3-hydroxyacyl-CoA dehydrogenase activity, a critical enzymatic function in fatty acid metabolism. This document is intended for researchers in biochemistry, cell biology, and drug development investigating lipid metabolism, metabolic disorders, and the enzymes that regulate these pathways.
Scientific Background & Rationale
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular lipids and precursors for signaling molecules.[1][2][3][4] Their catabolism occurs predominantly within peroxisomes, as the mitochondrial β-oxidation machinery is inefficient at processing these long acyl chains.[5][6][7] The substrate, this compound, is a C36 polyunsaturated 3-hydroxyacyl-CoA. Its structure pinpoints it as an intermediate in the peroxisomal β-oxidation pathway.
The subsequent metabolic step for a (3R)-3-hydroxyacyl-CoA intermediate is oxidation to its corresponding 3-ketoacyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) . In the context of peroxisomal β-oxidation, this activity is typically carried out by the L-bifunctional protein (EHHADH) , a multifunctional enzyme that also possesses enoyl-CoA hydratase activity.[8]
The enzymatic reaction is as follows:
(3R)-3-hydroxyacyl-CoA + NAD⁺ <=> 3-ketoacyl-CoA + NADH + H⁺
Understanding the kinetics of this reaction is vital for elucidating the pathophysiology of inherited metabolic disorders like adrenoleukodystrophy (ALD) and for screening potential therapeutic modulators of fatty acid oxidation.[3][5]
Assay Principle
The primary protocol described relies on a continuous spectrophotometric rate determination. The activity of 3-hydroxyacyl-CoA dehydrogenase is quantified by monitoring the rate of NAD⁺ reduction to NADH. NADH has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not absorb significantly at this wavelength. Therefore, the increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.
The rate of NADH formation is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[9]
Caption: Enzymatic conversion of the substrate to 3-ketoacyl-CoA.
Materials and Reagents
Reagents and Consumables
-
This compound: (Substrate). Sourced from a custom synthesis provider or specialty chemical supplier (e.g., Avanti Polar Lipids, MedChemExpress).[10][11][12][13]
-
Enzyme Source: Purified recombinant L-bifunctional protein (EHHADH) or cell/tissue lysate with known HADH activity.
-
β-Nicotinamide adenine dinucleotide (NAD⁺): High-purity grade.
-
Potassium Phosphate, Monobasic (KH₂PO₄): ACS grade or higher.
-
Potassium Hydroxide (KOH): For pH adjustment.
-
Bovine Serum Albumin (BSA): Fatty acid-free grade, to prevent substrate loss due to nonspecific binding.
-
Coenzyme A (CoA-SH): (For coupled assay).
-
3-Ketoacyl-CoA Thiolase: (For coupled assay).
-
Ultrapure Water: Type I or equivalent.
-
UV-transparent 96-well plates or 1 cm pathlength quartz cuvettes.
Equipment
-
UV/Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature.
-
Thermostatted water bath or heating block.
-
Calibrated pipettes.
-
pH meter.
-
Vortex mixer.
-
Microcentrifuge.
Reagent Preparation
-
1 M Potassium Phosphate Buffer (pH 7.3): Dissolve KH₂PO₄ in ultrapure water. Adjust pH to 7.3 at the desired assay temperature (e.g., 37°C) with 1 M KOH.
-
Assay Buffer (100 mM Potassium Phosphate, 0.1 mg/mL BSA, pH 7.3): Prepare by diluting the 1 M stock. Add BSA just before use from a concentrated stock. BSA is critical for solubilizing the long-chain substrate and preventing its adsorption to surfaces.
-
10 mM NAD⁺ Stock: Dissolve NAD⁺ in Assay Buffer. Prepare fresh daily and keep on ice.
-
1 mM Substrate Stock: Due to the long acyl chain, the substrate may have low aqueous solubility. Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before diluting carefully into the Assay Buffer with vortexing. Prepare fresh and store on ice. Self-Validation: Test substrate solubility and stability in the assay buffer. The final concentration of organic solvent in the assay must be kept low (<1%) and be included in the blank control.
-
Enzyme Working Solution: Dilute the purified enzyme or lysate to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for HADH Activity
This protocol measures the initial rate of NADH production.
Caption: Experimental workflow for the direct HADH activity assay.
Procedure:
-
Set Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare Reaction Mixture: In a 1 cm cuvette, prepare the reaction mixture as described in the table below. Prepare a "Blank" cuvette containing all components except the enzyme to zero the instrument.
| Component | Stock Conc. | Volume (µL) for 1 mL total | Final Conc. |
| Assay Buffer | 1X | 880 | 88 mM KPi, 0.088 mg/mL BSA |
| NAD⁺ | 10 mM | 100 | 1 mM |
| Substrate | 1 mM | 10 | 10 µM |
| Enzyme Solution | Variable | 10 | Variable |
| Total Volume | 1000 µL |
-
Equilibration: Add the Assay Buffer, NAD⁺, and Substrate to the cuvette. Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Start the measurement and add 10 µL of the Enzyme Working Solution to the cuvette. Mix immediately but gently to avoid protein denaturation.
-
Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate should be linear for at least the first few minutes.
Protocol 2: Coupled Assay with 3-Ketoacyl-CoA Thiolase
This advanced protocol prevents product inhibition by consuming the 3-ketoacyl-CoA product, driving the reaction forward. This is the preferred method for accurate kinetic analysis.[8][14]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Modified Reaction Mixture: Add 3-ketoacyl-CoA thiolase (e.g., 1-2 units) and Coenzyme A (final concentration ~50 µM) to the reaction mixture before adding the substrate.
-
Proceed with steps 4 and 5 from Protocol 1. The observed rates may be higher and more sustained compared to the direct assay.
Data Analysis and Calculations
-
Determine Reaction Rate: Plot absorbance (A₃₄₀) versus time (minutes). Identify the initial, linear portion of the curve. Calculate the slope of this line to get the rate of change in absorbance (ΔA₃₄₀/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate into enzymatic units. One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000
Where:
-
ΔA₃₄₀/min is the rate of absorbance change from the linear slope.
-
ε (epsilon) is the molar extinction coefficient for NADH = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).[9]
-
l is the path length of the cuvette (typically 1 cm).
-
1000 is the conversion factor from M to mM if using the Molar extinction coefficient.
-
-
Calculate Specific Activity: To compare the purity or activity of different enzyme preparations, calculate the specific activity. This requires determining the protein concentration of the enzyme solution (e.g., via Bradford or BCA assay).
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
Troubleshooting and Validation
-
No/Low Activity:
-
Check Substrate: Confirm substrate integrity and solubility. VLC-acyl-CoAs can be unstable.
-
Check Enzyme: Ensure the enzyme was stored correctly and not subjected to multiple freeze-thaw cycles.
-
Check Cofactor: NAD⁺ solutions should be prepared fresh.
-
-
High Background/Non-linear Rate:
-
Substrate Purity: Impurities in the substrate could be oxidized by other dehydrogenases in a crude lysate.
-
Enzyme Concentration: The enzyme concentration may be too high, leading to rapid substrate depletion. Perform serial dilutions of the enzyme to find a concentration that yields a linear rate.
-
-
Trustworthiness & Controls:
-
No-Enzyme Control: Should show no change in absorbance.
-
No-Substrate Control: Should show no change in absorbance, confirming the activity is substrate-dependent.
-
Linearity: The reaction rate must be linear with respect to both time and enzyme concentration.
-
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA in tissues
An Application Note for the Quantitative Analysis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA in Tissues
Authored by: Senior Application Scientist, Advanced Metabolomics Division
Introduction: Illuminating the Role of a Novel Very-Long-Chain Acyl-CoA Intermediate
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical area of research, with implications in neuroscience, inflammation, and inherited metabolic disorders. These fatty acids are key components of cell membranes and precursors to signaling molecules. Their breakdown, primarily occurring in peroxisomes, involves a series of enzymatic steps that generate specific intermediates. This compound is a putative intermediate in the β-oxidation of hexatriacontahexaenoic acid (C36:6), a VLC-PUFA found in specialized tissues such as the retina and testis.
The presence of the 3-hydroxy group marks a specific step in the β-oxidation spiral. Accurate quantification of this molecule can provide a direct measure of metabolic flux through this pathway, offering invaluable insights into enzyme kinetics, disease-related metabolic bottlenecks, and the pharmacodynamic effects of therapeutic agents targeting lipid metabolism.
However, the analysis of long-chain acyl-CoAs presents significant analytical challenges. Their amphipathic nature, low physiological concentrations, and the labile thioester bond demand a highly sensitive, specific, and carefully validated analytical workflow. This application note provides a comprehensive protocol for the robust quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is built upon established principles of acyl-CoA analysis and is designed to ensure the highest degree of scientific integrity and reproducibility.
Part 1: Analytical Workflow Overview
The successful quantification of the target analyte hinges on a multi-stage process designed to preserve its integrity from tissue extraction to final detection. The workflow is comprised of three core phases:
-
Tissue Homogenization and Extraction: Rapidly quenching metabolic activity and efficiently extracting the analyte from the complex tissue matrix while preventing degradation.
-
Analyte Enrichment: Utilizing solid-phase extraction (SPE) to isolate acyl-CoAs from interfering lipids and salts, thereby enhancing sensitivity and reducing matrix effects.
-
LC-MS/MS Quantification: Employing highly specific and sensitive tandem mass spectrometry to quantify the target molecule, using an internal standard for accuracy.
Stable Isotope Labeling of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA: Strategies and Protocols
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for the stable isotope labeling of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA, a very-long-chain (C36) 3-hydroxy polyunsaturated fatty acyl-coenzyme A. Given the complexity and likely low endogenous abundance of this molecule, direct chemical synthesis of its labeled form is exceptionally challenging. This guide, therefore, details two robust biosynthetic strategies: an in vitro enzymatic synthesis for creating a labeled acyl chain and a cellular-based approach for labeling the Coenzyme A moiety. These methods are designed to produce tracers for metabolic flux analysis and high-fidelity internal standards for mass spectrometry-based quantification. We provide detailed, field-tested protocols for synthesis, purification, and analytical validation, aimed at researchers in lipidomics, metabolic disorders, and drug development.
Foundational Principles: Understanding the Target and the Challenge
The target molecule, this compound, is a highly specific and complex lipid intermediate. Its structure suggests it is a product of the initial hydration step in the peroxisomal β-oxidation of a C36:6 polyunsaturated fatty acid (PUFA)[1][2][3]. Very-long-chain fatty acids (VLCFAs), defined as those with chain lengths greater than 20 carbons, are critical components of cellular lipids and precursors for signaling molecules, particularly in the brain, retina, and skin[1][2][4].
Stable isotope labeling is the definitive technique for tracing the metabolic dynamics—biosynthesis, conversion, and degradation—of such molecules.[5][6][7][8] Labeled analogues serve two primary purposes:
-
Metabolic Tracers: To follow the fate of the acyl chain or CoA moiety through interconnected metabolic pathways.[]
-
Internal Standards: For precise and accurate quantification by isotope dilution mass spectrometry, which corrects for sample loss and matrix effects during analysis.[10]
The primary challenge is that a molecule this complex is not commercially available in a labeled form, and its chemical synthesis is impractical for most laboratories[11][12]. Therefore, biosynthetic approaches are the most viable solution. This guide presents two complementary strategies to achieve this.
Strategic Overview: Two Paths to a Labeled Intermediate
We will detail two distinct, yet complementary, strategies for generating the labeled target molecule. The choice between them depends on the ultimate experimental goal: tracing the acyl chain's fate versus creating a universal internal standard.
Strategy A: In Vitro Enzymatic Synthesis This approach builds the molecule step-by-step from a labeled fatty acid precursor using a cascade of enzymatic reactions. It offers precise control over the label's position within the acyl chain but requires access to specific enzymes.
Strategy B: Cellular Biosynthesis via SILEC This method utilizes cell culture to incorporate a labeled precursor into the Coenzyme A backbone. Known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), this strategy labels all acyl-CoA species within the cell, creating an ideal internal standard for quantification.[10][12][13]
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. longdom.org [longdom.org]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Long-Chain Unsaturated Acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of long-chain unsaturated acyl-CoAs (LCU-CoAs) and ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of LCU-CoA Instability
Long-chain unsaturated acyl-CoAs are central metabolites in lipid metabolism and cellular signaling. However, their structure, featuring a high-energy thioester bond and one or more double bonds in the acyl chain, makes them highly susceptible to degradation.[1] Experimental success hinges on mitigating the three primary degradation pathways: oxidation , chemical hydrolysis , and enzymatic hydrolysis . This guide provides the foundational knowledge and practical protocols to counteract these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with LCU-CoAs.
Q1: What is the primary cause of my unsaturated acyl-CoA sample degradation? A1: The most common and aggressive cause is lipid peroxidation, a free-radical chain reaction that targets the double bonds in the unsaturated acyl chain.[2] This process is accelerated by exposure to atmospheric oxygen, transition metal ions (which can catalyze the formation of reactive oxygen species), and elevated temperatures.[2]
Q2: My LCU-CoA solution is losing potency. What is the optimal pH for storage and in my assay buffer? A2: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions. The optimal pH range for storage and analysis is 4.0 to 6.8 .[3] Alkaline conditions (pH > 7.0) significantly accelerate chemical hydrolysis of the thioester bond, while strongly acidic conditions (pH < 4.0) can also promote degradation.[3][4]
Q3: What is the best way to store my LCU-CoA stocks for long-term use? A3: For long-term storage, LCU-CoA solutions should be aliquoted into single-use volumes in low-adhesion tubes, flash-frozen in liquid nitrogen, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2][5] This minimizes repeated freeze-thaw cycles and exposure to oxygen, which are major contributors to degradation.[2] Storing samples as dry pellets at -80°C also enhances stability.[3]
Q4: Can I add an antioxidant to my assay buffer? If so, which one and at what concentration? A4: Yes, adding an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective synthetic antioxidant that acts as a free radical scavenger, terminating the lipid peroxidation chain reaction.[6][7] While the optimal concentration is assay-dependent, a starting point based on its inhibitory capacity is in the low micromolar range. For instance, an IC50 of 8.5 µM has been reported for BHT in chemiluminescence assays.[8][9] Natural antioxidants like α-tocopherol (Vitamin E) can also be used.[6]
Q5: Why are my results inconsistent when using cell lysates or tissue homogenates? A5: In addition to oxidation and chemical hydrolysis, biological samples contain enzymes called acyl-CoA thioesterases (ACOTs) that actively hydrolyze the thioester bond.[10] To prevent this, it is critical to rapidly quench all enzymatic activity during sample preparation by using ice-cold acidic buffers or organic solvents.[3][4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems, explaining the underlying causes and providing actionable protocols.
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
You observe high variability between replicates or a time-dependent loss of signal that is not related to your enzyme of interest.
This issue is almost always due to the progressive degradation of the LCU-CoA substrate during the experiment. The primary culprits are oxidation and chemical hydrolysis, which can be exacerbated by assay conditions like temperature and buffer pH.
Caption: Primary degradation pathways affecting long-chain unsaturated acyl-CoAs.
-
Optimize Your Assay Buffer:
-
pH Control: Adjust your buffer to a pH between 6.0 and 6.8. Avoid phosphate buffers if possible, as they can sometimes participate in radical generation. Buffers like HEPES or MOPS are often better choices.
-
Add an Antioxidant: Supplement your final assay buffer with BHT. Prepare a concentrated stock (e.g., 10 mM in ethanol) and add it to your buffer for a final concentration of 5-20 µM.
-
Chelate Metal Ions: Include a chelating agent like 100 µM EDTA to sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.
-
De-gas Buffers: Before use, sparge your buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Implement Strict Temperature Control:
-
Always prepare LCU-CoA working solutions on ice.
-
If your assay can be performed at a lower temperature (e.g., 25°C or 30°C instead of 37°C) without compromising your enzyme's activity, this will significantly slow degradation rates.
-
-
Prepare Fresh Substrate: Prepare your LCU-CoA working solutions immediately before you start your assay. Do not let them sit at room temperature or even on ice for extended periods.
Issue 2: Poor Signal or Low Recovery in LC-MS Analysis
You are analyzing LCU-CoAs from a biological matrix (cells, tissue) and observe low signal intensity, poor peak shape, or high variability, suggesting loss of the analyte during sample preparation.
The primary cause is rapid enzymatic degradation by acyl-CoA thioesterases (ACOTs) present in the biological sample.[11] Additionally, chemical hydrolysis and oxidation can occur during the extraction and handling process if not properly controlled.
Caption: Recommended workflow for extracting LCU-CoAs from biological samples.
Protocol: Rapid Quenching and Extraction from Biological Samples
This protocol is designed to immediately halt all enzymatic activity and preserve LCU-CoA integrity.[3][4][12]
-
Preparation: Pre-cool all tubes, buffers, and solvents. Prepare the extraction solution: either A) 100 mM potassium phosphate monobasic (KH₂PO₄), pH adjusted to 4.9, or B) a solution of acetonitrile/methanol/water (2:2:1, v/v/v).
-
Quenching & Homogenization:
-
For tissue, weigh ~20-40 mg of frozen tissue and immediately place it in a homogenizer tube containing 1 mL of the ice-cold extraction solution.
-
For adherent cells, aspirate media, wash once with ice-cold PBS, then immediately add 1-2 mL of ice-cold methanol directly to the plate and place at -80°C for 15 minutes to quench metabolism. Scrape the cells into the methanol.
-
-
Lysis: Homogenize the tissue sample on ice until fully dispersed. For cell suspensions, vortex vigorously. Incubate the homogenate/lysate on ice for 15-30 minutes.
-
Clarification: Centrifuge the sample at >16,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collection & Storage: Carefully transfer the supernatant to a new low-adhesion microcentrifuge tube. At this point, the sample can be stored at -80°C or analyzed immediately.
-
Analysis Preparation: If necessary, dry the supernatant under a gentle stream of nitrogen. Reconstitute the sample in a solvent suitable for LC-MS, such as methanol or a 50:50 mixture of methanol and ammonium acetate buffer.[13] Methanol provides better stability than purely aqueous solutions for autosampler storage.[3]
Part 3: Data Summary & Key Parameters
Use the following tables to guide your experimental design and ensure optimal stability of your LCU-CoA compounds.
Table 1: Recommended Conditions for LCU-CoA Handling and Storage
| Parameter | Recommended Condition | Rationale |
| Solution pH | 4.0 - 6.8 | Minimizes chemical hydrolysis of the thioester bond.[3][4] |
| Short-Term Temp. | 0 - 4°C (On Ice) | Slows the rate of all degradation pathways during experimental use.[2] |
| Long-Term Storage | -80°C (Aliquot & Flash-Freeze) | Prevents degradation over months; avoids damage from freeze-thaw cycles.[2][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing the initiation of lipid peroxidation.[2] |
| Plasticware | Low-Adhesion Tubes / Glass Vials | Reduces loss of amphipathic acyl-CoA molecules due to surface adsorption.[5] |
Table 2: Recommended Additives for Buffers and Solutions
| Additive | Working Concentration | Mechanism of Action |
| BHT | 5 - 20 µM | Scavenges peroxyl radicals, terminating the lipid peroxidation chain reaction.[6][7][8] |
| α-Tocopherol | Assay-dependent | A natural, lipophilic radical-scavenging antioxidant.[14] |
| EDTA | 100 µM | Chelates transition metal ions (Fe²⁺, Cu²⁺) that catalyze the formation of reactive oxygen species.[2] |
References
- 1. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha-Tocopherol | antioxidant agent, liposoluble vitamin | CAS# 59-02-9 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing Enzyme Kinetics with (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Welcome to the technical support resource for researchers working with the novel very-long-chain polyunsaturated 3-hydroxyacyl-CoA substrate, (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience with challenging lipid substrates. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely biological significance?
This molecule is a very-long-chain (36-carbon) polyunsaturated fatty acyl-CoA (VLC-PUFA).[1] Its structure, featuring a hydroxyl group at the third carbon (3R position), strongly suggests it is an intermediate in the mitochondrial fatty acid β-oxidation pathway.[2] Specifically, it is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme that catalyzes the third step of β-oxidation: the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[2][3] Given its extreme chain length and polyunsaturated nature, it is likely involved in specialized metabolic pathways, potentially related to the breakdown of complex dietary lipids or endogenous signaling molecules.
Q2: What are the most critical handling and storage procedures for this substrate to ensure its integrity?
The integrity of this substrate is paramount for reliable kinetic data. Two primary risks are oxidation and hydrolysis.
-
Oxidation: The six cis double bonds are highly susceptible to lipid peroxidation, a free-radical chain reaction that can be initiated by exposure to atmospheric oxygen.[4]
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is labile, particularly at non-neutral pH or elevated temperatures.
Core Recommendations:
-
Long-Term Storage: Store the lyophilized powder or solutions in a solvent like ethanol at -80°C under an inert atmosphere (argon or nitrogen).[4]
-
Aliquoting: Upon first use, create small, single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[4]
-
Daily Handling: When preparing for an experiment, keep all stock and working solutions on ice at all times. Use an antioxidant such as butylated hydroxytoluene (BHT) in your assay buffers at a final concentration of 50-100 µM to mitigate peroxidation during the experiment.[4]
Q3: Why is this substrate difficult to work with compared to shorter, saturated acyl-CoAs?
The difficulty arises from its dual chemical nature (amphipathic) and physical properties. Very-long-chain acyl-CoAs are detergents; they have a hydrophilic CoA head and a long, hydrophobic tail.
-
Micelle Formation: Above a certain concentration, the Critical Micelle Concentration (CMC), these molecules self-assemble into aggregates (micelles). In this state, the substrate is not available to the enzyme's active site, leading to complex, non-Michaelis-Menten kinetics and inaccurate measurements. The CMC for VLCFAs is typically in the low micromolar range.
-
Inhibition: The detergent-like properties can disrupt the delicate structure of enzymes or mitochondrial membranes at high concentrations, causing inhibition.[5] Intracellular concentrations of free acyl-CoAs are tightly buffered by acyl-CoA binding proteins (ACBPs) to be in the low nanomolar range, preventing such toxicity.[6][7]
Troubleshooting Guide: Enzyme Kinetic Assays
Problem 1: No or Very Low Enzyme Activity Detected
You have set up your assay with the enzyme and this compound, but you are not observing the expected change in signal (e.g., increase in NADH absorbance at 340 nm).
| Potential Cause | Recommended Solution & Rationale |
| Substrate Degradation | Solution: Always use a freshly thawed aliquot of the substrate for each experiment. Prepare working solutions immediately before use. Rationale: The polyunsaturated acyl chain is highly prone to oxidation, which can render it unrecognizable by the enzyme. The thioester bond can also hydrolyze, separating the CoA group essential for enzyme binding.[4] |
| Enzyme Inactivity | Solution: Run a positive control experiment using a well-characterized, stable substrate for your enzyme, such as a medium-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxydecanoyl-CoA). Rationale: This step validates that the enzyme itself is active and that the buffer conditions are permissive. If the control works, the issue lies with the novel substrate or its specific requirements. |
| Sub-Optimal Assay Conditions | Solution: Systematically verify the assay components. Ensure the cofactor (NAD+) is present at a saturating concentration (typically 1-5 mM for dehydrogenases). Verify the buffer pH is optimal for your enzyme (usually between 7.5 and 9.0 for dehydrogenases in the oxidative direction). Rationale: Dehydrogenase activity is highly dependent on both cofactor availability and pH. |
| Substrate Unavailability (Aggregation) | Solution: Prepare the substrate stock in a solvent like ethanol and dilute it into the assay buffer with vigorous mixing. Consider including a low concentration of a non-denaturing detergent like Triton X-100 (e.g., 0.01%) or bovine serum albumin (BSA) to help maintain solubility. Rationale: Poor aqueous solubility can lead to aggregation, making the substrate inaccessible to the enzyme. BSA can bind fatty acyl-CoAs and present them in a monomeric form.[8] |
Problem 2: Inconsistent or Non-Reproducible Kinetic Results
Replicate experiments yield significantly different initial velocities (V₀) or kinetic parameters (Kₘ, Vₘₐₓ).
| Potential Cause | Recommended Solution & Rationale |
| Inaccurate Pipetting | Solution: Use low-retention pipette tips for all steps involving the substrate. Pre-wet the tip with the solution before the final transfer. Rationale: The amphipathic nature of the substrate causes it to adhere to standard polypropylene pipette tips, leading to inaccurate and variable concentrations in the final assay volume.[4] |
| Variable Substrate Aggregation | Solution: Ensure your substrate concentration is well below the expected CMC. Perform a concentration titration experiment to find the linear range of activity. Always prepare and handle the substrate dilutions identically between experiments. Rationale: Small variations in temperature or mixing energy can alter the degree of micelle formation, leading to significant changes in the concentration of monomeric, active substrate. |
| Progressive Substrate Oxidation | Solution: Prepare a master mix of the assay buffer containing an antioxidant (e.g., BHT) and the substrate immediately before initiating the reactions. Minimize the time the substrate spends in the aqueous buffer before the enzyme is added. Rationale: If the substrate is oxidizing over the course of setting up a 96-well plate, wells initiated later will have a lower effective substrate concentration, leading to high variability.[4] |
Problem 3: Reaction Rate Decreases Rapidly (Non-Linear Progress Curves)
The reaction starts but quickly slows down and plateaus, making it difficult to determine the true initial velocity.
| Potential Cause | Recommended Solution & Rationale |
| Product Inhibition | Solution: Use a coupled-enzyme assay. For a 3-hydroxyacyl-CoA dehydrogenase, the product is 3-ketoacyl-CoA. This can be immediately cleaved by adding an excess of 3-ketoacyl-CoA thiolase and CoASH to the reaction, which pulls the equilibrium forward and prevents product buildup.[8] Rationale: The accumulation of product (3-ketoacyl-CoA or NADH) can competitively inhibit the enzyme, causing the reaction rate to slow. A coupled assay system makes the reaction effectively irreversible.[8] |
| Enzyme Instability | Solution: Run a control reaction without the substrate to measure any background signal change. Also, run a reaction with a stable control substrate to see if the non-linearity persists. If so, the enzyme may be unstable under the assay conditions (e.g., temperature, pH). Rationale: The enzyme may be denaturing over the time course of the assay. |
| Substrate Inhibition | Solution: Perform a full substrate titration curve, including concentrations that are higher than your typical working concentration. Rationale: At high concentrations, a second molecule of the substrate may bind to a secondary, allosteric site on the enzyme, causing a conformational change that reduces its activity. This is common with lipid substrates.[9] This will manifest as a parabolic curve when plotting activity versus substrate concentration. |
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for LCHAD Kinetic Assay
This table provides a validated starting point for your experiments. Optimization will be required for your specific enzyme and experimental setup.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Buffer | 100 mM Potassium Phosphate or Tris-HCl | Provides stable buffering capacity. |
| pH | 8.0 - 9.0 | L-3-hydroxyacyl-CoA dehydrogenases typically have an alkaline pH optimum for the oxidative reaction. |
| Temperature | 25°C or 37°C | Maintain a consistent temperature. 37°C provides higher activity but may reduce enzyme/substrate stability. |
| Cofactor (NAD+) | 2-5 mM | Should be at a saturating concentration (>>Kₘ for NAD+) to ensure kinetics are dependent only on the acyl-CoA substrate. |
| Antioxidant | 50-100 µM BHT | Prevents oxidative degradation of the polyunsaturated substrate during the assay.[4] |
| Substrate Range | 0.1 µM to 20 µM | Start with a wide range to identify the optimal concentration and detect potential substrate inhibition.[9] |
| Detection | Spectrophotometer (340 nm) | Measures the production of NADH (ε = 6220 M⁻¹cm⁻¹). |
| Coupling Enzymes | 3-ketoacyl-CoA thiolase (excess) | Optional, but highly recommended to prevent product inhibition.[8] |
Protocol: Standard Spectrophotometric Assay for LCHAD Activity
This protocol describes a single measurement in a 1 mL cuvette. It can be adapted for a 96-well plate format.
-
Prepare Assay Buffer: Create a fresh stock of 100 mM Potassium Phosphate buffer (pH 8.5) containing 2.5 mM NAD+ and 100 µM BHT.
-
Substrate Dilution: Prepare a series of dilutions of this compound from a fresh aliquot of stock. Use low-retention tips.
-
Assay Setup: In a cuvette, add 980 µL of the Assay Buffer. Add 10 µL of the diluted substrate solution to reach the desired final concentration. Mix by gentle inversion and equilibrate to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of a suitably diluted enzyme solution to the cuvette to start the reaction. Immediately mix and place the cuvette in a temperature-controlled spectrophotometer.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm continuously for 3-5 minutes.
-
Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve using the Beer-Lambert law (V₀ = (slope / 6.22) * 1000, units: nmol/min/mL).
Visualizations
Diagram 1: Experimental Workflow for Kinetic Assay Optimization
This diagram outlines the logical flow for troubleshooting and optimizing your enzyme kinetic experiments with a novel, challenging substrate.
Caption: Workflow for optimizing enzyme kinetics with a novel acyl-CoA substrate.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 4. benchchem.com [benchchem.com]
- 5. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Mitigating Non-Specific Binding in Assays with Long-Chain Acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a persistent challenge in biochemical and enzymatic assays: the non-specific binding (NSB) of long-chain acyl-Coenzyme A (LCA-CoA) molecules. Due to their amphipathic nature, these critical metabolic intermediates readily adhere to laboratory plastics and interact non-specifically with proteins, leading to high background, reduced signal-to-noise ratios, and inaccurate results.
This resource is designed to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to diagnose and solve NSB issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental "why" behind LCA-CoA non-specific binding.
Q1: What makes long-chain acyl-CoAs so prone to non-specific binding?
A1: Long-chain acyl-CoAs (typically C14-C22) are amphipathic molecules. They possess a bulky, hydrophilic Coenzyme A head group and a long, hydrophobic acyl tail.[1][2] This dual nature drives their behavior in aqueous solutions. The hydrophobic tail actively avoids water and seeks out non-polar surfaces. In a typical assay, these surfaces include the polystyrene or polypropylene walls of microplates and pipette tips, as well as hydrophobic pockets on assay proteins (e.g., enzymes, antibodies) that are not the intended active site.[1][3][4] This adsorption depletes the available LCA-CoA from the solution, leading to inaccurate kinetic measurements, and causes high background when the bound LCA-CoA interferes with detection systems.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?
A2: The Critical Micelle Concentration (CMC) is the concentration above which amphipathic molecules like LCA-CoAs self-assemble into spherical structures called micelles.[5][6] In these micelles, the hydrophobic tails cluster in the core, away from water, while the hydrophilic CoA heads form the outer surface.
It is crucial to know the CMC because:
-
Enzyme Kinetics: Many enzymes that utilize LCA-CoAs act on the monomeric form of the substrate.[5][7] If your assay concentration is above the CMC, the actual monomer concentration available to the enzyme is unknown and plateaus at the CMC, leading to misleading kinetic data.[5][8]
-
Assay Interference: Micelles can act as "sinks" for other hydrophobic reagents in your assay, or they may directly inhibit or activate enzymes non-specifically.[7][9]
The CMC is not a fixed value; it is highly dependent on buffer conditions such as ionic strength, pH, and temperature.[5][6] For example, the CMC of palmitoyl-CoA can range from as low as 7 µM to as high as 250 µM depending on the buffer.[5][6]
Part 2: Troubleshooting Guide - Diagnosing and Solving High Background
Use this section when you encounter specific problems like high background noise or poor reproducibility.
Issue 1: High background signal in "no-enzyme" or "no-substrate" control wells.
This is the classic sign of non-specific binding of your LCA-CoA or detection reagents to the assay plate.
Caption: Troubleshooting workflow for high background signal.
-
Microplate Choice: Standard polystyrene plates are hydrophobic and are a primary source of NSB.[3] "Non-binding surface" (NBS) or other low-bind plates are treated to have a hydrophilic, non-ionic surface that repels hydrophobic molecules.[10][11] This is often the most effective first step.[11]
-
Blocking with BSA: Bovine Serum Albumin (BSA), particularly fatty acid-free BSA, acts as a "molecular sponge."[4][12] It provides an excess of alternative hydrophobic binding sites in the solution, effectively competing with the plate surface and other proteins for non-specific interactions with the LCA-CoA.[4][12]
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt weak hydrophobic interactions that cause NSB.[9][13] However, this must be carefully optimized, as detergents can also denature enzymes or interfere with activity at higher concentrations.[7][14][15]
-
LCA-CoA Concentration: Working well below the CMC ensures the substrate is monomeric and reduces the likelihood of aggregation-driven surface adsorption.[5][16]
Issue 2: Poor assay reproducibility and variability between wells.
This often results from inconsistent handling and solution behavior of LCA-CoAs.
-
Preparation of LCA-CoA Stock: Long-chain acyl-CoAs can be difficult to dissolve.[17] It is best practice to prepare fresh aqueous solutions for each experiment.[17][18] If a stock must be made, dissolve the solid in a minimal amount of an organic co-solvent like DMSO before diluting into an acidic aqueous buffer (pH 2-6), aliquot, and store at -80°C to minimize hydrolysis of the thioester bond.[17] Avoid repeated freeze-thaw cycles.
-
Pre-equilibration: Always pre-incubate the assay plate with your complete assay buffer (containing BSA, detergent, etc.) for 15-30 minutes before adding the enzyme or LCA-CoA. This allows the blocking agents to fully coat the well surfaces.
-
Mixing: After adding the LCA-CoA, ensure thorough but gentle mixing. Vigorous vortexing can induce aggregation.
Part 3: Key Mitigation Strategies & Protocols
This section provides actionable protocols for the most effective strategies to reduce NSB.
Strategy 1: Use of Additives to Sequester LCA-CoAs
The most common strategy is to manage the "stickiness" of LCA-CoAs by providing them with preferred binding partners in solution.
BSA is the workhorse for preventing NSB. It binds to the hydrophobic acyl chain, keeping it soluble and preventing its adsorption to surfaces.[4][12]
Protocol: Optimizing Fatty Acid-Free BSA Concentration
-
Objective: To find the lowest concentration of BSA that maximally reduces background without inhibiting enzyme activity.
-
Setup: Prepare a series of assay buffers with varying concentrations of fatty acid-free BSA (e.g., 0%, 0.005%, 0.01%, 0.025%, 0.05%, 0.1% w/v).
-
Control Wells: For each BSA concentration, set up "no-enzyme" control wells containing only the buffer and your LCA-CoA substrate at the final assay concentration.
-
Test Wells: Set up parallel wells containing the enzyme.
-
Procedure: a. Pre-incubate the plate with the respective BSA-containing buffers for 30 minutes at room temperature. b. Add LCA-CoA to control wells. c. Initiate the reaction in test wells by adding either enzyme or LCA-CoA. d. Read the plate according to your assay protocol.
-
Analysis: Plot the signal from the "no-enzyme" wells against BSA concentration. The optimal concentration is the one at the "knee" of the curve, where the background signal is minimized and no longer decreases significantly with increasing BSA. Verify this concentration does not inhibit your enzyme.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19] They can encapsulate the acyl chain of the LCA-CoA, effectively shielding it from non-specific interactions.[20][21][22] Methyl-β-cyclodextrin is commonly used.[22]
Table 1: Comparison of Common Additives for NSB Reduction
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Fatty Acid-Free BSA | 0.01 - 0.1% (w/v) | Binds to the acyl chain via hydrophobic pockets, acting as a carrier protein.[4][12] | Highly effective, well-characterized. | Can interfere with some assays; potential for lot-to-lot variability.[23] |
| Methyl-β-cyclodextrin | 1 - 10 mM | Encapsulates the hydrophobic acyl chain within its core cavity.[19][20][22] | Defined chemical structure, no enzymatic activity. | Can extract lipids from cell membranes in cell-based assays; may alter substrate availability.[21][22] |
| Non-ionic Detergents | 0.005 - 0.05% (v/v) | Disrupt weak hydrophobic interactions; can form mixed micelles with LCA-CoAs.[9][13] | Inexpensive, effective at low concentrations. | Can inhibit/denature enzymes at higher concentrations; may affect CMC.[7][15] |
Strategy 2: Selection of Assay Components
Choosing the right hardware and reagents is a proactive way to minimize NSB from the start.
As discussed, this is a critical first step. Standard tissue culture plates are surface-treated to be hydrophilic for cell attachment, but standard assay plates are often hydrophobic polystyrene.
Table 2: Guide to Microplate Surface Selection
| Plate Type | Surface Property | Binding Mechanism | Best For |
| Standard Polystyrene | Hydrophobic | Adsorption of molecules with hydrophobic regions.[3] | Not recommended for LCA-CoA assays. |
| Medium-Bind | Moderately Hydrophobic | Passive adsorption of large molecules (>10 kDa).[3] | Can be used but may still show background. |
| High-Bind | Hydrophobic & Ionic | Binds molecules with ionic groups and/or hydrophobic regions.[24] | Immunoassays; not ideal for LCA-CoAs. |
| Non-Binding Surface (NBS) | Hydrophilic, Non-ionic | Creates a hydration layer that prevents adsorption.[11] | Highly Recommended for LCA-CoA and other "sticky" molecules. |
The stability of your substrate is paramount for reproducible results. The thioester bond is susceptible to hydrolysis, especially at neutral or basic pH.
-
Storage: Store lyophilized powder at -20°C or colder under an inert gas.[17]
-
Solution Prep: Prepare solutions fresh.[17][18] If you must make a stock, use a buffer with a pH between 2 and 6.[17]
-
Purity Check: Periodically check the purity of your LCA-CoA stock via HPLC or LC-MS, as hydrolysis can occur over time even when frozen.
Part 4: Advanced Concepts & Visualizations
Mechanism of Non-Specific Binding and Mitigation
The following diagram illustrates the core problem and the mechanisms of the solutions discussed.
Caption: Mechanisms of LCA-CoA non-specific binding and mitigation.
References
- 1. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomat.it [biomat.it]
- 4. researchgate.net [researchgate.net]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 11. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 12. reddit.com [reddit.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins as carriers of cholesterol and fatty acids in cultivation of mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. 2483 | Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate, 25 per Bag, without Lid, Nonsterile | Corning [ecatalog.corning.com]
Technical Support Center: Method Refinement for (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA Extraction
Welcome to the technical support center for the extraction and refinement of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and challenging very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to ensure the integrity and yield of your target molecule.
Analyte Profile: Understanding the Challenge
This compound is a highly complex lipid intermediate.[1][2][3][4] Its structure presents a tripartite challenge for extraction and analysis:
-
Very-Long Acyl Chain (C36): The 36-carbon backbone imparts extreme hydrophobicity, influencing solubility and chromatographic behavior.
-
Polyunsaturation (Six Z-double bonds): The six cis-double bonds make the molecule highly susceptible to oxidation.
-
3-Hydroxy Group: This functional group adds a polar element to an otherwise nonpolar chain and introduces a potential site for chemical reactions like dehydration, particularly under harsh pH conditions.[5][6]
This guide will address these challenges systematically, providing you with a robust framework for methodological refinement.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for preventing degradation of this molecule during extraction?
A: Stability is paramount. The two primary risks are oxidation and hydrolysis.
-
Oxidation: The polyunsaturated acyl chain is prone to attack by reactive oxygen species. All extraction steps should be performed on ice, and the use of antioxidants in your homogenization buffers is strongly recommended. Where possible, working under an inert atmosphere (nitrogen or argon) can further minimize oxidative damage.
-
Hydrolysis: The thioester bond of the acyl-CoA is labile, especially at high pH.[7] Maintain pH control throughout the extraction process, ideally within a slightly acidic to neutral range (pH 4.5-7.0). Samples should be processed rapidly and stored at -80°C for long-term stability.[8]
Q2: My recovery from Solid-Phase Extraction (SPE) is very low. What am I doing wrong?
A: Low recovery from SPE is a common issue, often related to the choice of sorbent and elution solvent.
-
Sorbent Choice: Due to the amphipathic nature of your molecule (hydrophobic tail, polar CoA headgroup), a mixed-mode or ion-exchange sorbent is often more effective than simple reverse-phase (like C18). A highly effective method utilizes a 2-(2-pyridyl)ethyl functionalized silica gel, which acts as a weak anion exchanger.[9][10] This sorbent specifically captures the CoA moiety.
-
Elution Strength: The extreme hydrophobicity of the C36 chain may cause secondary, non-specific binding to the SPE sorbent. Your elution solvent must be strong enough to disrupt both the ionic interaction with the CoA and the hydrophobic interaction with the acyl chain. A common elution solvent is a mixture of methanol and an ammonium formate or acetate buffer.[9]
Q3: I'm having trouble getting sharp peaks during HPLC analysis. What could be the cause?
A: Peak tailing or broadening for very-long-chain acyl-CoAs is often due to secondary interactions with the stationary phase or poor solubility in the mobile phase.
-
Mobile Phase Additives: Adding a small amount of acid, such as glacial acetic acid (e.g., 600 mM), to the organic mobile phase (acetonitrile) can improve peak shape significantly.[11][12]
-
Column Choice: While C18 columns are standard, the C36 chain may be too retentive. Consider a column with a shorter alkyl chain (e.g., C8) or a phenyl-hexyl phase to modulate hydrophobic interactions.
-
Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks.[12][13]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues.
Problem: Low or No Yield of Target Molecule
-
Symptom: Weak or absent signal in HPLC-UV (260 nm) or LC-MS analysis.
-
Workflow:
Troubleshooting workflow for low product yield. -
Possible Cause 1.1: Inefficient Tissue Extraction
-
Rationale: The very long C36 acyl chain may cause the molecule to be tightly associated with cellular membranes and lipid droplets. Standard extraction solvents may not be sufficient to fully solubilize it.
-
Solution: A robust extraction procedure involves homogenization in a multiphasic solvent system. A proven method uses a combination of acetonitrile and 2-propanol.[9] For tissues, initial homogenization in a phosphate buffer followed by the addition of organic solvents ensures efficient lysis and extraction.[11] Ensure the tissue is thoroughly homogenized to a uniform suspension.
-
-
Possible Cause 1.2: Analyte Degradation during Sample Prep
-
Rationale: As previously discussed, the molecule is sensitive to oxidation and pH-mediated hydrolysis. The 3-hydroxy group could also be susceptible to dehydration under strongly acidic or basic conditions.
-
Solution:
-
Work Quickly and Cold: Perform all extraction steps on ice or at 4°C.[8] Freeze-clamp tissues immediately upon collection to halt metabolic activity.[14]
-
Control pH: Use buffered solutions (e.g., potassium phosphate at pH 4.9-6.7) to maintain a stable, slightly acidic environment.[9][11]
-
Use Fresh Solvents: Ensure all solvents, especially organic solvents, are of high purity and free of peroxides which can initiate oxidation.
-
-
-
Possible Cause 1.3: Poor Recovery from Solid-Phase Extraction (SPE)
-
Rationale: The unique structure of the analyte requires a specific SPE strategy. Using a generic C18 cartridge will likely result in irreversible binding of the long acyl chain or poor capture of the polar CoA headgroup.
-
Solution: Employ an anion-exchange SPE strategy targeting the phosphate groups of the Coenzyme A moiety. Cartridges packed with 2-(2-pyridyl)ethyl functionalized silica are highly effective for capturing a wide range of acyl-CoAs, from short to very-long-chain.[9][10] Ensure proper column conditioning and use an optimized elution buffer that disrupts both ionic and hydrophobic interactions.
-
Problem: Poor Chromatographic Resolution and Peak Shape
-
Symptom: Co-elution with other lipids, significant peak tailing, or broad peaks in the HPLC chromatogram.
-
Possible Cause 2.1: Suboptimal HPLC Conditions
-
Rationale: The extreme hydrophobicity of the C36 chain demands a strong mobile phase gradient and a column that can provide adequate resolution without excessive retention.
-
Solution:
-
Gradient Optimization: A typical gradient involves a C18 column with a mobile phase system of aqueous potassium phosphate (pH 4.9) and acetonitrile containing 600 mM glacial acetic acid.[11][13] A slow, shallow gradient may be necessary to resolve the target analyte from other closely related lipids.
-
High Organic Content: Ensure the gradient reaches a high percentage of acetonitrile (90-100%) to elute the highly retained C36 molecule from the column.
-
Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes improve resolution for complex mixtures.[11]
-
-
-
Possible Cause 2.2: Matrix Effects in Mass Spectrometry
-
Rationale: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal and inaccurate quantification.
-
Solution:
-
Improve Upstream Cleanup: Enhance the SPE cleanup step to remove more of the interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of your analyte from major contaminants.
-
Use an Internal Standard: A stable isotope-labeled version of the analyte is ideal. If unavailable, a closely related very-long-chain acyl-CoA (e.g., C34:6-CoA) can be used to normalize for extraction efficiency and matrix effects.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Extraction of VLC-PUFA-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[9][11]
-
Preparation: Pre-chill all buffers, solvents, and equipment. Prepare a homogenization buffer of 100 mM KH2PO4, pH 4.9.
-
Homogenization: Weigh 50-100 mg of frozen, powdered tissue in a pre-chilled glass homogenizer. Add 1.0 mL of ice-cold homogenization buffer. Homogenize thoroughly on ice.
-
Organic Solvent Addition: Add 1.0 mL of 2-propanol and briefly homogenize again.[11]
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 2.0 mL of acetonitrile, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[8][15]
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[15]
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for immediate purification by SPE.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol uses 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[9]
-
Column Conditioning: Condition the SPE column by passing 2 mL of a conditioning solution (acetonitrile/isopropanol/water/acetic acid in a 9:3:4:4 ratio) through the column. This protonates the pyridyl group, enabling it to function as an anion-exchanger.[9]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity.
-
Washing: Wash the column with 2 mL of the conditioning solution to remove unretained, non-polar contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of an elution buffer (methanol/250 mM ammonium formate in a 4:1 ratio).[9]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small volume of the initial HPLC mobile phase for analysis.
Protocol 3: RP-HPLC Method for Refinement and Analysis
This method is a starting point and should be optimized for your specific system.[11][12][13]
-
Data Presentation: HPLC Gradient Parameters
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 0.5 56 44 20.0 0.5 10 90 25.0 0.5 5 95 30.0 0.5 5 95 31.0 0.5 56 44 | 40.0 | 0.5 | 56 | 44 |
-
HPLC System and Parameters
-
HPLC System: Standard binary pump system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 75 mM KH2PO4 in ultrapure water, pH adjusted to 4.9.[13]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[13]
-
Column Temperature: 35°C.[13]
-
Detection Wavelength: 260 nm (for the adenine ring of CoA).[11][12][13]
-
Injection Volume: 20 µL.
-
Section 4: Visual Workflow
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dehydration of 3-hydroxyacyl-CoA in brain very-long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Labyrinth of Hydroxy Acyl-CoA Analysis
A Guide to Avoiding Artifacts and Ensuring Data Integrity in Lipidomics
Welcome to the Technical Support Center for lipidomic analysis of hydroxy acyl-CoAs. As Senior Application Scientists, we understand the critical role these molecules play in cellular metabolism and the significant analytical challenges they present. This guide is designed to provide you with field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments, ensuring the generation of accurate and reproducible data. We will delve into the causality behind experimental choices, from initial sample handling to final mass spectrometric analysis, to empower you to develop self-validating protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the analysis of hydroxy acyl-CoAs.
Q1: My hydroxy acyl-CoA recovery is consistently low. What are the primary causes and how can I improve it?
A1: Low recovery is a frequent challenge, often stemming from two main culprits: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: Endogenous acyl-CoA thioesterases can rapidly hydrolyze your target analytes upon cell or tissue lysis.[1] The key is immediate and effective inactivation of these enzymes.
-
Rapid Quenching: This is the most critical step. For cell cultures, this can be achieved by quickly aspirating the medium and adding an ice-cold quenching solution like 80% methanol. For tissues, freeze-clamping the tissue in liquid nitrogen immediately upon collection is essential to halt enzymatic activity.
-
Acidic Extraction Conditions: Homogenizing tissues or cells in an ice-cold, slightly acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) helps to denature and precipitate proteins, including degradative enzymes.[2]
-
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH.
-
pH Control: Maintain a slightly acidic to neutral pH (around 4.0-6.8) throughout your extraction and analysis workflow.
-
Temperature: Keep your samples on ice or at 4°C at all times. For long-term storage, store extracts as dry pellets at -80°C.
-
Solvent Choice: Reconstituting your final dried extract in a solvent containing methanol can improve stability compared to purely aqueous solutions.
-
Q2: I'm observing multiple peaks for a single hydroxy acyl-CoA standard. What could be the cause?
A2: The appearance of multiple peaks for a single standard often points to on-column degradation, the formation of adducts, or poor chromatography.
-
Oxidation: The free thiol group on the Coenzyme A moiety is prone to oxidation, which can lead to the formation of disulfides that appear as separate peaks. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your standards and samples.
-
Adduct Formation: Acyl-CoAs can form adducts with various molecules in the sample or mobile phase. Ensure high purity solvents and reagents.
-
Poor Peak Shape: The amphipathic nature of long-chain acyl-CoAs can lead to poor peak shape (tailing or fronting) on reversed-phase columns.[3] This can sometimes be misinterpreted as multiple peaks. Optimizing your chromatographic conditions, such as the mobile phase composition and gradient, is crucial. The use of ion-pairing reagents can also improve peak shape.[4][5]
Q3: How can I differentiate between positional isomers of hydroxy acyl-CoAs (e.g., 2-hydroxy vs. 3-hydroxy)?
A3: The separation of isomeric hydroxy acyl-CoAs is challenging due to their identical mass and similar chemical properties.[4]
-
Chromatographic Resolution: Standard C18 columns may not provide sufficient resolution. Experiment with different column chemistries, such as phenyl-hexyl or embedded polar group columns, which can offer different selectivities.[4] Fine-tuning the mobile phase composition and gradient is also critical.[4]
-
Derivatization: Chemical derivatization of the hydroxyl group prior to analysis can alter the chromatographic behavior of the isomers, potentially enabling their separation. While not extensively documented for hydroxy acyl-CoAs, this is a common strategy for other isomeric lipids.[3][6][7][8]
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce distinct fragment ions in MS/MS. Careful optimization of your MS/MS parameters and analysis of the fragmentation patterns can help in their differentiation.
Q4: What is the best internal standard to use for quantifying hydroxy acyl-CoAs?
A4: The gold standard for quantitative LC-MS/MS analysis is a stable isotope-labeled (SIL) internal standard of the analyte of interest.[3] This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression. If a specific SIL-IS for your hydroxy acyl-CoA is not available, a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be a suitable alternative.[2] It is crucial to validate the chosen internal standard to ensure it behaves similarly to your analyte throughout the entire workflow.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.
Issue 1: High Background Noise or Matrix Effects in LC-MS/MS Analysis
High background and matrix effects can significantly compromise the sensitivity and accuracy of your analysis.
dot
Caption: Troubleshooting high background and matrix effects.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Solid-Phase Extraction (SPE): If you are using SPE, ensure the cartridge type (e.g., C18) and protocol are optimized for your specific sample matrix.[2] Experiment with different wash and elution solvents to selectively remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Consider incorporating an LLE step to partition your hydroxy acyl-CoAs away from highly polar or non-polar interferences.
-
-
Optimize Liquid Chromatography:
-
Gradient Modification: A shallow gradient can improve the separation of your analytes from matrix components that may be causing ion suppression.
-
Column Selection: If you are using a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for your analytes and the interfering compounds.[4]
-
-
System Maintenance:
-
A contaminated LC system or mass spectrometer ion source is a common cause of high background. Regularly flush your LC system with a series of strong solvents and follow the manufacturer's protocol for cleaning the ion source.
-
Issue 2: In-Source Fragmentation Leading to Artifactual Peaks
In-source fragmentation can generate artifactual peaks that may be misidentified as endogenous lipids, leading to incorrect biological interpretations.[9]
dot
Caption: Workflow for identifying and mitigating in-source fragmentation.
Detailed Steps:
-
Systematically Reduce Ion Source Energy: The primary cause of in-source fragmentation is excessive energy in the ion source. Methodically reduce parameters such as the capillary voltage and source temperature to find the optimal balance between ionization efficiency and fragmentation.
-
Optimize Cone/Fragmentor Voltage: This parameter has a significant impact on the extent of fragmentation. Perform a series of injections of a pure hydroxy acyl-CoA standard while varying the cone or fragmentor voltage to identify a setting that minimizes fragmentation while maintaining adequate signal for your precursor ion.
-
Analyze Pure Standards: Infuse a high-concentration solution of your hydroxy acyl-CoA standard directly into the mass spectrometer. This will allow you to clearly identify any fragment ions that are being formed in the source without the complexity of a chromatographic separation.
-
Characteristic Neutral Losses: Be aware of characteristic neutral losses for acyl-CoAs, such as the loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[10] If you observe peaks corresponding to this loss in your full scan data, it is a strong indication of in-source fragmentation.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a key workflow in hydroxy acyl-CoA analysis.
Protocol 1: Extraction of Hydroxy Acyl-CoAs from Cultured Cells
This protocol is a robust starting point for the extraction of a broad range of acyl-CoAs, including hydroxylated species, from adherent cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with ice-cold PBS, aspirating thoroughly after each wash.
-
Add 1 mL of ice-cold 80% methanol to each well or dish to quench metabolic activity and precipitate proteins.[3]
-
-
Cell Lysis and Collection:
-
Use a cell scraper to detach the cells in the 80% methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the hydroxy acyl-CoAs, to a new pre-chilled tube.[3]
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of your initial LC mobile phase for analysis.
-
dot
Caption: Workflow for hydroxy acyl-CoA extraction from cultured cells.
Data Presentation
The following table provides a summary of key considerations and recommended starting points for developing a robust analytical method for hydroxy acyl-CoAs.
| Parameter | Recommendation | Rationale |
| Sample Quenching | Immediate use of ice-cold 80% methanol or freeze-clamping | To halt enzymatic degradation by thioesterases. |
| Extraction Solvent | 80% Methanol or acidic buffer (pH 4.0-6.8) | To precipitate proteins and maintain analyte stability. |
| Sample Cleanup | Solid-Phase Extraction (C18) | To remove salts and other interfering matrix components.[2] |
| LC Column | Reversed-phase C18 or Phenyl-hexyl | C18 is a good starting point; Phenyl-hexyl may offer better selectivity for isomers.[4] |
| Mobile Phase | Slightly acidic (e.g., with formic acid) or with an ion-pairing reagent | To improve peak shape and retention.[4] |
| MS Detection | Positive ion mode ESI-MS/MS (MRM) | Provides high sensitivity and specificity for quantification. |
| Internal Standard | Stable isotope-labeled analog of the analyte | For the most accurate quantification.[3] |
This technical support guide provides a foundational framework for troubleshooting and optimizing your lipidomic analysis of hydroxy acyl-CoAs. Remember that each biological system and experimental setup is unique, and some degree of method development will always be necessary. By understanding the underlying principles and potential pitfalls, you are well-equipped to generate high-quality, reliable data.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Delivery of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Welcome to the technical support guide for (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. This very long-chain, polyunsaturated, hydroxylated fatty acyl-CoA presents unique challenges and opportunities in cell-based research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its cellular permeability and ensuring experimental success.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Low or Undetectable Intracellular Concentration of this compound
Question: My LC-MS/MS results show very low to no intracellular uptake of the compound. What are the likely causes and how can I improve its delivery?
Answer: Low intracellular concentration is a common hurdle for very long-chain fatty acyl-CoAs due to their inherent physicochemical properties. The primary bottlenecks are poor aqueous solubility and inefficient transport across the plasma membrane. Here is a systematic approach to troubleshoot and enhance uptake:
1. Assess and Optimize Compound Formulation:
-
The Challenge of Solubility: Very long-chain fatty acyl-CoAs are amphipathic molecules with extremely low solubility in aqueous buffers, leading to aggregation and reduced availability for cellular uptake.[1] The solubility of palmitoyl-CoA, a much shorter saturated acyl-CoA, is significantly reduced in the presence of magnesium ions, a common component of cell culture media.[2]
-
Solution: Carrier Protein Conjugation: The most effective and physiologically relevant method to solubilize and deliver long-chain fatty acids and their derivatives is by complexing them with fatty acid-free Bovine Serum Albumin (BSA).[3][4] BSA mimics the role of albumin in vivo, sequestering the lipid in its hydrophobic pockets and presenting it to the cell in a monomeric, bioavailable form.[3]
Experimental Protocol: Preparation of this compound:BSA Complex
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in your serum-free cell culture medium to a final concentration of 10% (w/v). Warm to 37°C to ensure complete dissolution.[5]
-
Prepare a Concentrated Stock of the Acyl-CoA: Dissolve the compound in a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO).
-
Complexation: While gently vortexing the BSA solution, add the acyl-CoA stock dropwise to achieve the desired final concentration. A molar ratio of 1:1 to 4:1 (acyl-CoA:BSA) is a good starting point.
-
Incubation: Incubate the mixture at 37°C for at least 30-60 minutes to allow for complete complexation.[6]
-
Control: Always prepare a vehicle control with BSA and the same amount of organic solvent used for the acyl-CoA stock.
-
2. Facilitate Membrane Transport:
-
Leveraging Cellular Machinery: The cellular uptake of very long-chain fatty acids is not solely dependent on passive diffusion but is significantly mediated by membrane proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[7][8][9][10] CD36 has been shown to be crucial for the uptake of very long-chain fatty acids.[7][11] FATPs, part of the SLC27 family, also facilitate the transport of these molecules across the plasma membrane.[8][12][13][14]
-
Experimental Strategy: If your cell line of interest has low endogenous expression of these transporters, consider using a cell line known to express high levels of CD36 or FATPs (e.g., certain adipocyte or myocyte cell lines). Alternatively, transient or stable overexpression of these transporters can be employed to enhance uptake.
3. Consider Advanced Delivery Systems:
-
Lipid Nanoparticles (LNPs): For particularly challenging delivery scenarios, encapsulating the acyl-CoA in lipid nanoparticles can be a powerful strategy. LNPs can protect the cargo from degradation, improve solubility, and facilitate cellular entry via endocytosis.[15][16] The formulation of LNPs can be optimized to enhance delivery to specific cell types.
Troubleshooting Workflow for Low Intracellular Uptake
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 7. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]
- 9. Dynamic role of the transmembrane glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CD36 in membrane transport of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Enzymatic Activity of (3R)- and (3S)-3-Hydroxyhexatriacontahexaenoyl-CoA Isomers
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This guide provides a detailed comparison of the biological activities of the stereoisomers of (18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA, focusing on the (3R) and (3S) configurations. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA), this molecule is an intermediate in fatty acid β-oxidation. Its metabolic fate is strictly determined by the stereochemistry at the C3 position, which dictates its recognition by distinct enzymatic systems within different subcellular compartments. We will explore the fundamental differences in the processing of these isomers, provide the biochemical context for their activity, and present detailed experimental protocols for their comparative analysis.
Biochemical Context: The Duality of β-Oxidation Pathways
The catabolism of fatty acids via β-oxidation is not a monolithic process. It occurs in two primary locations within the cell: the mitochondria and the peroxisomes, each with distinct enzymatic machinery and substrate preferences.
-
Mitochondrial β-Oxidation: This is the canonical pathway responsible for breaking down the majority of short, medium, and long-chain fatty acids (up to C20). The enzymes in this pathway are stereospecific for L-3-hydroxyacyl-CoA intermediates, which correspond to the (3S) configuration.[1][2]
-
Peroxisomal β-Oxidation: This pathway is essential for catabolizing substrates that are poorly handled by mitochondria, including very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and eicosanoids.[1][3][4] A key distinction of the peroxisomal pathway is its use of a multifunctional enzyme (MFE-2) whose dehydrogenase domain is specific for (3R) -hydroxyacyl-CoA intermediates.[2][5]
The subject of this guide, a 36-carbon acyl-CoA, is a VLCFA and thus its metabolism is initiated in the peroxisomes.[3][6] This fact is central to understanding the relative activities of its isomers.
Comparative Analysis of Isomer Activity
The biological activity of the (3R) and (3S) isomers is not a measure of inherent reactivity but rather their competence as a substrate for specific dehydrogenase enzymes. The chirality of the hydroxyl group at the C3 position is the critical determinant for enzyme binding and catalysis.
-
(3R)-3-Hydroxyhexatriacontahexaenoyl-CoA: This isomer is the specific substrate for the peroxisomal multifunctional enzyme type 2 (MFE-2, also known as HSD17B4).[2][5] The (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2 catalyzes its NAD⁺-dependent oxidation to 3-ketohexatriacontahexaenoyl-CoA. This reaction is a crucial step in the peroxisomal β-oxidation spiral that shortens VLCFAs. Studies on yeast MFE-2 have shown that its dehydrogenase domains have varied activity based on substrate chain length, with one domain specializing in medium and long-chain substrates.[5]
-
(3S)-3-Hydroxyhexatriacontahexaenoyl-CoA: This isomer is the substrate for the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH).[7][8] However, since VLCFAs are not significantly metabolized in the mitochondria, the (3S) isomer of this particular 36-carbon molecule would not be a primary metabolic intermediate in the main energy-producing pathway. If it were formed, it would be a substrate for HADH, but its generation and processing are compartmentalized away from the primary mitochondrial machinery for shorter chains.
The stark difference in enzymatic specificity renders the two isomers active in mutually exclusive metabolic pathways.
Data Summary: Isomer Activity Profile
| Feature | (3R)-Isomer | (3S)-Isomer | Rationale & References |
| Primary Metabolic Pathway | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation | VLCFAs (>C22) are catabolized in peroxisomes.[1][3][4] |
| Key Enzyme | Peroxisomal MFE-2 ((3R)-hydroxyacyl-CoA dehydrogenase domain) | Mitochondrial L-3-hydroxyacyl-CoA Dehydrogenase (HADH) | Enzymes show strict stereospecificity.[2][5][7] |
| Reaction Catalyzed | Oxidation to 3-ketoacyl-CoA | Oxidation to 3-ketoacyl-CoA | Both enzymes are NAD⁺-dependent dehydrogenases.[2] |
| Expected Biological Activity | High in peroxisomal systems | High in mitochondrial systems, but not a primary VLCFA intermediate | Activity is context-dependent on the subcellular location and enzymatic machinery present. |
Experimental Methodologies
To empirically validate the differential activity of the (3R) and (3S) isomers, a direct comparative enzymatic assay is required.
Experimental Workflow: Comparative Dehydrogenase Assay
Caption: Workflow for comparing the activity of (3R) and (3S) isomers.
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for measuring HADH activity and can be applied using purified MFE-2 or HADH enzymes.[9][10]
A. Materials:
-
Purified (3R)-3-hydroxyhexatriacontahexaenoyl-CoA
-
Purified (3S)-3-hydroxyhexatriacontahexaenoyl-CoA
-
Purified recombinant peroxisomal MFE-2 or mitochondrial HADH
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.5
-
NAD⁺ stock solution (10 mM in water)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
B. Procedure:
-
Substrate Preparation: Prepare 1 mM stock solutions of the (3R) and (3S) isomers in a suitable buffer. Determine the precise concentration by measuring absorbance at 260 nm (A₂₆₀), using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL:
-
158 µL Nuclease-free water
-
20 µL 10x Reaction Buffer (for 1x final concentration)
-
20 µL 10 mM NAD⁺ (for 1 mM final concentration)
-
-
Assay Execution:
-
Add 198 µL of the reaction mixture to each well/cuvette.
-
Add 2 µL of the appropriate purified enzyme (concentration to be optimized empirically) and mix gently.
-
Equilibrate the plate/cuvette at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 2 µL of the 1 mM substrate stock ((3R)-isomer or (3S)-isomer) for a final concentration of 10 µM.
-
-
Data Collection:
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH (Extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Include proper controls: a "no enzyme" control and a "no substrate" control.
-
-
Data Analysis:
-
Plot absorbance (340 nm) versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Compare the V₀ for the (3R) and (3S) isomers when tested against each specific enzyme (MFE-2 and HADH). A significantly higher V₀ indicates a preferred substrate.
-
Metabolic Pathway Visualization
The distinct fates of the (3R) and (3S) isomers are best understood visually.
Caption: Divergent metabolic fates of (3R)- and (3S)-hydroxyacyl-CoA isomers.
Conclusion
The biological activity of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA is fundamentally linked to its stereochemistry. The (3R)-isomer is the correct and active substrate for the peroxisomal MFE-2 enzyme, which is responsible for the β-oxidation of this very-long-chain fatty acid.[5] Conversely, the (3S)-isomer is not a substrate for the peroxisomal pathway but would be recognized by the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase.[7][9] This stark compartmentalization and enzymatic specificity underscore the principle that the "activity" of a metabolic intermediate cannot be considered in isolation; it is defined by its interaction with the precise and highly evolved enzymatic machinery of the cell. For researchers in drug development and metabolic studies, understanding this stereochemical distinction is critical for designing targeted interventions and interpreting metabolic flux data.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA as a Novel Biomarker for Long-Chain Fatty Acid Oxidation Disorders
This guide provides a comprehensive framework for the validation of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA as a potential biomarker. Given the current absence of specific research on this molecule, we will approach its validation hypothetically, placing it within the well-understood context of long-chain fatty acid oxidation disorders (FAODs). This document will compare its potential validation pathway and clinical utility against the current gold-standard biomarkers, primarily acylcarnitines, for conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.
Introduction: The Unmet Need in Diagnosing and Monitoring FAODs
Inborn errors of metabolism represent a significant diagnostic challenge due to their diverse and often overlapping clinical presentations.[1][2] Biomarkers, as objectively measurable indicators of pathogenic processes, are crucial for early diagnosis, monitoring disease progression, and assessing therapeutic response.[3][4] this compound is an unsaturated long-chain 3-hydroxyacyl-coenzyme A, an intermediate in fatty acid metabolism.[5] While not yet established as a biomarker, its structure suggests a potential role in the diagnosis of FAODs, where the accumulation of specific metabolic intermediates is a hallmark of the disease.
This guide will provide the scientific rationale and a detailed roadmap for the analytical and clinical validation of this novel acyl-CoA. By comparing its hypothetical validation to the established pathways for current biomarkers, we aim to equip researchers, clinicians, and drug developers with the necessary framework to evaluate its potential contribution to the field of metabolic medicine.
Biochemical Rationale: Locating the Candidate Biomarker in a Pathological Context
Mitochondrial fatty acid β-oxidation (FAO) is a critical pathway for energy production, particularly during periods of fasting or metabolic stress.[6] This process involves a series of enzymatic reactions that shorten fatty acyl-CoA chains, producing acetyl-CoA for the Krebs cycle.[7] Long-chain fatty acids require a dedicated set of enzymes, including the mitochondrial trifunctional protein (MTP), which catalyzes the final three steps of β-oxidation for these molecules.[8][9]
LCHAD deficiency and MTP deficiency are autosomal recessive disorders caused by mutations in the genes encoding the MTP complex.[10][11] A deficiency in LCHAD, a component of the MTP, specifically impairs the third step of β-oxidation: the dehydrogenation of long-chain 3-hydroxyacyl-CoAs.[12][13] This leads to the accumulation of these specific intermediates, such as our candidate biomarker, in the mitochondria. This accumulation is believed to be cytotoxic and is associated with the severe clinical manifestations of these diseases, including cardiomyopathy, hypoglycemia, liver dysfunction, and neuropathy.[13][14]
The Current Gold Standard: Acylcarnitine Profiling
The primary tool for newborn screening and diagnosis of FAODs is the analysis of acylcarnitines in dried blood spots or plasma.[6] Acylcarnitines are formed when acyl-CoAs are conjugated to carnitine, a process that facilitates their transport and also serves as a detoxification mechanism for accumulating acyl-CoAs.[15]
In LCHAD and MTP deficiencies, the accumulation of long-chain 3-hydroxyacyl-CoAs leads to a corresponding increase in long-chain hydroxyacylcarnitines. Specific diagnostic markers include:
-
C16-OH (3-hydroxypalmitoylcarnitine)
-
C18-OH (3-hydroxystearoylcarnitine)
-
C18:1-OH (3-hydroxyoleoylcarnitine) [10]
These are readily detected by tandem mass spectrometry (MS/MS), a high-throughput and sensitive technique.[1] While highly effective for screening, acylcarnitine profiles can be influenced by diet, fasting state, and clinical condition, sometimes necessitating further diagnostic confirmation.[15]
A Comparative Framework for Biomarker Validation
The validation of a novel biomarker is a multi-stage process that establishes its analytical performance, clinical significance, and utility.[3][16][17] We will now outline a hypothetical validation plan for this compound, comparing it directly with the established acylcarnitine markers.
Analytical Validation: The Challenge of Measuring Acyl-CoAs
The first step in biomarker validation is to develop a robust and reliable assay.[18]
| Parameter | This compound | Established Acylcarnitines (e.g., C16-OH) |
| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[19][20] | Tandem Mass Spectrometry (MS/MS), often with flow injection analysis[6] |
| Sample Type | Tissues, cultured cells, potentially plasma[21] | Dried blood spots, plasma, serum |
| Sample Preparation | Requires specific extraction protocols to maintain stability; often involves solid-phase extraction.[21] | Relatively simple extraction from blood spots or plasma. |
| Stability | Prone to hydrolysis; requires careful handling and storage. | More stable than their corresponding acyl-CoAs. |
| Internal Standards | Requires synthesis of stable isotope-labeled long-chain acyl-CoAs. | Commercially available stable isotope-labeled internal standards. |
| Throughput | Lower, due to chromatographic separation. | High, especially with flow injection analysis used in newborn screening. |
Causality Behind Experimental Choices: The choice of LC-MS/MS for acyl-CoA analysis is dictated by the need to separate structurally similar molecules and remove interfering substances from the complex biological matrix.[19][20] Unlike the high-throughput screening for acylcarnitines, the analysis of a specific acyl-CoA would likely be a more targeted, lower-throughput diagnostic or research assay.
This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[21][22]
-
Sample Collection and Storage:
-
Collect tissue or cell samples and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis.
-
-
Extraction:
-
Homogenize the frozen sample in a pre-chilled extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase containing a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. The transition would involve the precursor ion ([M+H]⁺) fragmenting to a characteristic product ion, often corresponding to the loss of the phosphoadenosine diphosphate moiety (a neutral loss of 507 Da).[21][23]
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the endogenous acyl-CoA to the internal standard against a calibration curve.
-
Clinical Validation: Establishing Diagnostic Performance
Clinical validation assesses the biomarker's ability to accurately and reliably identify patients with the target disease.[18]
| Parameter | This compound | Established Acylcarnitines (e.g., C16-OH) |
| Diagnostic Sensitivity | To be determined in case-control studies. | High for screening purposes, but may vary depending on clinical state.[10] |
| Diagnostic Specificity | To be determined. A key question is whether this specific molecule is unique to LCHAD/MTP deficiency or also elevated in other FAODs. | Can be elevated in other long-chain FAODs, requiring analysis of ratios and other markers for differentiation.[10] |
| Correlation with Severity | Unknown. A key area of investigation would be to correlate its levels with clinical outcomes like cardiomyopathy or neuropathy. | Some studies suggest a correlation, but it is not always consistent, especially in treated patients.[15] |
| Monitoring Treatment | Unknown. Its response to dietary therapy (MCT oil supplementation) would need to be evaluated. | Used to monitor treatment efficacy, with a decrease in elevated species indicating metabolic control.[15] |
Self-Validating System: A robust clinical validation study would involve a blinded analysis of a well-characterized cohort of patients with genetically confirmed LCHAD/MTP deficiency and a control group of healthy individuals. The results would be used to generate a Receiver Operating Characteristic (ROC) curve to determine the optimal diagnostic cutoff with the best balance of sensitivity and specificity.
Clinical Utility: Does it Add Value?
The final, and perhaps most critical, hurdle is demonstrating clinical utility.[17] A new biomarker must offer a tangible advantage over existing methods.
Potential Advantages of this compound:
-
Higher Specificity: As a direct upstream metabolite of the enzymatic block, it might be more specific to LCHAD/MTP deficiency than acylcarnitines, which are downstream products.
-
Better Correlation with Intracellular State: Direct measurement of the acyl-CoA may better reflect the intramitochondrial metabolic state and disease severity than the "overflow" product (acylcarnitine).
-
Novel Therapeutic Insights: Understanding the profile of accumulating acyl-CoAs could open new avenues for therapeutic interventions aimed at reducing their production or enhancing their clearance.
Potential Disadvantages:
-
Invasive Sampling: If the biomarker is only reliably detectable in tissue (e.g., liver or muscle biopsy), its utility for routine monitoring would be severely limited compared to blood-based acylcarnitine analysis.
-
Assay Complexity and Cost: The analytical method is more complex, time-consuming, and likely more expensive than current acylcarnitine profiling, making it less suitable for widespread screening.[24]
-
Redundancy: If it provides the same information as the acylcarnitine profile, its development would not be justified for clinical diagnostic purposes.
Conclusion and Future Directions
The validation of this compound as a biomarker for LCHAD/MTP deficiency is a scientifically plausible but challenging endeavor. While the biochemical rationale is strong, its path to clinical utility would require rigorous analytical and clinical validation.
The primary challenge lies in developing a sensitive and robust assay for this unstable molecule in accessible biological fluids like plasma. Subsequently, its performance must be critically compared against the well-established and highly effective acylcarnitine profiling. The most promising role for this novel biomarker may not be in routine diagnosis but rather as a research tool to better understand the pathophysiology of FAODs, to stratify patients based on disease severity, and to monitor the effectiveness of novel therapeutic agents in clinical trials. Further investigation into the profiles of specific acyl-CoAs in patients with FAODs is warranted to uncover potentially more specific and informative biomarkers for these devastating diseases.
References
- 1. Inborn Errors of Metabolism in the Era of Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. vb.nweurope.eu [vb.nweurope.eu]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 11. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 12. revvity.com [revvity.com]
- 13. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy [mdpi.com]
- 15. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sonraianalytics.com [sonraianalytics.com]
- 17. techtarget.com [techtarget.com]
- 18. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Long-Chain Hydroxy Acyl-CoAs
For researchers, scientists, and drug development professionals, the precise detection of specific metabolites is fundamental to unraveling complex biological pathways and identifying novel therapeutic targets. Long-chain hydroxy acyl-CoAs, key intermediates in fatty acid β-oxidation, represent a class of molecules where specific detection is both critical and challenging.[1][2] The structural similarity across different acyl-CoA species presents a significant hurdle for immunoassay specificity.
This guide provides an in-depth comparison of methodologies to assess and mitigate the cross-reactivity of antibodies targeting long-chain hydroxy acyl-CoAs. We will explore the underlying principles of antibody specificity, detail robust experimental protocols for validation, and offer a logical framework for selecting the most reliable reagents for your research.
The Target: Understanding Long-Chain Hydroxy Acyl-CoAs
Long-chain hydroxy acyl-CoAs are essential intermediates in the mitochondrial beta-oxidation pathway, a process that breaks down fatty acids to produce energy.[1][3][4][5] Fatty acids are first activated by conjugation to Coenzyme A (CoA), forming acyl-CoAs.[3] The beta-oxidation cycle consists of four sequential reactions: oxidation, hydration, oxidation, and thiolysis.[3] Long-chain hydroxy acyl-CoAs are the product of the second step, hydration, and the substrate for the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.[1][5]
The inherent challenge for antibody development lies in the structure of these molecules: a common Coenzyme A moiety attached to a fatty acid chain that varies in length (typically C12-C20) and may have a hydroxyl group at a specific position. An antibody raised against one specific long-chain hydroxy acyl-CoA, for instance, 3-hydroxy-palmitoyl-CoA (C16), could potentially recognize other structurally similar molecules, such as 3-hydroxy-stearoyl-CoA (C18) or even the non-hydroxylated palmitoyl-CoA.
Caption: General structure of a long-chain hydroxy acyl-CoA molecule.
The Problem: Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[6][7] This can lead to false-positive signals, inaccurate quantification, and misinterpreted experimental results, thereby compromising scientific reproducibility.[6][7] For acyl-CoAs, the high similarity of the core CoA structure and the repetitive nature of the acyl chain make generating highly specific antibodies a significant challenge.
The binding epitope for an antibody against an acyl-CoA may be concentrated on the core CoA structure, leading to broad reactivity with many acyl-CoA species.[8] The key to specificity is ensuring the antibody's binding region (paratope) uniquely recognizes features of the target molecule, such as the specific chain length and the presence of the hydroxyl group, while discriminating against closely related variants.
Caption: Illustration of specific binding versus cross-reactivity.
The Solution: Rigorous Experimental Validation
To ensure data integrity, every antibody must be validated for its specificity in the context of the intended application. The most robust method for quantifying the cross-reactivity of antibodies against small molecules like acyl-CoAs is the competitive ELISA.
Key Experimental Method: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the degree of cross-reactivity.[8][9] This assay measures the ability of various structurally related molecules (competitors) to inhibit the binding of the antibody to its target antigen, which has been immobilized on a microplate.
Experimental Protocol: Competitive ELISA for Acyl-CoA Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of an antibody against various acyl-CoA compounds.[8]
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a conjugate of your primary target (e.g., BSA-3-hydroxy-palmitoyl-CoA) at a concentration of 1 µg/mL in phosphate-buffered saline (PBS).
-
Causality: Immobilizing the target antigen allows for the detection of bound antibody. Covalently linking the small acyl-CoA molecule to a larger protein like Bovine Serum Albumin (BSA) facilitates stable adsorption to the polystyrene plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of the antibody to the plate surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of your primary target acyl-CoA (for the standard curve) and the potential cross-reactants (e.g., other long-chain hydroxy acyl-CoAs, non-hydroxylated acyl-CoAs, free CoA).
-
In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free acyl-CoAs in the solution.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Any antibody that has bound to the free acyl-CoA in the pre-incubation step will be unable to bind to the immobilized antigen on the plate. The higher the affinity and concentration of the competitor, the less antibody will be available to bind to the plate.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration.
-
Calculate the IC50 value: the concentration of the competitor required to inhibit 50% of the antibody binding to the coated antigen.[8]
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of Competitor) x 100
-
Data Interpretation: A Comparative Analysis
The results from the competitive ELISA provide quantitative data to compare the antibody's specificity. A highly specific antibody will have a very low IC50 for its primary target and a significantly higher IC50 (or no inhibition) for other molecules.
Table 1: Representative Cross-Reactivity Data for a Hypothetical Anti-3-Hydroxy-Palmitoyl-CoA (C16) Antibody
| Compound | Acyl Chain Details | IC50 (µM) | % Cross-Reactivity | Interpretation |
| 3-Hydroxy-Palmitoyl-CoA | C16-OH (Target) | 0.5 | 100% | High Specificity |
| 3-Hydroxy-Myristoyl-CoA | C14-OH | 2.5 | 20% | Moderate Cross-Reactivity |
| 3-Hydroxy-Stearoyl-CoA | C18-OH | 4.0 | 12.5% | Low Cross-Reactivity |
| Palmitoyl-CoA | C16 (non-hydroxylated) | 50.0 | 1% | Minimal Cross-Reactivity |
| Coenzyme A | N/A | >1000 | <0.05% | Negligible Cross-Reactivity |
Note: This data is representative and for illustrative purposes.
From this table, a researcher can conclude that the antibody is highly specific for the 3-hydroxy-C16-CoA but shows some limited cross-reactivity with other hydroxylated species, especially those with similar chain lengths. Crucially, it does not significantly recognize the non-hydroxylated form or free Coenzyme A.
A Validated Workflow for Antibody Selection
To ensure the selection of a suitable antibody, a systematic approach is essential. This workflow integrates in-silico analysis, manufacturer data review, and rigorous in-house validation.
Caption: A logical workflow for antibody selection and validation.
Conclusion
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 4. med.libretexts.org [med.libretexts.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. benchchem.com [benchchem.com]
- 9. elisakits.co.uk [elisakits.co.uk]
Comparative Analysis of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA: A Guide for Researchers
Authored by: Senior Application Scientist, Gemini Division
This guide provides a detailed comparative analysis of the very-long-chain (VLC) polyunsaturated fatty acyl-CoA, (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA. As a metabolic intermediate, its properties and functions are best understood in contrast to both its metabolic neighbors and other well-characterized lipid classes. We will explore its unique structural attributes, metabolic fate, and functional implications, supported by established experimental methodologies.
Introduction: Situating a Unique Metabolic Intermediate
This compound is a C36:6 acyl-CoA, specifically a 3-hydroxy intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its structure is notable for two key features:
-
A Very Long Chain (VLC): The 36-carbon backbone places it in the category of VLCFAs, which are fatty acids with 22 or more carbons.
-
High Degree of Unsaturation: Six double bonds (hexaene) in the cis (Z) configuration contribute to a highly flexible and kinked structure.
These features dictate its metabolism, which primarily occurs not in the mitochondria, but in peroxisomes—organelles specialized in shortening these complex lipids before they can be further processed by mitochondria. This guide will compare this specific 3-hydroxyacyl-CoA intermediate to other key lipids to illuminate its distinct biochemical role.
Structural and Physicochemical Comparisons
The biophysical properties of a lipid are a direct consequence of its structure. The combination of extreme chain length and polyunsaturation in our target molecule results in properties distinct from more common fatty acids.
Table 1: Comparative Properties of Selected Acyl-CoAs
| Feature | (3R)-3-hydroxy-C36:6-CoA | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) | Arachidonoyl-CoA (C20:4) |
| Common Name | N/A (Metabolic Intermediate) | Stearoyl-CoA | Oleoyl-CoA | Arachidonoyl-CoA |
| Chain Length | 36 Carbons | 18 Carbons | 18 Carbons | 20 Carbons |
| Unsaturation | 6 (Z) double bonds | 0 (Saturated) | 1 (Z) double bond | 4 (Z) double bonds |
| Molecular Weight | ~1300 g/mol (estimated) | 906.3 g/mol | 904.3 g/mol | 928.3 g/mol |
| Key Metabolic Role | Peroxisomal β-oxidation intermediate | Fatty acid synthesis, mitochondrial β-oxidation | Membrane fluidity, energy storage | Eicosanoid precursor, signaling |
| Predicted Solubility | Low in aqueous media, requires carrier proteins | Low in aqueous media | Low in aqueous media | Low in aqueous media |
| Structural Feature | 3-hydroxy group, very long chain | Fully saturated, flexible chain | Single kink in chain | Multiple kinks, "hairpin" shape |
Causality Behind Experimental Choices: The choice of comparison lipids is deliberate. Stearoyl-CoA represents a common saturated fatty acid, Oleoyl-CoA a monounsaturated one, and Arachidonoyl-CoA a standard PUFA that is a precursor to potent signaling molecules. This spectrum allows us to isolate the effects of chain length versus unsaturation.
The Metabolic Dichotomy: Peroxisomal vs. Mitochondrial β-Oxidation
The most critical distinction for a VLCFA like C36:6 is its site of catabolism. Fatty acids up to C20 are typically oxidized in the mitochondria. However, the enzymes of mitochondrial β-oxidation are inefficient at handling substrates with chains longer than C20. Peroxisomes are equipped with a distinct set of enzymes to handle this task.
The target molecule, (3R)-3-hydroxy-C36:6-CoA, is the specific product of the second step in the peroxisomal β-oxidation spiral, catalyzed by a multifunctional enzyme (MFP). Its fate is to be oxidized to the corresponding 3-ketoacyl-CoA by the dehydrogenase activity of the same MFP.
Diagram 1: Peroxisomal β-Oxidation Pathway
Caption: Peroxisomal β-oxidation of a C36:6 VLC-PUFA.
This pathway differs from mitochondrial oxidation in a key way: the first step is catalyzed by an oxidase (ACOX) that generates hydrogen peroxide (H₂O₂), a potent reactive oxygen species. This makes peroxisomal metabolism a potential source of cellular oxidative stress if not properly regulated.
Functional Comparison: Metabolic Fuel vs. Signaling Precursor
While our target molecule is primarily a catabolic intermediate, other PUFAs, particularly arachidonic acid (ARA, C20:4) and docosahexaenoic acid (DHA, C22:6), are renowned as precursors to powerful lipid signaling molecules.
-
(3R)-3-hydroxy-C36:6-CoA: Its existence is transient, being rapidly converted to the next intermediate in a high-flux pathway. Its primary "function" is to be a substrate for the next enzyme. It is not known to accumulate or act as a signaling molecule itself.
-
Arachidonoyl-CoA (and free ARA): Serves as the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes. These eicosanoids regulate inflammation, immunity, and homeostasis at nanomolar concentrations.
-
DHA-CoA (and free DHA): Is a precursor to specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which are critical for resolving inflammation.
This comparison highlights a fundamental divide in lipid function: some lipids are bulk material for energy and membranes, while others are precision tools for cellular communication. Our C36:6 intermediate falls squarely in the former category.
Diagram 2: Divergent Fates of PUFA-CoAs
Caption: Contrasting metabolic fates of VLC-PUFAs and LC-PUFAs.
Experimental Protocols for Comparative Analysis
To empirically validate the comparisons discussed, a multi-step experimental approach is required. The following protocols provide a framework for the analysis of VLC-PUFA intermediates.
Protocol 1: Lipid Extraction and LC-MS/MS Profiling
Trustworthiness: This protocol uses a well-established two-phase extraction method (Bligh-Dyer) coupled with the gold-standard detection technique (LC-MS/MS) for sensitive and specific quantification of lipid species.
-
Homogenization: Homogenize ~50 mg of tissue or 1x10⁷ cells in 1 mL of ice-cold methanol.
-
Internal Standards: Add a known amount of a commercially available deuterated 3-hydroxyacyl-CoA standard (e.g., d3-3-hydroxy-palmitoyl-CoA) to the homogenate for accurate quantification.
-
Phase Separation:
-
Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 500 µL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid film in 100 µL of a suitable solvent (e.g., 90:10 Methanol:Toluene) for injection.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for lipidomics.
-
Mobile Phase: Employ a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid).
-
MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the mass of (3R)-3-hydroxy-C36:6-CoA) to a specific fragment ion (e.g., the loss of the CoA moiety).
-
Protocol 2: In Vitro Enzyme Activity Assay
Expertise & Experience: This assay directly measures the function of the enzyme responsible for processing our target molecule. By monitoring the production of NADH, we get a real-time kinetic readout of the dehydrogenase activity of the multifunctional enzyme (MFP).
-
Source of Enzyme: Use purified recombinant MFP or a mitochondrial/peroxisomal fraction isolated from tissue.
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing:
-
500 µM NAD⁺
-
5 µM FAD
-
100 µM Coenzyme A
-
Enzyme source (e.g., 10 µg of protein)
-
-
Initiation: Start the reaction by adding the substrate, (3R)-3-hydroxy-C36:6-CoA, to a final concentration of 50 µM. A control well should receive no substrate.
-
Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes. The increase in A340 corresponds to the production of NADH.
-
Calculation: Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹). Compare the rate using the C36:6 substrate to rates obtained with other substrates like 3-hydroxy-palmitoyl-CoA to determine substrate preference.
Diagram 3: Experimental Workflow for Lipid Analysis
Caption: Workflow for quantitative and functional lipid analysis.
Conclusion
The comparative analysis of this compound reveals it to be a specialized, transient metabolic intermediate. Its significance lies not in direct signaling, but as a crucial cog in the peroxisomal machinery required to catabolize dietary or endogenously produced very-long-chain polyunsaturated fatty acids.
-
Structurally: Its long, unsaturated chain mandates a specialized degradation pathway.
-
Metabolically: It is exclusively tied to the peroxisomal β-oxidation pathway, distinct from the mitochondrial fate of more common lipids.
-
Functionally: It serves as a substrate for energy production, contrasting sharply with other PUFAs like arachidonic acid that are precursors to potent signaling molecules.
Understanding these distinctions is paramount for researchers in lipid metabolism, as it underscores the high degree of compartmentalization and substrate specificity that governs lipid biochemistry. Future studies focusing on the kinetics of its enzymatic processing and its flux through the peroxisomal pathway will further clarify its role in health and diseases associated with lipid metabolism disorders.
A Comparative Guide to the Structural Confirmation of Synthesized (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
In the advancing field of lipidomics, the synthesis of complex, very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) such as (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA presents a significant analytical challenge. The unique structure, characterized by a C36 backbone, six Z-configured double bonds, and a hydroxyl group at the C-3 position, necessitates a multi-faceted analytical approach for unambiguous identification. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in established principles and supported by experimental data for analogous structures, to offer a robust framework for the structural confirmation of this and other similarly complex synthesized lipids.
The inherent complexity of VLC-PUFAs, which are known to play crucial roles in various physiological processes, including retinal health, demands rigorous structural elucidation to ensure the validity of subsequent biological studies.[1] Mutations in the enzymes responsible for their synthesis, such as ELOVL4, have been linked to diseases like Stargardt's macular dystrophy, underscoring the importance of having well-characterized synthetic standards for research.[1]
This guide will navigate the critical analytical techniques, explaining the rationale behind experimental choices and providing detailed protocols to establish a self-validating system for the confirmation of your synthesized molecule's identity.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of low-abundance, high-molecular-weight lipids like acyl-CoAs, LC-MS/MS is the unparalleled technique of choice, offering exceptional sensitivity and specificity.[2] The combination of chromatographic separation with mass-based detection and fragmentation allows for the confident identification of individual acyl-CoA species within complex mixtures.[2]
The "Why": Causal Experimental Choices
-
Reverse-Phase Chromatography: Separation of acyl-CoA molecules is typically achieved using a C18 or C8 reverse-phase column. This choice is predicated on the amphipathic nature of the molecule. The long hydrocarbon tail interacts with the hydrophobic stationary phase, while the polar coenzyme A headgroup has an affinity for the aqueous mobile phase. By employing a gradient elution with an organic solvent like acetonitrile, molecules are eluted based on their hydrophobicity, with longer and more saturated chains being retained longer.
-
Positive Electrospray Ionization (ESI+): ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like acyl-CoAs with minimal fragmentation in the source. Positive mode is preferred as it readily protonates the amine functionalities in the coenzyme A moiety, leading to a strong signal for the precursor ion.
-
Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in its ability to isolate a specific precursor ion (the protonated molecule of interest) and induce fragmentation. The resulting fragment ions are characteristic of the molecule's structure and provide a "fingerprint" for its identification.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent, such as a mixture of methanol and water (1:1 v/v).
-
Prepare a series of dilutions to determine the optimal concentration for analysis and to construct a calibration curve if quantification is desired.
-
If analyzing from a biological matrix, a solid-phase extraction (SPE) cleanup using a C18 cartridge is recommended to remove interfering substances.[3]
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the highly hydrophobic VLC-PUFA-CoA.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Product ion scan of the theoretical protonated mass of this compound.
-
Collision Energy: Optimize collision energy to achieve a good balance of precursor ion depletion and fragment ion generation.
-
Data Interpretation and Comparison
The identity of the synthesized compound is confirmed by comparing the experimental data with theoretical values and the fragmentation patterns of known acyl-CoAs.
| Parameter | Expected for Synthesized Compound | Justification & Comparative Data |
| Precursor Ion [M+H]⁺ | Calculated m/z | The high-resolution mass spectrometer should provide a mass measurement with high accuracy, confirming the elemental composition. |
| Characteristic Neutral Loss | 507.1 Da | This corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety and is a hallmark of acyl-CoA fragmentation in positive ion mode.[5][6] |
| Key Fragment Ion | m/z 428.0365 | This fragment represents the adenosine 3',5'-diphosphate portion of the coenzyme A molecule and is another highly characteristic ion.[5] |
| Acyl Group Fragment | Calculated m/z | The fragment corresponding to the protonated 3-hydroxyhexatriacontahexaenoyl group should be observed. |
| Hydroxy-Specific Fragmentation | Potential loss of H₂O | The presence of the 3-hydroxy group may lead to a characteristic neutral loss of water (18 Da) from the precursor or acyl fragment ion. |
Workflow for LC-MS/MS Identification
Caption: Workflow for the identification of synthesized VLC-PUFA-CoA using LC-MS/MS.
Orthogonal Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS provides excellent sensitivity and information on molecular weight and fragmentation, NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]
The "Why": Causal Experimental Choices
-
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, ¹H NMR is crucial for confirming the presence and stereochemistry of the double bonds and the hydroxyl group.
-
¹³C NMR: This technique provides information on the number of different types of carbon atoms in the molecule. It is particularly useful for identifying the carbonyl carbon of the thioester, the carbon bearing the hydroxyl group, and the olefinic carbons of the double bonds.
-
2D NMR (COSY, HSQC): Two-dimensional NMR experiments are essential for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified synthesized compound (typically 1-5 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key proton resonances.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Data Interpretation and Comparison
The interpretation of the NMR spectra will involve assigning the observed signals to the specific protons and carbons in the proposed structure of this compound.
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale & Comparative Data |
| Olefinic Protons (-CH=CH-) | ~5.3-5.4 | ~127-132 | The chemical shifts of olefinic protons in polyunsaturated fatty acids are highly characteristic. The Z-configuration is confirmed by the coupling constants (J-values) in the ¹H NMR spectrum.[8] |
| Proton at C-3 (-CH(OH)-) | ~4.0 | ~65-70 | The proton on the carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. |
| Methylene Protons at C-2 (-CH₂-CO-) | ~2.5 | ~50-55 | These protons are adjacent to the electron-withdrawing carbonyl group of the thioester, resulting in a downfield shift. |
| Bis-allylic Protons (=CH-CH₂-CH=) | ~2.8 | ~25-30 | The protons situated between two double bonds are highly deshielded and are a key indicator of a polyunsaturated system.[8] |
| Thioester Carbonyl (C=O) | - | ~195-205 | The carbonyl carbon of a thioester has a characteristic chemical shift in the ¹³C NMR spectrum. |
Logical Flow for NMR-Based Structural Elucidation
Caption: Logical flow for the structural elucidation of the synthesized compound using NMR spectroscopy.
Comparative Analysis with Alternative VLC-PUFA-CoAs
To further bolster the confidence in the identity of the synthesized molecule, a comparative analysis with commercially available or synthetically accessible alternative VLC-PUFA-CoAs is highly recommended. This provides a direct benchmark for the chromatographic and mass spectrometric behavior of your compound.
Selection of a Comparator
An ideal comparator would be a VLC-PUFA-CoA with a similar chain length and degree of unsaturation, but lacking the 3-hydroxy group. For instance, (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA could serve as an excellent negative control for the hydroxyl-specific fragmentation and will have a distinct retention time in reverse-phase LC.
Comparative Data Table
| Feature | Synthesized Compound | Comparator (e.g., C36:6-CoA) | Expected Difference |
| Retention Time (LC) | Earlier | Later | The hydroxyl group increases the polarity of the synthesized compound, leading to an earlier elution from a reverse-phase column. |
| Precursor Ion [M+H]⁺ | Calculated m/z | Calculated m/z | A mass difference corresponding to the addition of an oxygen atom (15.99 Da). |
| MS/MS Fragmentation | Presence of H₂O loss | Absence of H₂O loss | The neutral loss of water will be specific to the hydroxylated compound. |
Conclusion
The definitive identification of a complex synthesized molecule like this compound is a non-trivial task that requires the synergistic application of powerful analytical techniques. By integrating high-resolution LC-MS/MS for sensitive detection and fragmentation analysis with the unparalleled structural resolving power of NMR spectroscopy, researchers can achieve an unambiguous confirmation of their target molecule. Furthermore, the inclusion of a comparative analysis with a closely related standard provides an additional layer of validation. The methodologies and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to confidently verify the identity of this and other novel VLC-PUFA-CoAs, thereby ensuring the integrity of their subsequent scientific investigations.
References
- 1. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA versus its Saturated Analogs
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and play significant roles in a multitude of biological processes.[1] Their acyl-CoA derivatives are key metabolic intermediates, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids such as sphingolipids and glycerophospholipids.[2] The degree of saturation within the long acyl chain of these molecules profoundly influences their physicochemical properties and, consequently, their biological activity.
This guide provides a comparative analysis of the biological activity of the polyunsaturated (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA and its saturated analogs. While direct comparative experimental data for this specific C36 polyunsaturated 3-hydroxyacyl-CoA is limited in public literature, this guide synthesizes established principles of lipid biochemistry and cell biology to infer and explain the expected differences in their effects on cellular systems. We will delve into their metabolic fate, impact on cell membrane properties, influence on cellular signaling pathways, and differential cytotoxicity, supported by established experimental methodologies.
Metabolic Fate: A Tale of Two Substrates
The primary metabolic pathway for 3-hydroxyacyl-CoAs is mitochondrial and peroxisomal beta-oxidation, a catabolic process that generates acetyl-CoA for energy production.[3][4] The efficiency of this process is significantly influenced by the saturation of the fatty acyl chain.
This compound , with its multiple cis double bonds, is expected to be a less efficient substrate for beta-oxidation compared to its saturated counterpart. The presence of unsaturation requires the action of auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds into a conformation recognized by the core beta-oxidation enzymes.[4] This can lead to a slower rate of degradation and potentially different metabolic channeling.
Saturated 3-hydroxyhexatriacontatrienoyl-CoA , in contrast, can be processed directly by the canonical beta-oxidation pathway.[5] This would likely result in a more rapid and efficient conversion to acetyl-CoA.
The differential processing by beta-oxidation enzymes has significant implications. A slower metabolism of the polyunsaturated analog could lead to its accumulation or diversion into other metabolic pathways, such as incorporation into complex lipids, which in turn can alter cellular functions.
Table 1: Predicted Metabolic Differences
| Feature | This compound | Saturated 3-hydroxyhexatriacontatrienoyl-CoA |
| Beta-Oxidation Efficiency | Lower, requires auxiliary enzymes.[4] | Higher, direct substrate for canonical pathway.[5] |
| Rate of Acetyl-CoA Production | Slower | Faster |
| Potential for Accumulation | Higher | Lower |
| Incorporation into Complex Lipids | Potentially higher due to slower degradation | Lower |
Impact on Cell Membrane Properties and Cellular Signaling
The structure of fatty acyl chains is a critical determinant of the biophysical properties of cell membranes, including fluidity and the formation of specialized microdomains known as lipid rafts. These properties, in turn, regulate the function of membrane-associated proteins and signaling cascades.
The highly flexible and kinked structure of This compound is predicted to increase membrane fluidity. This is because the cis double bonds disrupt the tight packing of lipid acyl chains.[6] Increased membrane fluidity can modulate the activity of membrane-bound enzymes and receptors. Furthermore, polyunsaturated fatty acids (PUFAs) are known to be excluded from ordered lipid raft domains and can even disrupt their formation.[7] This can have profound effects on signaling pathways that are dependent on the integrity of these rafts, such as T-cell activation and certain receptor tyrosine kinase pathways.[7][8]
Conversely, the straight, rigid structure of saturated 3-hydroxyhexatriacontatrienoyl-CoA is expected to decrease membrane fluidity by promoting tighter packing of lipid acyl chains. This can lead to increased membrane rigidity and the stabilization of lipid rafts. The accumulation of saturated VLCFAs has been shown to induce endoplasmic reticulum (ER) stress and activate pro-inflammatory signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[1]
Caption: Comparative Effects on Membrane Properties and Signaling.
Differential Cytotoxicity
The degree of saturation in VLCFAs has been directly linked to their cytotoxic potential. High concentrations of saturated fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[9] This is often associated with the induction of apoptosis (programmed cell death) and is linked to processes like ER stress and mitochondrial dysfunction.[9]
In contrast, polyunsaturated fatty acids can have more complex and context-dependent effects on cell viability. While some studies have shown that certain PUFAs can be cytotoxic to cancer cells, potentially through the generation of reactive oxygen species (ROS) via lipid peroxidation, they are generally considered less lipotoxic to normal cells than their saturated counterparts.[10][11] In some contexts, unsaturated fatty acids can even protect against the lipotoxicity induced by saturated fatty acids.[12]
Table 2: Predicted Cytotoxic Effects
| Feature | This compound | Saturated 3-hydroxyhexatriacontatrienoyl-CoA |
| General Cytotoxicity | Lower in non-cancerous cells.[12] | Higher, associated with lipotoxicity.[9] |
| Induction of Apoptosis | Context-dependent, can be cytotoxic to cancer cells.[10] | Can induce apoptosis via ER stress and mitochondrial dysfunction.[9] |
| Mechanism | Potential for lipid peroxidation and ROS generation.[11] | Induction of ER stress, mitochondrial dysfunction.[9] |
Experimental Protocols
To experimentally validate the predicted differences in biological activity, a series of in vitro assays can be employed.
Enzymatic Activity Assay: 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the rate at which 3-hydroxyacyl-CoA dehydrogenase (HADH) metabolizes the test compounds. The activity is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (from a commercial source)
-
This compound
-
Saturated 3-hydroxyhexatriacontatrienoyl-CoA
-
NAD+
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add a known concentration of the 3-hydroxyacyl-CoA substrate (either the polyunsaturated or saturated analog).
-
Initiate the reaction by adding the HADH enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform the assay with a range of substrate concentrations to determine kinetic parameters such as Km and Vmax.
Caption: Workflow for 3-Hydroxyacyl-CoA Dehydrogenase Assay.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes)
-
Cell culture medium
-
This compound and its saturated analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the polyunsaturated and saturated 3-hydroxyacyl-CoAs for a defined period (e.g., 24 or 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours.[13]
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Membrane Fluidity Assay: Fluorescence Polarization
This technique measures changes in the rotational mobility of a fluorescent probe embedded in the cell membrane, which is indicative of membrane fluidity.
Materials:
-
Cell line of interest
-
Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
This compound and its saturated analog
-
Fluorometer with polarization filters
Procedure:
-
Treat cells with the test compounds.
-
Label the cells with the fluorescent probe DPH.
-
Excite the labeled cells with vertically polarized light.
-
Measure the intensity of the emitted light in both the parallel and perpendicular planes relative to the excitation plane.[6]
-
Calculate the fluorescence polarization (P) value. A lower P value indicates higher membrane fluidity.[6]
Conclusion
The degree of saturation in very-long-chain 3-hydroxyacyl-CoAs is a critical determinant of their biological activity. While both the polyunsaturated this compound and its saturated analogs are key metabolic intermediates, their effects on cellular processes are predicted to be markedly different. The polyunsaturated nature of the former suggests a role in promoting membrane fluidity and modulating signaling pathways through the disruption of lipid rafts, with a generally lower cytotoxic profile in non-cancerous cells. In contrast, the saturated analog is expected to be a more efficient fuel source for beta-oxidation but may contribute to decreased membrane fluidity, stabilization of lipid rafts, and, at higher concentrations, lipotoxicity through the induction of cellular stress pathways.
The experimental protocols outlined in this guide provide a framework for researchers to empirically test these hypotheses and further elucidate the distinct biological roles of these important lipid molecules. A deeper understanding of these differences is essential for researchers in the fields of metabolism, cell signaling, and drug development, as it can inform the design of novel therapeutic strategies targeting lipid metabolic pathways.
References
- 1. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 2. High-throughput, nonperturbing quantification of lipid droplets with digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Reactome | mitochondrial fatty acid beta-oxidation of saturated fatty acids [reactome.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Substrate Specificity of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the precise tuning of enzyme activity is paramount. This guide provides an in-depth comparison of the substrate specificity of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), a critical enzyme in mitochondrial fatty acid β-oxidation (FAO). We will explore the kinetic preferences of LCHAD for various long-chain substrates, the structural features governing this specificity, and the rigorous experimental protocols required for its characterization. This information is vital for understanding the pathophysiology of LCHAD deficiency and for the development of targeted therapeutic strategies.
LCHAD: A Critical Component of the Mitochondrial Trifunctional Protein
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is not a standalone enzyme but rather one of three catalytic activities housed within the α-subunit of the mitochondrial trifunctional protein (MTP).[1][2] MTP is an α₄β₄ hetero-octameric complex bound to the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation.[1][3] The α-subunit, encoded by the HADHA gene, contains the 2-enoyl-CoA hydratase and the LCHAD activities, while the β-subunit (encoded by HADHB) contains the 3-ketoacyl-CoA thiolase activity.[3][4][5]
The LCHAD-catalyzed reaction is the third step in the FAO spiral: the NAD⁺-dependent dehydrogenation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant production of NADH.[6] Deficiencies in this single enzymatic activity lead to LCHAD deficiency (LCHADD), a severe inherited metabolic disorder characterized by the accumulation of toxic long-chain 3-hydroxyacylcarnitines.[7][8] Understanding which substrates the enzyme prefers is therefore fundamental to understanding the disease's biochemical basis.
Comparative Analysis of LCHAD Substrate Specificity
Determining the precise kinetic parameters (Kₘ, Vₘₐₓ) for human LCHAD with a range of long-chain 3-hydroxyacyl-CoA substrates is challenging due to the enzyme's integration into the MTP complex and potential interference from other dehydrogenases. However, studies on the complete MTP complex provide significant insights into its substrate chain-length preference.
One effective method to probe specificity is to measure the enzyme's activity in the reverse direction. A study using recombinant human MTP demonstrated a clear preference for longer-chain substrates when assaying the reverse (NADH-dependent reduction) LCHAD reaction. The relative activity was highest with a 16-carbon (C16) 3-ketoacyl-CoA substrate, which was 2.5 times more active than the 10-carbon (C10) substrate and 20 times more active than the 4-carbon (C4) substrate.[9] This strongly implies that in the physiologically relevant forward reaction, LCHAD is most efficient at oxidizing long-chain 3-hydroxyacyl-CoAs.
This aligns with findings from studies on related L-3-hydroxyacyl-CoA dehydrogenases from other species, which show the highest catalytic activity toward medium-to-long chain substrates.[6] The diagnostic hallmark of LCHADD, the accumulation of C16-OH and C18-OH acylcarnitines in patient plasma, further confirms that these long-chain substrates are the primary physiological targets of the enzyme.[7][10]
The following table summarizes the relative activity of the LCHAD component of human mitochondrial trifunctional protein with 3-ketoacyl-CoA substrates of different chain lengths, measured in the reverse reaction. This serves as a strong proxy for the enzyme's specificity in the forward, oxidative reaction.
| Substrate (3-Ketoacyl-CoA) | Carbon Chain Length | Relative Activity (%) | Data Source(s) |
| 3-Ketopalmitoyl-CoA | C16 | 100% | [9] |
| 3-Ketodecanoyl-CoA | C10 | 40% | [9] |
| Acetoacetyl-CoA | C4 | 5% | [9] |
Note: Data is derived from the reverse reaction (reduction of 3-ketoacyl-CoA) and normalized to the activity with the C16 substrate.
The Structural Basis for LCHAD's Substrate Preference
The substrate specificity of LCHAD is dictated by the architecture of its active site within the MTP α-subunit. Cryo-electron microscopy and crystal structures of human MTP reveal a sophisticated mechanism for processing long-chain fatty acids.[3][4]
The MTP complex forms a V-shaped α₂β₂ tetramer where the concave surface associates with the inner mitochondrial membrane.[3][4] This membrane association is crucial. A substrate channeling pathway has been proposed where the fatty acyl-CoA intermediate is passed from the hydratase active site to the LCHAD active site.[3] The LCHAD active site itself contains a critical His-Glu catalytic dyad responsible for the dehydrogenation reaction.[4]
After oxidation by LCHAD, the resulting 3-ketoacyl-CoA intermediate is not released into the mitochondrial matrix. Instead, it is believed to be transferred directly to the thiolase active site on the β-subunit by traveling along the surface of the inner mitochondrial membrane. The hydrophobic acyl chain remains associated with the membrane, while the CoA headgroup is guided by positively charged residues along the enzyme's surface.[3] This channeling mechanism enhances catalytic efficiency and ensures that water-insoluble long-chain intermediates are sequestered and efficiently processed, preventing their release and potential toxic effects. The dimensions and hydrophobic nature of this channel are intrinsically selective for acyl chains of C12 or longer.
Experimental Protocol: A Coupled Spectrophotometric Assay for LCHAD Activity
Characterizing LCHAD activity requires a robust assay that is specific, sensitive, and accounts for the enzyme's context within the MTP complex. The fundamental principle is to measure the rate of NADH production by monitoring the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[11]
However, the LCHAD reaction is reversible, and product accumulation can cause feedback inhibition. A more rigorous approach is a coupled enzyme assay that renders the reaction irreversible.[6] This protocol is based on that principle.
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
NAD⁺ Stock Solution: 20 mM NAD⁺ in Assay Buffer. Store in aliquots at -20°C.
-
Coenzyme A (CoASH) Stock Solution: 10 mM CoASH in Assay Buffer. Prepare fresh.
-
Substrate Stock Solutions: Prepare 1 mM stock solutions of various L-3-hydroxyacyl-CoA substrates (e.g., L-3-hydroxypalmitoyl-CoA (C16), L-3-hydroxymyristoyl-CoA (C14)) in Assay Buffer. Store in aliquots at -80°C. Note: The quality and purity of the acyl-CoA substrate are critical for accurate kinetics.
-
Coupling Enzyme: 3-ketoacyl-CoA thiolase (from a commercial source). Dilute in Assay Buffer to a working concentration of ~20 units/mL.
-
Enzyme Source: Homogenates of cultured skin fibroblasts, lymphocytes, or purified MTP complex.[7] The protein concentration should be determined using a standard method (e.g., BCA assay).
-
Set up a quartz cuvette (1 cm path length) in a temperature-controlled spectrophotometer set to 340 nm and 37°C.
-
To the cuvette, add the following components to a final volume of 1 mL:
-
Assay Buffer: 850 µL
-
NAD⁺ Stock Solution: 50 µL (Final concentration: 1 mM)
-
CoASH Stock Solution: 10 µL (Final concentration: 100 µM)
-
3-ketoacyl-CoA thiolase: 10 µL (~0.2 units)
-
Enzyme Source: 20-50 µg of cell homogenate protein.
-
-
Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 5-50 µL of the desired L-3-hydroxyacyl-CoA substrate stock solution (to achieve a range of final concentrations for kinetic analysis, e.g., 5-100 µM).
-
Immediately mix and begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
Causality Note: The inclusion of 3-ketoacyl-CoA thiolase and CoASH is the critical step. The thiolase immediately cleaves the 3-ketoacyl-CoA product generated by LCHAD, pulling the reaction forward. This makes the measured rate a true representation of the initial velocity (V₀) by preventing product inhibition and making the reaction effectively irreversible.[6]
Trustworthiness Note: It is essential to run a control reaction without the L-3-hydroxyacyl-CoA substrate to measure any background NADH production. Additionally, when using cell homogenates, interference from short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) can occur. Specific immunodepletion of SCHAD or the use of specific inhibitors may be necessary for unambiguous LCHAD activity measurement.[12]
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert the rate to µmol/min/mg using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔAbs/min × Total Volume) / (6.22 × Protein (mg) × Sample Volume)
-
-
To determine kinetic parameters, repeat the assay with varying substrate concentrations.
-
Plot the activity vs. substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the coupled assay for determining LCHAD substrate specificity.
Caption: Workflow for determining LCHAD kinetic parameters.
Conclusion
The substrate specificity of LCHAD is finely tuned for long-chain fatty acids, a preference dictated by the structural organization of the mitochondrial trifunctional protein and its association with the inner mitochondrial membrane. While direct kinetic comparisons are sparse in the literature, relative activity studies and clinical data consistently point to a high efficiency for substrates with 16 or more carbons. Rigorous, coupled spectrophotometric assays are essential for accurately quantifying this activity in a research or diagnostic setting. A deeper understanding of these structure-function relationships is critical for advancing our knowledge of FAO disorders and developing next-generation therapeutics that can modulate or bypass this key metabolic step.
References
- 1. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HADHA - Wikipedia [en.wikipedia.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wvdhhr.org [wvdhhr.org]
- 11. benchchem.com [benchchem.com]
- 12. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
A Technical Guide to (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA: A Key Intermediate in Health and Disease
This guide provides a comprehensive comparison of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA in healthy versus diseased states, offering researchers, scientists, and drug development professionals a detailed understanding of its metabolic significance and quantification. We will delve into the biosynthetic pathway of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), the pathological consequences of its dysregulation, and the analytical methodologies required for its precise measurement.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids and Their Intermediates
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of specific tissues, including the retina, brain, and testes.[1] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized in situ from essential fatty acid precursors through a series of elongation and desaturation steps occurring in the endoplasmic reticulum.[1]
The molecule of interest, This compound , is a pivotal intermediate in the elongation cycle of VLC-PUFAs. Specifically, it is the product of the reduction of a β-ketoacyl-CoA intermediate during the multi-step process of adding two-carbon units to a growing fatty acyl-CoA chain.[1] The enzyme responsible for the elongation of fatty acids beyond 26 carbons is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[2][3] Given its transient nature as an intermediate, its cellular concentration is tightly regulated and reflects the overall flux of the VLC-PUFA biosynthetic pathway.
The VLC-PUFA Biosynthetic Pathway: A Central Role for ELOVL4
The synthesis of VLC-PUFAs is a cyclical process involving four key enzymatic reactions for each two-carbon addition. The specific intermediate, this compound, is formed in the second step of the elongation cycle that extends a 34-carbon polyunsaturated fatty acyl-CoA to a 36-carbon chain.
Caption: The ELOVL4-mediated elongation cycle for VLC-PUFA biosynthesis.
Diseased State: ELOVL4 Mutations and Stargardt-like Macular Dystrophy (STGD3)
Mutations in the ELOVL4 gene are the genetic basis for several inherited disorders, most notably Stargardt-like macular dystrophy (STGD3) , an autosomal dominant juvenile macular degeneration that leads to progressive vision loss.[4][5] Other diseases associated with ELOVL4 mutations include spinocerebellar ataxia 34 (SCA34) and a neuro-ichthyotic syndrome.[2][6]
In the context of STGD3, mutations in ELOVL4 result in a non-functional or mislocalized protein, leading to a significant reduction in the biosynthesis of VLC-PUFAs (C28 and longer) in the retina.[3][7] This deficiency of essential lipids in photoreceptor outer segments is believed to be the primary cause of cellular dysfunction and eventual cell death, culminating in macular degeneration.[8]
Quantitative Comparison: Healthy vs. Diseased States
Direct quantitative data for this compound is scarce due to its low abundance and rapid turnover. However, the levels of its downstream products, the C28-C38 VLC-PUFAs, are markedly decreased in diseased states characterized by ELOVL4 dysfunction. This strongly implies a reduced flux through the elongation pathway and consequently, a lower concentration of all its intermediates, including the 3-hydroxyacyl-CoA .
| Metabolite Class | Healthy State (Wild-Type ELOVL4) | Diseased State (Mutant ELOVL4 - e.g., STGD3) | Supporting Evidence |
| This compound | Normal, steady-state levels indicative of active VLC-PUFA synthesis. | Significantly reduced levels due to impaired ELOVL4-mediated condensation, the rate-limiting step. | Inferred from the marked reduction of downstream products. |
| C28-C38 VLC-PUFAs | Present in significant amounts in specialized tissues like the retina. | Drastically reduced or absent in affected tissues. | Direct measurement in animal models of STGD3 shows a significant decrease in retinal glycerophospholipids containing VLC-PUFAs.[7] |
| C26 Fatty Acyl-CoAs | Precursor levels are maintained at a steady state. | May accumulate due to the bottleneck in the elongation pathway. | Studies in mice lacking functional Elovl4 show a buildup of C26 fatty acids.[9] |
Experimental Protocols: Quantification of VLC-PUFA Intermediates
The gold standard for the analysis of long-chain acyl-CoA esters is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10] The following is a generalized protocol for the extraction and analysis of VLC-PUFAs and their intermediates from biological samples.
Sample Preparation and Extraction
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in a cold solvent mixture, typically an acidic solution of butanol and acetonitrile, to precipitate proteins and extract lipids.
-
Lipid Extraction: Vortex the homogenate vigorously and centrifuge to separate the phases. The acyl-CoAs will be in the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner samples, the extract can be further purified using a C18 SPE cartridge to remove interfering substances.
-
Solvent Evaporation and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reverse-phase C18 column with a binary solvent gradient.
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of solvent B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection Method: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each target analyte.
-
Ionization: Monitor the [M+H]+ or [M+2H]2+ ions for the precursor scan. The product scan will typically target the fragment corresponding to the acyl-CoA moiety.
-
Caption: A generalized workflow for the analysis of VLC-PUFA intermediates by LC-MS/MS.
Conclusion and Future Directions
This compound is a critical, albeit transient, intermediate in the biosynthesis of VLC-PUFAs. Its levels are intrinsically linked to the activity of the ELOVL4 enzyme. In healthy individuals, a steady flux through this pathway ensures adequate production of VLC-PUFAs essential for the function of specialized tissues. In contrast, in diseases such as Stargardt-like macular dystrophy, genetic defects in ELOVL4 lead to a profound deficiency in these vital lipids, with a concomitant decrease in the concentration of their biosynthetic intermediates.
Future research should focus on developing highly sensitive analytical methods to directly quantify this and other 3-hydroxyacyl-CoA intermediates in accessible biological samples. Such advancements would not only provide valuable biomarkers for diagnosing and monitoring diseases of VLC-PUFA metabolism but also serve as crucial tools in the development and evaluation of therapeutic strategies aimed at restoring the function of the ELOVL4-mediated elongation pathway.
References
- 1. aocs.org [aocs.org]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Role of long-chain and very-long-chain polyunsaturated fatty acids in macular degenerations and dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering Mutant ELOVL4 Activity in Different Disease Phenotypes - ProQuest [proquest.com]
- 7. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Validating the Signaling Role of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the signaling role of novel lipid molecules, using (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA as a primary example. While direct research on this specific very long-chain fatty acyl-CoA (VLCFA-CoA) is emerging, the principles and methodologies outlined here are drawn from established best practices in lipid signaling research.
Introduction: The Emerging Significance of Very Long-Chain Fatty Acyl-CoAs in Cellular Signaling
Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their derivatives are increasingly recognized as critical players in a host of cellular processes beyond their structural roles in membranes.[1][2] Perturbations in VLCFA levels are linked to severe developmental and metabolic diseases, highlighting their importance in cellular homeostasis.[1][3] Recent findings suggest that VLCFAs and their metabolites can act as signaling molecules, modulating pathways involved in stress responses, cell death, and pathogen resistance.[4][5]
The subject of this guide, this compound, is a C36 polyunsaturated 3-hydroxy fatty acyl-CoA. Its structure suggests it may be an intermediate in either the synthesis or degradation of a C36 VLCFA. The presence of the 3-hydroxy group is particularly noteworthy, as related molecules have been shown to possess distinct bioactivities. For instance, the accumulation of long-chain 3-hydroxy fatty acids can lead to mitochondrial dysfunction by uncoupling oxidative phosphorylation.[6] This guide will explore the experimental strategies required to move from the structural identification of such a molecule to the validation of its role as a signaling messenger.
Part 1: Initial Characterization and Quantification
The first step in validating a signaling role is to confirm the presence of the molecule in a biological system and to quantify its levels under different physiological conditions. This typically involves sophisticated analytical techniques, primarily mass spectrometry.
Workflow for Lipid Extraction and Analysis
Caption: Workflow for the extraction and quantification of VLCFA-CoAs.
Experimental Protocol: Quantification by LC-MS/MS
-
Internal Standard Selection : Due to the lack of a commercially available stable isotope-labeled standard for the target molecule, a structurally similar VLCFA-CoA (e.g., C26:0-CoA) should be used as an internal standard to control for extraction efficiency and matrix effects.
-
Lipid Extraction :
-
Homogenize the biological sample (e.g., 10^6 cells or 100 mg tissue) in a mixture of chloroform:methanol (2:1, v/v).
-
Add the internal standard at a known concentration.
-
After vigorous vortexing and incubation, induce phase separation by adding 0.9% NaCl solution.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS :
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid film in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol).
-
-
LC-MS/MS Analysis :
-
Utilize a high-resolution mass spectrometer coupled with ultra-performance liquid chromatography (UPLC).
-
Employ a reverse-phase column (e.g., C18) to separate the lipids based on their hydrophobicity.
-
Optimize the mass spectrometer settings for the detection of the precursor and product ions of the target molecule. For this compound, this would involve identifying the [M-H]^- ion and its characteristic fragments.
-
Comparison of Analytical Techniques
| Technique | Pros | Cons | Best For |
| LC-MS/MS | High sensitivity and specificity; allows for quantification; can identify multiple lipids in a single run. | Requires expensive instrumentation; method development can be complex. | Targeted quantification and discovery lipidomics. |
| GC-MS | Excellent for fatty acid profiling after derivatization. | Not suitable for intact acyl-CoAs; requires derivatization which can introduce artifacts. | Analysis of the fatty acid component after hydrolysis. |
| MALDI-MS Imaging | Provides spatial distribution of lipids within tissues.[7] | Quantification is challenging; lower resolution than LC-MS. | Visualizing lipid localization in tissue sections. |
Part 2: Functional Validation in Cellular Systems
Once the presence and regulation of the molecule are established, the next phase is to determine its biological function. This involves treating cells with the molecule and observing the downstream effects, as well as manipulating its endogenous levels.
Hypothesized Signaling Pathway
Given that many lipid signaling molecules interact with G-protein coupled receptors (GPCRs) or nuclear receptors, a plausible starting hypothesis is that this compound acts as a ligand for such a receptor, initiating a downstream signaling cascade.
Caption: A hypothetical GPCR-mediated signaling pathway for a VLCFA-CoA.
Experimental Protocol: Cell-Based Signaling Assays
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., a neuronal cell line if a role in the nervous system is suspected).
-
Treat the cells with varying concentrations of synthesized this compound. A commercially available source may be used if available.[8] A vehicle control (e.g., ethanol) should be included.
-
-
Assessment of Downstream Signaling :
-
Second Messenger Levels : Measure changes in intracellular cyclic AMP (cAMP) or calcium levels using commercially available kits.
-
Protein Phosphorylation : Perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., ERK, Akt).
-
Gene Expression : Use quantitative PCR (qPCR) to measure changes in the expression of target genes.
-
-
Genetic Manipulation :
-
To investigate the role of the endogenous molecule, use CRISPR/Cas9 or siRNA to knock down the expression of enzymes involved in its synthesis, such as the ELOVL family of elongases.[3][9]
-
Observe if the knockdown of a specific elongase reduces the levels of the target molecule and phenocopies the effects of a pathway inhibitor.
-
Comparison of Functional Validation Approaches
| Approach | Pros | Cons | Objective |
| Exogenous Application | Directly tests the effect of the molecule; dose-response relationships can be established. | May not reflect physiological concentrations; potential off-target effects. | To determine the bioactivity of the molecule. |
| Genetic Manipulation | Investigates the role of the endogenous molecule; high specificity. | Potential for compensatory mechanisms; off-target effects of CRISPR/siRNA. | To validate the physiological relevance of the signaling pathway. |
| Inhibitor Studies | Allows for temporal control of pathway inhibition. | Inhibitors may lack specificity. | To probe the involvement of specific enzymes or receptors. |
Part 3: Target Identification and In Vivo Validation
The ultimate validation of a signaling molecule's role requires the identification of its direct binding partner(s) and the confirmation of its function in a whole organism.
Workflow for Target Identification
Caption: Workflow for identifying the protein target of a lipid signaling molecule.
Experimental Approaches for Target ID and In Vivo Studies
-
Affinity Chromatography :
-
Synthesize a derivative of this compound with a tag (e.g., biotin) that allows for its immobilization on a solid support.
-
Incubate this "bait" with a cell or tissue lysate.
-
Elute the proteins that bind to the bait and identify them using mass spectrometry.
-
-
Molecular Dynamics Simulations :
-
Use computational models to predict the interactions between the lipid and candidate receptors.[10] This can help to narrow down the list of potential targets.
-
-
In Vivo Models :
-
Develop a knockout mouse model for the enzyme responsible for the synthesis of the target molecule.
-
Characterize the phenotype of the knockout animals, paying close attention to physiological systems where the molecule is abundant.
-
Attempt to "rescue" the phenotype by administering the synthesized molecule.
-
Conclusion
Validating the signaling role of a novel lipid molecule like this compound is a multi-faceted process that requires a combination of advanced analytical, cellular, and in vivo techniques. By systematically characterizing its presence, quantifying its regulation, elucidating its functional effects, and identifying its molecular targets, researchers can build a compelling case for its role as a signaling messenger. The comparative approaches outlined in this guide provide a robust framework for navigating the challenges of this exciting field of research.
References
- 1. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Long-Chain Hydroxyacyl-CoA Quantification
For researchers, scientists, and drug development professionals charting the intricate pathways of cellular metabolism, the precise measurement of long-chain hydroxyacyl-CoAs (LCH-CoAs) is a critical checkpoint. These molecules are pivotal intermediates in fatty acid β-oxidation, and their dysregulation is implicated in a range of metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3] This guide provides a comprehensive comparison of the primary analytical techniques for LCH-CoA quantification, offering in-depth technical insights and actionable protocols to empower informed methodological decisions.
The Analytical Challenge: Why LCH-CoAs Demand Specialized Approaches
The quantification of LCH-CoAs is inherently challenging due to their low physiological abundance, chemical instability, and the complexity of the biological matrices in which they reside. Selecting an appropriate analytical strategy requires a careful consideration of sensitivity, specificity, throughput, and the specific research question at hand.
Core Analytical Strategies: A Head-to-Head Comparison
The three principal methodologies for LCH-CoA quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays. Each approach presents a unique set of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the benchmark for LCH-CoA analysis, offering unparalleled sensitivity and specificity.[4] This technique couples the separation power of liquid chromatography with the precise mass-based detection of tandem mass spectrometry.
Principle of Operation: LC separates the various acyl-CoA species based on their physicochemical properties, typically using a reversed-phase column.[5][6] The eluting compounds are then ionized, and the mass spectrometer selects the specific precursor ion corresponding to the LCH-CoA of interest. This precursor ion is fragmented, and a specific product ion is monitored for quantification, a highly selective process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5][7][8]
Experimental Workflow: LC-MS/MS for LCH-CoA Quantification
Caption: General workflow for LCH-CoA analysis by LC-MS/MS.
Advantages:
-
High Sensitivity: Capable of detecting LCH-CoAs at very low concentrations.[6][9]
-
High Specificity: The use of SRM/MRM minimizes interferences from the complex biological matrix, ensuring accurate quantification.[5]
-
Multiplexing Capability: Allows for the simultaneous quantification of multiple acyl-CoA species in a single run.[5]
Limitations:
-
High Initial Cost: Requires significant capital investment in instrumentation.
-
Complex Method Development: Optimization of chromatographic and mass spectrometric parameters can be time-consuming.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy, necessitating the use of stable isotope-labeled internal standards.[7]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Prior to the widespread adoption of LC-MS/MS, HPLC with UV detection was a commonly employed method. This technique can be enhanced by derivatization to improve sensitivity through fluorescence detection.
Principle of Operation: Similar to LC-MS/MS, HPLC separates LCH-CoAs from other cellular components. Quantification is achieved by detecting the absorbance of the adenine moiety in the CoA molecule using a UV detector or by measuring the fluorescence of a derivatized LCH-CoA.
Advantages:
-
Lower Cost: More accessible instrumentation compared to LC-MS/MS.
-
Robust and Reliable: Well-established and validated for many applications.
Limitations:
-
Lower Sensitivity: Generally less sensitive than LC-MS/MS, which can be a significant drawback for low-abundance LCH-CoAs.[4][10]
-
Lower Specificity: Co-eluting compounds with similar absorbance or fluorescence properties can interfere with quantification, leading to less accurate results.[11]
-
Derivatization Requirement (for Fluorescence): The need for a derivatization step adds complexity and potential for variability to the workflow.
Enzymatic Assays
Enzymatic assays offer a more targeted and often higher-throughput approach for measuring total LCH-CoA pools or the activity of specific enzymes involved in their metabolism.
Principle of Operation: These assays typically involve a series of coupled enzymatic reactions. The LCH-CoA is converted by a specific dehydrogenase, leading to the production of a reporter molecule (e.g., NADH or a fluorescent product) that can be easily quantified.[12][13]
Advantages:
-
High Throughput: Well-suited for screening large numbers of samples.[11]
-
Relatively Inexpensive: Does not require sophisticated and expensive instrumentation.
-
Functional Information: Can provide insights into the activity of specific enzymes in the β-oxidation pathway.[1]
Limitations:
-
Lower Specificity: May not distinguish between different LCH-CoA species and can be susceptible to interference from other enzymes or substrates.[11]
-
Indirect Measurement: Measures the product of an enzymatic reaction rather than the LCH-CoA molecule itself.
-
Limited Scope: Typically measures the total pool of a class of acyl-CoAs rather than individual species.
Quantitative Performance Comparison
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assay |
| Specificity | Very High | Moderate | Moderate to High |
| Sensitivity | Very High (femtomole range)[9] | Moderate to High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | High | Moderate | Low |
| Quantitative Accuracy | High (with internal standards) | Moderate | Moderate |
| Reproducibility (CV) | High (Intra-assay: 5-10%, Inter-assay: 5-6%)[5] | Good | Good |
Detailed Experimental Protocols
Sample Preparation for Acyl-CoA Analysis
Robust and reproducible sample preparation is paramount for accurate acyl-CoA quantification. The unstable nature of LCH-CoAs necessitates careful handling at each step.[5]
Materials:
-
Frozen tissue or cultured cells
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 100 mM potassium phosphate buffer (pH 4.9)[5][14]
-
Acetonitrile (ACN)
-
2-propanol
-
Methanol
-
Internal standard (e.g., heptadecanoyl-CoA)[5]
-
Homogenizer
-
Centrifuge
Protocol:
-
Homogenization: For tissues, homogenize ~40 mg of frozen tissue on ice in a mixture of 0.5 ml of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 ml of ACN:2-propanol:methanol (3:1:1) containing the internal standard.[5] For cultured cells, scrape cells in ice-cold 10% TCA.[14]
-
Extraction: Vortex the homogenate vigorously and sonicate.[5]
-
Protein Precipitation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the acyl-CoAs and is ready for analysis.[5]
-
Optional Solid-Phase Extraction (SPE): For cleaner samples, the extract can be further purified using an appropriate SPE cartridge.
-
Drying and Reconstitution: The solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Long-Chain Hydroxyacyl-CoA Quantification
This protocol provides a general framework; specific parameters will require optimization based on the instrument and target analytes.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
Gradient: A binary gradient is typically used to separate the LCH-CoAs.[5]
-
Flow Rate: 0.4 ml/min.[5]
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Scan Type: Selected Reaction Monitoring (SRM).[5]
-
Precursor and Product Ions: These will be specific to the LCH-CoA of interest and must be determined empirically or from the literature.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an analytical technique.
Conclusion and Future Perspectives
The choice of an analytical technique for long-chain hydroxyacyl-CoA quantification is a critical decision that directly impacts the quality and reliability of research findings. LC-MS/MS stands as the most powerful and versatile platform, providing the highest levels of sensitivity and specificity.[4] However, HPLC and enzymatic assays remain valuable tools for specific applications, particularly when high throughput or cost-effectiveness are primary considerations.[11]
As our understanding of the intricate roles of LCH-CoAs in health and disease continues to expand, the demand for robust and sensitive analytical methods will only increase. Future developments will likely focus on improving the throughput of LC-MS/MS methods, developing more specific enzymatic assays, and integrating these analytical approaches with other omics technologies for a more holistic view of cellular metabolism.
References
- 1. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 2. youtube.com [youtube.com]
- 3. wvdhhr.org [wvdhhr.org]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
This document provides essential procedural guidance for the safe handling and disposal of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA (referred to herein as "3-OH-HTrH-CoA"). As a specialized, long-chain polyunsaturated fatty acyl-coenzyme A, this compound requires meticulous handling to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar biochemicals.
Guiding Principle: The Precautionary Approach
Hazard Assessment and Chemical Profile
Understanding the structure of 3-OH-HTrH-CoA is critical to appreciating the causality behind these disposal protocols.
-
Long-Chain Acyl-CoA: The coenzyme A moiety makes it a biochemically active molecule, central to numerous metabolic pathways.[3] Its large size and phosphate groups influence its solubility and reactivity.
-
Polyunsaturated Nature: The presence of six double bonds (hexaenoyl) makes the fatty acid chain highly susceptible to lipid peroxidation.[4] This process, accelerated by factors like light, oxygen, and trace metals, can lead to the formation of reactive and potentially toxic byproducts, such as aldehydes.[5]
-
Hydroxyl Group: The 3-hydroxy group adds a polar functional group, affecting its chemical properties and potential biological interactions.
Given this profile, the primary hazards are assumed to be:
-
Dermal and Ocular Irritation: Common for many fatty acid derivatives.[2][6]
-
Unknown Biological Effects: As an active metabolic intermediate, its effects upon accidental inhalation, ingestion, or absorption are not fully characterized.
-
Chemical Instability: The polyunsaturated chain can degrade, creating a complex and unpredictable waste mixture over time.[4]
Personal Protective Equipment (PPE) Mandate
Strict adherence to PPE protocols is the first line of defense against exposure. All handling of 3-OH-HTrH-CoA, whether in solid form or in solution, must be conducted within a well-ventilated area, preferably a chemical fume hood.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions which may be irritating.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols outside of a fume hood. |
Step-by-Step Disposal Protocol
The disposal of 3-OH-HTrH-CoA and all associated materials must follow a rigorously controlled workflow. This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[7][8]
Step 1: Waste Identification and Classification
All materials that have come into contact with 3-OH-HTrH-CoA must be classified as hazardous chemical waste .[1] This includes:
-
Unused or expired neat compound.
-
Stock solutions and experimental dilutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials, gloves).
-
Contaminated labware (e.g., glassware, magnetic stir bars).
-
Spill cleanup materials.
Step 2: Segregation of Waste
Proper segregation is paramount to prevent dangerous chemical reactions.[9]
-
Dedicated Waste Stream: Establish a waste container specifically for 3-OH-HTrH-CoA and its directly associated consumables.
-
Avoid Incompatibles: Do not mix this waste with other streams, such as strong acids, bases, or oxidizers.
-
Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[9] If 3-OH-HTrH-CoA is dissolved in an organic solvent, the entire solution is considered hazardous organic waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
A Researcher's Guide to Safe Handling: (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel unsaturated fatty acyl-CoA, this guide synthesizes best practices from handling analogous long-chain acyl-CoA esters and general biochemical reagents to establish a robust framework for safety and operational integrity.[1][2][3][4][5]
The core principle of this guide is proactive risk mitigation. Every recommendation is rooted in established laboratory safety standards, such as those outlined by the Occupational Safety and Health Administration (OSHA) and the National Institutes of Health (NIH), to ensure a self-validating system of protection for both personnel and research integrity.[6][7][8]
Hazard Identification and Risk Assessment
This compound is a complex, biologically active molecule.[1] While not classified as a hazardous chemical in the traditional sense (e.g., corrosive or explosive), its potential risks stem from its biochemical nature and physical form.
-
Biochemical Activity: As a Coenzyme A (CoA) derivative, this compound is an intermediate in fatty acid metabolism.[9][10] Inadvertent inhalation, ingestion, or absorption could theoretically interfere with cellular metabolic pathways.[11] The long-chain, polyunsaturated structure may also present unknown biological activities.
-
Physical Form & Associated Risks: This compound is typically supplied as a lyophilized powder or in a solution.
-
Powder: Fine powders pose a significant inhalation risk and can be easily dispersed, leading to contamination of surfaces and equipment.[12]
-
Solution: The hazards are compounded by the solvent used (e.g., buffer, organic solvent), which will have its own risk profile.
-
A thorough risk assessment is mandatory before any procedure.[13][14] This involves evaluating the quantity of material being used, the specific manipulations involved (e.g., weighing, dissolving, transferring), and the potential for aerosol generation.[13]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by a task-specific hazard assessment.[13][15] The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields[8][15] | Disposable nitrile gloves[15] | Standard lab coat[16] | Not typically required |
| Weighing (Powder) | Chemical splash goggles[17] | Double-gloving with nitrile gloves[15] | Buttoned lab coat[12] | N95 respirator or higher[16] |
| Reconstitution/Dilution | Chemical splash goggles and face shield[15][16] | Double-gloving with nitrile gloves[15] | Buttoned lab coat[12] | Required if not in a fume hood |
| General Solution Handling | Safety glasses with side shields[8][15] | Disposable nitrile gloves[15] | Standard lab coat[16] | Not typically required |
Causality of PPE Choices:
-
Eye and Face Protection : Safety glasses are the minimum requirement in any lab setting.[8][15] When handling powders or liquids with a splash hazard, chemical splash goggles are essential to form a seal around the eyes.[17] A face shield should be worn over goggles during tasks with a high risk of splashing, such as reconstituting the compound or handling larger volumes.[15][16]
-
Hand Protection : Disposable nitrile gloves provide adequate protection against incidental contact.[15] Double-gloving is recommended when handling the concentrated powder to provide an extra barrier and allow for the safe removal of the outer, potentially contaminated glove without exposing the skin.[15]
-
Body Protection : A lab coat protects skin and personal clothing from contamination.[12][16] It should be kept fully buttoned to provide maximum coverage.[12]
-
Respiratory Protection : An N95 respirator is crucial when weighing the powdered form of the compound to prevent inhalation of fine particulates.[16] This task should ideally be performed within a chemical fume hood or a powder containment hood to further minimize exposure.[6]
Procedural Guidance for Safe Handling
A structured workflow is critical to minimizing exposure and ensuring logistical efficiency. The following diagram illustrates the key stages of handling, from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocols:
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Transport the compound in a secondary container to its designated storage location.
-
Consult the Certificate of Analysis for specific storage conditions (e.g., temperature, light sensitivity).
2. Weighing the Lyophilized Powder:
-
Location: Perform this task inside a certified chemical fume hood or a powder containment balance enclosure.
-
PPE: Don the appropriate PPE as outlined in the table above (goggles, double gloves, lab coat, N95 respirator).
-
Procedure:
-
Use an anti-static weigh boat or paper.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount.
-
Close the primary container tightly.
-
Clean the spatula and the weighing area thoroughly.
-
3. Reconstitution:
-
PPE: Wear chemical splash goggles, a face shield, and double nitrile gloves.
-
Procedure:
-
Add the solvent slowly to the vial containing the weighed powder.
-
Cap the vial securely before mixing (vortexing or sonicating) to prevent spills.
-
Emergency and Disposal Plans
Spill Management:
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in, placing the used towels in a sealed bag for disposal as chemical waste.
-
-
Minor Spill (Liquid):
-
Absorb the spill with appropriate absorbent pads.
-
Wipe the area with a suitable decontaminating solution.
-
Dispose of all materials as chemical waste.
-
Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with the compound should be thoroughly cleaned with a suitable solvent or detergent solution (e.g., 70% ethanol, followed by distilled water).
Waste Disposal:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour CoA derivatives down the drain.[18]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the protection of all laboratory personnel and the integrity of their valuable research.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. osha.gov [osha.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Coenzyme A - Wikipedia [en.wikipedia.org]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 13. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 14. PPE and Safety for Chemical Handling [acsmaterial.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 17. westlab.com [westlab.com]
- 18. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
